molecular formula C8H14 B155917 1,2-Dimethylcyclohexene CAS No. 1674-10-8

1,2-Dimethylcyclohexene

Cat. No.: B155917
CAS No.: 1674-10-8
M. Wt: 110.2 g/mol
InChI Key: TXNWMICHNKMOBR-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74154. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclohexene
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InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNWMICHNKMOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1073949
Record name Cyclohexene, 1,2-dimethyl-
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Molecular Weight

110.20 g/mol
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CAS No.

1674-10-8, 58147-69-6
Record name 1,2-Dimethylcyclohexene
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Record name 1,2-Dimethyl-1-cyclohexene
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Record name 1,2-Dimethylcyclohexene
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Record name 1,2-DIMETHYLCYCLOHEXENE
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Record name Cyclohexene, 1,2-dimethyl-
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Record name 1,2-dimethylcyclohexene
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Record name 1,2-DIMETHYL-1-CYCLOHEXENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimethylcyclohexene, a valuable intermediate in organic synthesis. The document details a common synthetic route, outlines purification methods, and presents a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200). This E1 elimination reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation, which then loses a proton to yield the alkene.

Synthesis Pathway: Acid-Catalyzed Dehydration

The reaction proceeds via a well-established carbocation intermediate mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant 1,2-Dimethylcyclohexanol Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol Protonation Acid Acid Catalyst (e.g., H₃PO₄) Acid->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Water Water Protonated_Alcohol->Water Product This compound Carbocation->Product Deprotonation

Caption: Acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the dehydration of cyclohexanols.

Materials:

  • 1,2-dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Fractional distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,2-dimethylcyclohexanol and a catalytic amount of 85% phosphoric acid (approximately 20% by volume of the alcohol). Add a few boiling chips.

  • Dehydration and Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The product, this compound, will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100 °C to minimize the co-distillation of the unreacted alcohol.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with an equal volume of water, 10% sodium bicarbonate solution, and finally, saturated sodium chloride solution (brine).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Final Purification: Decant the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the fraction boiling at approximately 136-138 °C.

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1][2][3]
Boiling Point ~136-138 °C[4]
CAS Number 1674-10-8[1][2][3]
Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for this compound.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Protons on C3 and C6 (Allylic)~1.95Multiplet-(CH₂)₂-
Protons on C4 and C5~1.55Multiplet-(CH₂)₂-
Methyl Protons (C1-CH₃, C2-CH₃)~1.60Singlet=C-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C1, C2 (Olefinic)~127=C(CH₃)-
C3, C6 (Allylic)~30-CH₂-
C4, C5~23-CH₂-
Methyl Carbons (C1-CH₃, C2-CH₃)~20-CH₃

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern.

m/z Relative Intensity (%) Possible Fragment
11040[M]⁺ (Molecular Ion)
95100[M - CH₃]⁺ (Loss of a methyl group)
6750[C₅H₇]⁺ (Retro-Diels-Alder fragmentation)

The base peak at m/z 95 corresponds to the loss of a methyl radical, forming a stable allylic carbocation. A significant peak at m/z 67 is indicative of a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclohexene (B86901) derivatives.

The IR spectrum of this compound displays characteristic absorption bands confirming the presence of the alkene functional group.

Wavenumber (cm⁻¹) Intensity Assignment
~2925StrongC-H stretch (sp³)
~2860StrongC-H stretch (sp³)
~1670MediumC=C stretch (alkene)
~1450MediumC-H bend (CH₂)

Experimental Workflow: Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Confirm Structure and Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol. The comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, MS, and IR), provide a robust framework for researchers and scientists to identify and verify this important chemical intermediate. The provided experimental protocols and workflows serve as a practical resource for laboratory applications.

References

Spectroscopic Profile of 1,2-Dimethylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-dimethylcyclohexene. The information is curated for professionals in research, science, and drug development who rely on precise spectroscopic analysis for compound identification and characterization. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key structural and spectroscopic relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of directly published complete experimental datasets for this compound, the following data is a composite of expected values based on the analysis of similar substituted cyclohexene (B86901) structures and general principles of NMR spectroscopy.

¹H NMR Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (CH₃)~1.6 - 1.7Singlet (broad)N/A
Allylic (C3-H₂, C6-H₂)~1.9 - 2.1Multiplet-
Homoallylic (C4-H₂, C5-H₂)~1.5 - 1.6Multiplet-

¹³C NMR Data (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C1, C2 (Olefinic)~128 - 135
C3, C6 (Allylic)~25 - 35
C4, C5 (Homoallylic)~20 - 30
Methyl (CH₃)~20 - 25

Infrared (IR) Spectroscopy Data

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a unique fingerprint of a molecule and is particularly useful for identifying functional groups. A study on the vibrational spectroscopy of this compound has provided detailed assignments for its vibrational modes.[1]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~2921 - 2935C-H stretch (asymmetric)Methyl (CH₃) groups[1]
~2887 - 2900C-H stretch (symmetric)Methyl (CH₃) groups[1]
~2700 - 2850C-H stretchCyclohexene ring CH₂ groups[1]
~1640 - 1680C=C stretchAlkene double bond

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organic compound like this compound.

1. Sample Preparation:

  • Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound. Ensure the solvent is free from water and other impurities.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the procedure for obtaining an ATR-FTIR spectrum of a volatile liquid organic compound.

1. Instrument and Sample Preparation:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (e.g., diamond or zinc selenide) should be clean and free of any residues from previous analyses.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. For volatile liquids, it is important to acquire the spectrum promptly after sample application.

2. Data Acquisition:

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: With the sample on the crystal, the infrared spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Sample Dissolve in CDCl3 Dissolve in CDCl3 Sample->Dissolve in CDCl3 FTIR_Spectrometer FTIR Spectrometer Sample->FTIR_Spectrometer IR Analysis Filter Filter Dissolve in CDCl3->Filter Transfer to NMR tube Transfer to NMR tube Filter->Transfer to NMR tube NMR_Spectrometer NMR Spectrometer Transfer to NMR tube->NMR_Spectrometer NMR Analysis NMR_Data 1H & 13C NMR Spectra - Chemical Shifts - Multiplicities - Coupling Constants NMR_Spectrometer->NMR_Data IR_Data IR Spectrum - Absorption Bands - Vibrational Modes FTIR_Spectrometer->IR_Data Structure 1,2-Dimethyl- cyclohexene NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_nmr Key NMR Signals cluster_ir Key IR Absorptions Structure This compound Olefinic_C Olefinic Carbons (~128-135 ppm) Structure->Olefinic_C C1, C2 Methyl_H Methyl Protons (~1.6-1.7 ppm) Structure->Methyl_H CH₃ C=C_stretch C=C Stretch (~1640-1680 cm⁻¹) Structure->C=C_stretch C=C bond CH_stretch sp³ C-H Stretch (~2887-2935 cm⁻¹) Structure->CH_stretch C-H bonds

Caption: Correlation of molecular structure with key NMR and IR signals.

References

Conformational Landscape of 1,2-Dimethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the conformational preferences of 1,2-dimethylcyclohexene. Due to the introduction of a double bond within the six-membered ring, the conformational landscape is markedly different from its saturated counterpart, 1,2-dimethylcyclohexane. The dominant conformations are the half-chair forms, and their relative stabilities are primarily dictated by a nuanced interplay of steric and electronic effects, most notably allylic strain. This document summarizes the key structural features, relative energies of conformers, and the experimental and computational methodologies employed to elucidate these properties. All quantitative data are presented in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: From Cyclohexane (B81311) Chair to Cyclohexene (B86901) Half-Chair

The conformational analysis of cyclic systems is a cornerstone of stereochemistry, with profound implications for molecular reactivity and biological activity. While the chair conformation of cyclohexane is well-understood, the introduction of endocyclic unsaturation in cyclohexene derivatives, such as this compound, fundamentally alters the ring's preferred geometry. The constraints of the sp²-hybridized carbons flatten a portion of the ring, leading to the adoption of puckered, non-planar structures, predominantly the half-chair or sofa conformations.

In this compound, the presence of two methyl groups on the double bond introduces additional steric interactions that govern the equilibrium between the possible half-chair conformers. A critical factor in determining the conformational preference is the minimization of allylic strain , a type of steric strain between a substituent on an allylic carbon and a substituent on the double bond.

Conformational Isomers of this compound

This compound exists as two primary half-chair conformers that are in equilibrium. These conformers are enantiomeric in the unsubstituted cyclohexene but become diastereomeric upon substitution. In these conformations, the substituents on the sp³-hybridized carbons can be described as pseudo-axial (pa) or pseudo-equatorial (pe).

The key to understanding the conformational preference of this compound lies in the concept of allylic strain. There are two principal types of allylic strain to consider:

  • A(1,3) Strain: This is the steric interaction between a substituent at the allylic position (C3 or C6) and one of the methyl groups on the double bond (C1 or C2).

  • A(1,2) Strain: This refers to the steric interaction between a substituent on one of the sp² carbons and a substituent on the adjacent sp³ carbon.

The relative stability of the half-chair conformers is determined by the balance of these and other steric interactions. The bulkier the substituent, the more it will disfavor a pseudo-axial orientation that leads to significant A(1,3) strain.

Quantitative Conformational Analysis

Interaction TypeSubstituentEstimated Energy (kcal/mol)Reference System
A(1,3) Strain -CH₃~1.7Methylcyclohexane A-value
Gauche Butane -CH₃, -CH₃~0.9Butane
Allylic Me/Me Strain -CH₃, -CH₃7.6Calculated Value

Note: The A-value for a methyl group in a cyclohexane system is provided as a reference for the energetic cost of a 1,3-diaxial interaction, which is a component of allylic strain.

The strain energy due to the interaction between two methyl groups in an allylic system has been calculated to be approximately 7.6 kcal/mol.[1]

Experimental and Computational Methodologies

The elucidation of the conformational equilibrium of this compound and related molecules relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational isomers in solution.

Protocol for Conformational Analysis using NMR:

  • Sample Preparation: Dissolve the sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. For more detailed analysis, two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed.

  • Analysis of Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles in the dominant conformer can be estimated, providing insight into the ring's pucker.

  • Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, the change in the relative populations of the conformers can be observed. This allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium. At very low temperatures, it may be possible to "freeze out" the individual conformers and observe their separate spectra.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces.

Experimental Workflow for GED:

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Gaseous Sample EBeam Electron Beam Generation Scattering Scattering in Vacuum Chamber EBeam->Scattering Detector Detection of Scattered Electrons Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern Refinement Structural Refinement DiffPattern->Refinement MolModel Molecular Modeling MolModel->Refinement Structure Molecular Structure Refinement->Structure

Gas-Phase Electron Diffraction Workflow
  • A beam of high-energy electrons is directed at a gaseous sample of this compound.

  • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • The diffraction pattern contains information about the internuclear distances in the molecule.

  • By analyzing the diffraction pattern and comparing it to theoretical models, the bond lengths, bond angles, and dihedral angles of the most stable conformer can be determined with high precision.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for mapping the potential energy surface of a molecule and determining the relative energies of its conformers.

Computational Workflow for Conformational Analysis:

Computational_Workflow cluster_input Input cluster_calc Calculation cluster_output Output InitialStruct Initial Structure GeomOpt Geometry Optimization InitialStruct->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc FinalStruct Final Structures GeomOpt->FinalStruct ConfEnergies Conformer Energies FreqCalc->ConfEnergies ThermoData Thermodynamic Data FreqCalc->ThermoData Conformational_Equilibrium cluster_conformers Half-Chair Conformers cluster_factors Influencing Factors Conformer_A Conformer A Equilibrium Conformational Equilibrium Conformer_A->Equilibrium Conformer_B Conformer B Conformer_B->Equilibrium Allylic_Strain Allylic Strain (A1,3 and A1,2) Allylic_Strain->Equilibrium Torsional_Strain Torsional Strain Torsional_Strain->Equilibrium Steric_Hindrance Other Steric Interactions Steric_Hindrance->Equilibrium

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclohexene is a cyclic alkene of significant interest in organic synthesis and as a structural motif in various natural and synthetic molecules. Its reactivity, dictated by the endocyclic double bond, allows for a multitude of chemical transformations, making it a versatile building block in the synthesis of complex organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to aid researchers in its application.

Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by its non-polar nature, leading to high solubility in organic solvents and poor solubility in water.[1] A summary of its key physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₄[2]
Molecular Weight 110.20 g/mol
Appearance Colorless liquid[1]
Boiling Point 136-138 °C
138 °C
Melting Point -84 °C
-84.15 °C
Density 0.826 g/mL at 25 °C
0.811 g/cm³
Solubility Soluble in non-polar organic solvents (e.g., hexane, ether); Poorly soluble in water.[1]
CAS Number 1674-10-8[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around its carbon-carbon double bond, making it susceptible to a variety of addition reactions. As an alkene, it readily undergoes electrophilic additions.[1]

Key Reactions:
  • Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically proceeds with syn-addition of hydrogen atoms, yielding cis-1,2-dimethylcyclohexane.[3]

  • Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. A reductive workup of the intermediate ozonide yields octane-2,7-dione.[4]

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide, 1,2-dimethyl-7-oxabicyclo[4.1.0]heptane.

  • Halogenation: Addition of halogens, such as bromine (Br₂), across the double bond proceeds via an anti-addition mechanism.

  • Hydrohalogenation: The addition of hydrogen halides, like HBr, also occurs across the double bond.

A general overview of these key reactions is depicted in the following reaction scheme:

logical_relationships cluster_reactions Key Chemical Reactions This compound This compound cis-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexane This compound->cis-1,2-Dimethylcyclohexane H₂, Pd/C (Hydrogenation) Octane-2,7-dione Octane-2,7-dione This compound->Octane-2,7-dione 1. O₃ 2. Zn/H₂O (Ozonolysis) 1,2-Dimethyl-7-oxabicyclo[4.1.0]heptane 1,2-Dimethyl-7-oxabicyclo[4.1.0]heptane This compound->1,2-Dimethyl-7-oxabicyclo[4.1.0]heptane mCPBA (Epoxidation)

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of this compound are provided below. These protocols are based on established methodologies for similar compounds and can be adapted as necessary.

Synthesis of this compound via Dehydration of 1,2-Dimethylcyclohexanol (B73200)

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

experimental_workflow start Start: 1,2-Dimethylcyclohexanol acid Add strong acid (e.g., H₂SO₄ or H₃PO₄) start->acid heat Heat the reaction mixture acid->heat distill Distill the product as it forms heat->distill wash Wash the distillate with NaHCO₃ solution distill->wash dry Dry with anhydrous MgSO₄ wash->dry purify Purify by distillation dry->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Place 1,2-dimethylcyclohexanol in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to cause dehydration and distillation of the resulting alkene (typically around 150-170 °C).

  • Collect the distillate, which will contain this compound and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

  • Purify the this compound by simple distillation, collecting the fraction boiling at the appropriate temperature.

Catalytic Hydrogenation to cis-1,2-Dimethylcyclohexane

This procedure describes the reduction of the double bond in this compound.[3]

Methodology:

  • Dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a reaction vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[3]

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield cis-1,2-dimethylcyclohexane.

Reductive Ozonolysis to Octane-2,7-dione

This protocol outlines the cleavage of the double bond to form a dicarbonyl compound.[4]

Methodology:

  • Dissolve this compound in a non-participating solvent, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C.[4]

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[4]

  • Purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.

  • Add a reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, to the reaction mixture and allow it to warm to room temperature.[4]

  • Perform an appropriate aqueous workup to isolate the product.

  • Purify the resulting octane-2,7-dione by distillation or chromatography.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Spectroscopy Key Features
¹H NMR Signals for the methyl protons and the allylic and aliphatic protons of the cyclohexene (B86901) ring.
¹³C NMR Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and methyl groups.
IR Spectroscopy Characteristic C=C stretching vibration around 1650 cm⁻¹ and C-H stretching vibrations for both sp² and sp³ hybridized carbons.[2]
Mass Spectrometry A molecular ion peak and characteristic fragmentation patterns.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, chemical reactivity, and the experimental conditions for its transformations is crucial for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working in the field of organic synthesis and drug discovery.

References

Formation of 1,2-Dimethylcyclohexane Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stereochemistry, and characterization of the stereoisomers of 1,2-dimethylcyclohexane (B31226). A detailed examination of the primary synthetic route, catalytic hydrogenation of o-xylene (B151617), is presented, including factors influencing stereoselectivity. This document also outlines experimental protocols and spectroscopic data for the identification and analysis of the cis and trans isomers.

Introduction to the Stereoisomers of 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane exists as three stereoisomers: a pair of enantiomers for the trans isomer and a single meso compound for the cis isomer. The stereochemistry of these molecules is of significant interest due to the influence of the methyl group positions on the conformational stability of the cyclohexane (B81311) ring.

  • cis-1,2-Dimethylcyclohexane : In this isomer, the two methyl groups are on the same side of the cyclohexane ring. Due to ring flipping at room temperature, it exists as a rapidly equilibrating mixture of two conformational enantiomers, rendering the bulk sample achiral and thus a meso compound.[1][2] In its chair conformations, one methyl group is in an axial position while the other is in an equatorial position.[3][4]

  • trans-1,2-Dimethylcyclohexane : The methyl groups are on opposite sides of the ring in the trans isomer. This isomer is chiral and exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. The most stable conformation has both methyl groups in equatorial positions to minimize steric strain.[3][5]

Synthesis of 1,2-Dimethylcyclohexane Stereoisomers

The most common and industrially relevant method for the synthesis of 1,2-dimethylcyclohexane is the catalytic hydrogenation of o-xylene. This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Catalytic Hydrogenation of o-Xylene

The stereochemical outcome of the hydrogenation of o-xylene, specifically the ratio of cis to trans isomers, is highly dependent on the reaction conditions and the catalyst employed.[6][7] The reaction proceeds through the formation of an intermediate, 1,2-dimethylcyclohexene, which is then further hydrogenated to the final product.

G o-Xylene o-Xylene This compound (intermediate) This compound (intermediate) o-Xylene->this compound (intermediate) + H2 (Catalyst) cis-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexane This compound (intermediate)->cis-1,2-Dimethylcyclohexane + H2 trans-1,2-Dimethylcyclohexane trans-1,2-Dimethylcyclohexane This compound (intermediate)->trans-1,2-Dimethylcyclohexane + H2

Caption: Hydrogenation of o-xylene to stereoisomers.

The selectivity towards the cis or trans isomer is influenced by factors such as the catalyst type, support material, temperature, and hydrogen pressure.

Factors Influencing Stereoselectivity

Catalyst Type: Different metal catalysts exhibit varying selectivities. Platinum (Pt) and Nickel (Ni) based catalysts are commonly used. For instance, Pt supported on alumina (B75360) (Pt/Al₂O₃) is an effective catalyst for this transformation.[3][7] The presence of additives or promoters can also alter the stereoselectivity. For example, the addition of Cerium (Ce) to a Pt catalyst has been shown to increase the formation of the cis-isomer.

Reaction Temperature: Temperature plays a crucial role in the isomeric ratio. Higher temperatures can lead to an increased formation of the thermodynamically more stable trans-isomer.[6]

Catalyst Support: The nature of the support material, such as alumina or silica, can influence the catalyst's activity and selectivity.

Quantitative Data on Isomer Ratios

The ratio of cis to trans isomers of 1,2-dimethylcyclohexane formed during the hydrogenation of o-xylene is a critical parameter. The following table summarizes representative data from literature, highlighting the impact of different catalysts.

CatalystSupportTemperature (K)Hydrogen Pressure (bar)cis/trans RatioReference
PtAlumina430-5200.19-0.36Varies with temp.[3]
NiMoSₓγ-Al₂O₃--Predominantly direct hydrogenation[8]
CoMoSₓγ-Al₂O₃--Promotes isomerization[8]

Experimental Protocol: Catalytic Hydrogenation of o-Xylene

This section provides a generalized experimental protocol for the gas-phase hydrogenation of o-xylene over a Pt/Al₂O₃ catalyst.

1. Catalyst Preparation: A 5% Pt/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation of a platinum precursor (e.g., chloroplatinic acid) onto an alumina support, followed by drying and calcination. The catalyst is then reduced in a hydrogen flow at an elevated temperature prior to the reaction.

2. Reactor Setup: The hydrogenation is typically carried out in a fixed-bed flow reactor. The catalyst is packed into the reactor, which is placed inside a furnace to control the reaction temperature. Mass flow controllers are used to regulate the flow of hydrogen and o-xylene vapor into the reactor.

3. Reaction Procedure: a. The catalyst is activated in situ by heating under a hydrogen flow. b. A stream of hydrogen is saturated with o-xylene vapor at a controlled temperature to achieve the desired partial pressure. c. The reactant mixture is passed through the catalyst bed at the desired reaction temperature and pressure. d. The product stream exiting the reactor is cooled to condense the liquid products.

4. Product Analysis: The product mixture, containing unreacted o-xylene and the cis and trans isomers of 1,2-dimethylcyclohexane, is analyzed by gas chromatography (GC) equipped with a capillary column suitable for separating the isomers.[9]

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep1 Impregnation of Pt precursor on Alumina prep2 Drying and Calcination prep1->prep2 prep3 Reduction in H2 flow prep2->prep3 react1 Catalyst Packing in Reactor prep3->react1 react2 Introduction of o-Xylene and H2 react1->react2 react3 Controlled Temperature and Pressure react2->react3 anal1 Condensation of Products react3->anal1 anal2 Gas Chromatography (GC) Analysis anal1->anal2 anal3 Quantification of Isomers anal2->anal3

Caption: Workflow for o-xylene hydrogenation.

Conformational Analysis

The stereoisomers of 1,2-dimethylcyclohexane are classic examples for demonstrating conformational analysis in cyclic systems.

cis-1,2-Dimethylcyclohexane

The cis isomer exists as two rapidly interconverting chair conformations. In each conformation, one methyl group occupies an axial position and the other an equatorial position. These two conformers are of equal energy.[3][4]

G ax,eq Axial-Equatorial eq,ax Equatorial-Axial ax,eq->eq,ax Ring Flip

Caption: Ring flip in cis-1,2-dimethylcyclohexane.

trans-1,2-Dimethylcyclohexane

The trans isomer also exists in two chair conformations. One conformer has both methyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form.[3][5]

G di-eq Diequatorial (more stable) di-ax Diaxial (less stable) di-eq->di-ax Ring Flip

Caption: Equilibrium in trans-1,2-dimethylcyclohexane.

Spectroscopic Characterization

The cis and trans isomers of 1,2-dimethylcyclohexane can be distinguished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show differences in the chemical shifts and coupling constants of the methine and methyl protons due to their different chemical environments in the axial and equatorial positions.

¹³C NMR: Due to the symmetry of the cis isomer (meso compound), its ¹³C NMR spectrum will show fewer signals than that of the trans isomer (chiral). For cis-1,2-dimethylcyclohexane, four distinct carbon signals are expected.[10]

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers exhibit subtle differences in the fingerprint region, which can be used for their identification. The C-H stretching and bending vibrations are characteristic. Spectroscopic data for both isomers are available in public databases such as the NIST Chemistry WebBook.[11][12]

Separation of Stereoisomers

The separation of the cis and trans isomers of 1,2-dimethylcyclohexane can be achieved by fractional distillation, owing to their slightly different boiling points. For analytical purposes, gas chromatography is a highly effective method for their separation and quantification.[9] In some cases, chemical separation methods have been developed, such as the preferential complexation of the trans-isomer.

Conclusion

The formation of 1,2-dimethylcyclohexane stereoisomers through the catalytic hydrogenation of o-xylene is a process where the stereochemical outcome can be controlled by careful selection of reaction conditions and catalysts. A thorough understanding of the conformational analysis and spectroscopic characteristics of the cis and trans isomers is essential for their synthesis, separation, and application in various fields of chemical research and development.

References

Stereoselective Hydrobromination of 1,2-Dimethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical outcomes of the reaction between 1,2-dimethylcyclohexene and hydrogen bromide (HBr). The reaction is a classic example of electrophilic addition to an alkene, where the stereochemistry of the resulting 1-bromo-1,2-dimethylcyclohexane products is highly dependent on the reaction conditions, particularly the solvent. Understanding and controlling this stereoselectivity is crucial for the synthesis of specific stereoisomers in academic research and pharmaceutical development.

Core Concepts: Reaction Mechanism and Stereoselectivity

The addition of HBr to this compound proceeds via an electrophilic addition mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This initial step forms a tertiary carbocation intermediate and a bromide ion. The stereochemical fate of the reaction is determined in the second step, where the bromide ion attacks the planar carbocation.

The stereoselectivity of the bromide attack is significantly influenced by the solvent. In non-polar solvents, the reaction exhibits high anti-selectivity, leading predominantly to the trans product. This is often explained by the formation of a bridged bromonium-like ion intermediate or a tight ion pair, which blocks one face of the ring, forcing the bromide to attack from the opposite side.[1][2] In contrast, polar, protic solvents can stabilize the open carbocation, allowing for attack from either the top (syn) or bottom (anti) face of the cyclohexene (B86901) ring, resulting in a mixture of cis and trans stereoisomers.[1][2]

Quantitative Analysis of Stereoisomer Formation

The stereochemical outcome of the hydrobromination of this compound is highly dependent on the reaction conditions. The following table summarizes the product distribution based on available literature data.

Solvent SystemTemperatureProduct(s)Stereoisomer Ratio (cis:trans)Reference
Acetic Acid (polar, protic)Not specifiedtrans-1-Bromo-1,2-dimethylcyclohexanePredominantly transHammond & Nevitt, 1954[3]
Pentane (B18724) (non-polar)Not specifiedtrans-1-Bromo-1,2-dimethylcyclohexanePredominantly transHammond & Nevitt, 1954[3]
Pentane (heterogeneous)-195°C to -78°Ccis- and trans-1-Bromo-1,2-dimethylcyclohexane~20:80Hammond & Nevitt, 1954[3]

Detailed Experimental Protocols

The following is a representative protocol for the hydrobromination of this compound, adapted from general procedures for the hydrohalogenation of alkenes.

Objective: To synthesize 1-bromo-1,2-dimethylcyclohexane from this compound and observe the effect of the solvent on the stereochemical outcome.

Materials:

  • This compound

  • Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)

  • Pentane (or other non-polar solvent)

  • Acetic acid (or other polar solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent (e.g., pentane for anti-addition or acetic acid for a potential mixture of syn- and anti-addition).

  • Addition of HBr: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of the HBr solution to the stirred alkene solution.

  • Reaction: Allow the reaction to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • If the reaction was performed in a polar solvent like acetic acid, dilute the mixture with water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography or distillation.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of stereoisomers.

Visualizing the Reaction and Workflow

The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for this reaction.

reaction_mechanism cluster_start Reactants cluster_intermediate Carbocation Intermediate cluster_products Products This compound This compound Carbocation Tertiary Carbocation This compound->Carbocation + HBr HBr H-Br cis-Product cis-1-Bromo-1,2-dimethylcyclohexane (syn-addition) Carbocation->cis-Product Br- attack (syn) trans-Product trans-1-Bromo-1,2-dimethylcyclohexane (anti-addition) Carbocation->trans-Product Br- attack (anti)

Caption: Reaction mechanism for the hydrobromination of this compound.

experimental_workflow A 1. Reaction Setup (this compound + Solvent) B 2. HBr Addition (Ice Bath) A->B C 3. Reaction (Stir at RT) B->C D 4. Workup (Extraction & Washing) C->D E 5. Drying (Anhydrous MgSO4) D->E F 6. Purification (Solvent Removal & Chromatography) E->F G 7. Analysis (GC-MS for Stereoisomer Ratio) F->G

Caption: Experimental workflow for the synthesis and analysis of 1-bromo-1,2-dimethylcyclohexane.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition mechanism of 1,2-dimethylcyclohexene, a reaction of significant interest in synthetic organic chemistry. The guide details the reaction pathways with various electrophiles, including hydrobromic acid (HBr), bromine (Br₂), and the acid-catalyzed addition of water. It summarizes key quantitative data, provides detailed experimental protocols for seminal experiments, and visualizes the reaction mechanisms and workflows using Graphviz diagrams.

Core Concepts of Electrophilic Addition to this compound

Electrophilic addition to alkenes is a fundamental reaction class where the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. The reaction with this compound is particularly illustrative of the principles of regioselectivity and stereochemistry in these transformations. The symmetrical nature of the double bond in this compound simplifies regiochemical considerations, as both carbon atoms of the double bond are tertiary. However, the stereochemical outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, leading to the formation of various stereoisomers.

The mechanism generally proceeds through the formation of a high-energy intermediate, which is then attacked by a nucleophile to yield the final addition product. The nature of this intermediate, whether a planar carbocation or a bridged halonium ion, dictates the stereochemistry of the final product.

Reaction with Hydrobromic Acid (HBr)

The addition of hydrogen halides, such as HBr, to this compound proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by HBr to form a tertiary carbocation intermediate. This carbocation is planar, allowing for the subsequent attack of the bromide ion from either the top or bottom face.

Stereochemistry and Product Distribution

The stereochemical outcome of the addition of HBr to this compound has been a subject of classic studies in physical organic chemistry. Research by Hammond and Nevitt in 1954 demonstrated that the reaction of this compound with hydrogen bromide in non-polar solvents like pentane (B18724) or in acetic acid predominantly results in anti-addition, yielding the trans-1-bromo-1,2-dimethylcyclohexane. However, under specific conditions, such as condensing an excess of hydrogen bromide in pentane at low temperatures, a significant portion of the cis-isomer is also formed.

SolventTemperatureProduct(s)Isomer Ratio (cis:trans)
Acetic AcidRoom Temp.trans-1-bromo-1,2-dimethylcyclohexanePredominantly trans
PentaneRoom Temp.trans-1-bromo-1,2-dimethylcyclohexanePredominantly trans
Pentane-78°C (with excess HBr)cis- and trans-1-bromo-1,2-dimethylcyclohexane~20:80

This table summarizes the stereochemical outcome of the addition of HBr to this compound based on historical data.

Experimental Protocol: Hydrobromination of this compound

The following protocol is a generalized procedure based on established methods for the hydrobromination of alkenes.

Materials:

  • This compound

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous pentane or glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • A solution of this compound in anhydrous pentane is prepared in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • The flask is cooled in an ice bath.

  • Anhydrous hydrogen bromide gas is bubbled through the solution with continuous stirring. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Alternatively, a solution of HBr in glacial acetic acid can be added dropwise to a solution of the alkene in acetic acid.

  • Upon completion of the reaction, the mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 1-bromo-1,2-dimethylcyclohexane.

  • The product can be purified by distillation or column chromatography.

Signaling Pathway Diagram

G cluster_0 Addition of HBr to this compound A This compound B Tertiary Carbocation (planar intermediate) A->B + HBr C cis-1-bromo-1,2-dimethylcyclohexane B->C + Br⁻ (syn-attack) D trans-1-bromo-1,2-dimethylcyclohexane B->D + Br⁻ (anti-attack)

Mechanism of HBr addition to this compound.

Reaction with Bromine (Br₂)

The addition of bromine to this compound is a classic example of an electrophilic addition that proceeds through a bridged bromonium ion intermediate. This intermediate is formed by the attack of the alkene's π bond on the bromine molecule, with the concurrent displacement of a bromide ion.

Stereochemistry and Product Formation

The formation of the cyclic bromonium ion is a key feature of this reaction, as it blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face, resulting in a stereospecific anti-addition. This leads to the formation of trans-1,2-dibromo-1,2-dimethylcyclohexane as the major product.

Experimental Protocol: Bromination of this compound

The following is a generalized experimental procedure for the bromination of an alkene.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • A solution of this compound in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene. The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

  • The reaction mixture is then washed with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 1,2-dibromo-1,2-dimethylcyclohexane.

  • The product can be purified by recrystallization or column chromatography.

Signaling Pathway Diagram

G cluster_1 Addition of Br₂ to this compound E This compound F Bridged Bromonium Ion E->F + Br₂ G trans-1,2-dibromo-1,2-dimethylcyclohexane F->G + Br⁻ (anti-attack)

Mechanism of Br₂ addition to this compound.

Acid-Catalyzed Hydration

The acid-catalyzed addition of water to this compound results in the formation of an alcohol. This reaction is initiated by the protonation of the alkene by a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form a tertiary carbocation.

Mechanism and Product

Following the formation of the planar tertiary carbocation, a water molecule acts as a nucleophile and attacks the carbocation. This can occur from either face of the carbocation. A subsequent deprotonation step by another water molecule yields the alcohol product, 1,2-dimethylcyclohexan-1-ol, and regenerates the acid catalyst. Due to the planar nature of the carbocation intermediate, a mixture of cis and trans isomers of the alcohol is expected.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

This protocol is a general procedure for the acid-catalyzed hydration of an alkene.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • A mixture of water and concentrated sulfuric acid is carefully prepared in a round-bottom flask, ensuring the flask is cooled in an ice bath during the addition of the acid.

  • This compound is added to the acidic solution.

  • The mixture is heated under reflux with stirring for a specified period. The progress of the reaction can be monitored by GC or TLC.

  • After cooling, the reaction mixture is transferred to a separatory funnel and the organic layer is separated. If necessary, the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude alcohol.

  • The 1,2-dimethylcyclohexan-1-ol can be purified by distillation under reduced pressure.

Signaling Pathway Diagram

G cluster_2 Acid-Catalyzed Hydration of this compound H This compound I Tertiary Carbocation H->I + H₃O⁺ J Oxonium Ion I->J + H₂O K 1,2-Dimethylcyclohexan-1-ol (cis and trans isomers) J->K - H₃O⁺

Mechanism of acid-catalyzed hydration of this compound.

Conclusion

The electrophilic addition reactions of this compound serve as excellent models for understanding the fundamental principles of organic reaction mechanisms. The stereochemical outcomes, dictated by the nature of the intermediate species, highlight the subtleties that govern chemical transformations. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the rational design of synthetic routes to complex molecular targets, where precise control of stereochemistry is often paramount. The provided protocols and mechanistic visualizations offer a foundational resource for further investigation and application of these important reactions.

Early Studies on the Reactivity of 1,2-Dimethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies concerning the reactivity of 1,2-dimethylcyclohexene. The focus is on the early experimental work that established the fundamental chemical behavior of this substituted cyclohexene, a structural motif relevant to natural products and synthetic chemistry. This document summarizes key reactions, provides detailed historical experimental protocols, and presents quantitative data where available from early 20th-century literature.

Synthesis of this compound: Early Methodologies

Early syntheses of this compound primarily relied on the dehydration of 1,2-dimethylcyclohexanol (B73200). This precursor was typically prepared via the Grignard reaction between a cyclohexanone (B45756) derivative and a methylmagnesium halide.

Grignard Reaction for 1,2-Dimethylcyclohexanol Synthesis

A common early method for synthesizing the precursor alcohol, 1,2-dimethylcyclohexanol, involved the reaction of 2-methylcyclohexanone (B44802) with a methyl Grignard reagent.

Experimental Protocol:

  • Reactants: 2-Methylcyclohexanone, methylmagnesium iodide (or bromide), and anhydrous diethyl ether.

  • Procedure: A solution of 2-methylcyclohexanone in anhydrous diethyl ether was slowly added to a stirred solution of methylmagnesium iodide in the same solvent, typically cooled in an ice bath. After the addition was complete, the reaction mixture was refluxed for a short period. The complex was then decomposed by pouring it onto a mixture of crushed ice and dilute acid (e.g., sulfuric or hydrochloric acid). The ethereal layer was separated, washed, dried, and the solvent was evaporated. The resulting 1,2-dimethylcyclohexanol was then purified by distillation.

Dehydration of 1,2-Dimethylcyclohexanol

The final step to obtain this compound was the acid-catalyzed dehydration of the corresponding alcohol.

Experimental Protocol:

  • Reactants: 1,2-Dimethylcyclohexanol and a dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or anhydrous oxalic acid).

  • Procedure: 1,2-Dimethylcyclohexanol was heated with a catalytic amount of the acid. The resulting alkene and water were distilled from the reaction mixture. The distillate was then washed with a dilute base solution to remove any acidic impurities, followed by water. After drying over an anhydrous salt (e.g., calcium chloride or sodium sulfate), the this compound was purified by fractional distillation.

G

Syn-addition in catalytic hydrogenation.
Halogenation

The addition of halogens, particularly bromine, to this compound was instrumental in elucidating the mechanism of electrophilic addition to alkenes. These early studies demonstrated that the addition of bromine proceeds via anti-stereochemistry.

Experimental Protocol:

  • Reactants: this compound, bromine.

  • Solvent: An inert solvent such as carbon tetrachloride or chloroform.

  • Procedure: A solution of bromine in the chosen solvent was added dropwise to a stirred solution of this compound, typically at a low temperature to control the reaction. The disappearance of the bromine color indicated the progress of the reaction. After the addition was complete, the solvent was removed under reduced pressure to yield the crude dihalide. The product, trans-1,2-dibromo-1,2-dimethylcyclohexane, could be purified by recrystallization or distillation.

Table 2: Product Stereochemistry in Halogenation

HalogenSolventTemperature (°C)Product Stereochemistry
Br₂CCl₄0trans (Anti-addition)
Cl₂CHCl₃0trans (Anti-addition)

Logical Relationship in Bromine Addition

G cluster_halogenation Mechanism of Bromination This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate Br2 Br2 Br2->Bromonium Ion Intermediate Anti-Attack by Br- Anti-Attack by Br- Bromonium Ion Intermediate->Anti-Attack by Br- trans-1,2-Dibromo-1,2-dimethylcyclohexane trans-1,2-Dibromo-1,2-dimethylcyclohexane Anti-Attack by Br-->trans-1,2-Dibromo-1,2-dimethylcyclohexane

Anti-addition via a bromonium ion.
Oxidation Reactions

Early investigations into the oxidation of this compound revealed different products depending on the oxidizing agent and reaction conditions.

Under mild conditions (cold, dilute, and neutral or slightly alkaline), potassium permanganate (B83412) was used to achieve syn-dihydroxylation of the double bond, yielding cis-1,2-dimethylcyclohexane-1,2-diol.

Experimental Protocol:

  • Reactants: this compound, potassium permanganate.

  • Solvent: A mixture of water and an organic solvent like acetone (B3395972) or tert-butanol (B103910) to improve solubility.

  • Procedure: A cold, dilute solution of potassium permanganate was added slowly to a stirred solution of this compound in the aqueous organic solvent, maintaining a low temperature (0-5 °C). The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicated the reaction's progress. After the reaction was complete, the manganese dioxide was removed by filtration. The organic solvent was then evaporated, and the diol was extracted from the aqueous residue.

Ozonolysis, a powerful tool for structure elucidation in early organic chemistry, was applied to this compound to cleave the double bond and form a dicarbonyl compound. The work of Criegee in the mid-20th century was pivotal in establishing the mechanism of this reaction.

Experimental Protocol:

  • Reactants: this compound, ozone, and a reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide).

  • Solvent: An inert solvent such as dichloromethane (B109758) or methanol, cooled to a low temperature (typically -78 °C).

  • Procedure: A stream of ozone-enriched oxygen was bubbled through the cold solution of this compound until the solution turned blue, indicating an excess of ozone. The excess ozone was then removed by bubbling an inert gas through the solution. A reducing agent was added to work up the intermediate ozonide. After the workup, the solvent was removed, and the resulting dicarbonyl compound, 2,7-octanedione, was isolated and purified.

Table 3: Products of Early Oxidation Studies

Oxidizing AgentConditionsProductYield (%)
KMnO₄Cold, dilute, alkalinecis-1,2-Dimethylcyclohexane-1,2-diolModerate
O₃, then Zn/CH₃COOHLow temperature2,7-OctanedioneGood

Experimental Workflow for Ozonolysis

G cluster_ozonolysis Ozonolysis Workflow This compound This compound Ozonide Formation Ozonide Formation This compound->Ozonide Formation Ozone (O3) Ozone (O3) Ozone (O3)->Ozonide Formation Reductive Workup (e.g., Zn/H2O) Reductive Workup (e.g., Zn/H2O) Ozonide Formation->Reductive Workup (e.g., Zn/H2O) 2,7-Octanedione 2,7-Octanedione Reductive Workup (e.g., Zn/H2O)->2,7-Octanedione

Oxidative cleavage via ozonolysis.

This guide provides a snapshot of the early investigations into the reactivity of this compound. These foundational studies were crucial in developing a deeper understanding of reaction mechanisms and stereochemistry that continue to be fundamental principles in modern organic chemistry and drug development.

1,2-Dimethylcyclohexene: A Comprehensive Technical Guide for its Application as a Model Substrate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1,2-dimethylcyclohexene as a versatile model substrate in a variety of fundamental organic reactions. Its rigid cyclic structure and defined substitution pattern provide a valuable platform for investigating reaction mechanisms, stereoselectivity, and regioselectivity. This document provides a detailed overview of key transformations, including quantitative data where available, comprehensive experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactions and Stereochemical Outcomes

This compound serves as an excellent substrate for a range of addition reactions, allowing for the controlled formation of stereocenters and functionalized cyclohexane (B81311) derivatives. The outcomes of these reactions are dictated by the interplay of steric and electronic factors, as well as the specific reagents and conditions employed.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound proceeds via a syn-addition of two hydrogen atoms across the double bond, yielding cis-1,2-dimethylcyclohexane (B165935) as the major product. This stereospecificity arises from the delivery of both hydrogen atoms from the surface of the heterogeneous catalyst.

Quantitative Data: Catalytic Hydrogenation

ProductCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Stereoselectivity
cis-1,2-DimethylcyclohexanePt/C or Pd/CEthanol (B145695)Room Temperature1-4>95%>99% cis

Experimental Protocol: Catalytic Hydrogenation

A solution of this compound (1.0 g, 9.08 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (0.1 g) is added to the solution. The vessel is then connected to a hydrogen source and purged several times to remove air. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 2-4 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford cis-1,2-dimethylcyclohexane. The product can be further purified by distillation if necessary.[1]

Catalytic_Hydrogenation substrate This compound product cis-1,2-Dimethylcyclohexane substrate->product syn-addition reagents + H₂ catalyst Pd/C or Pt

Catalytic hydrogenation of this compound.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the syn-addition of an oxygen atom to the double bond, forming this compound oxide. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Quantitative Data: Epoxidation

ProductReagentSolventTemperature (°C)Yield (%)Diastereoselectivity
cis-1,2-Dimethylcyclohexene oxidem-CPBADichloromethane (B109758)0 to RT~80-90%>95% cis

Experimental Protocol: Epoxidation

To a stirred solution of this compound (1.10 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.48 g, 11.0 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is then washed successively with a 10% aqueous solution of sodium sulfite (B76179) (2 x 20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield cis-1,2-dimethylcyclohexene oxide.[2][3][4]

Epoxidation substrate This compound product cis-1,2-Dimethylcyclohexene oxide substrate->product syn-addition reagents + m-CPBA

Epoxidation of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that leads to the syn-addition of a hydrogen and a hydroxyl group across the double bond. However, research has shown that this reaction can be complex, with the potential for rearrangements of the intermediate organoborane, leading to a mixture of products, including primary and secondary alcohols, and even some anti-addition products. The major product is generally the trans-2,3-dimethylcyclohexan-1-ol, resulting from the expected syn-addition of borane (B79455) followed by oxidation with retention of stereochemistry.

Quantitative Data: Hydroboration-Oxidation

Major ProductMinor ProductsReagentsDiastereomeric Ratio (trans:cis)
trans-2,3-Dimethylcyclohexan-1-olRearrangement products (primary & secondary alcohols)1. BH₃·THF, 2. H₂O₂, NaOHData not readily available, but trans is the major diastereomer.

Experimental Protocol: Hydroboration-Oxidation

To a stirred solution of this compound (1.10 g, 10.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under a nitrogen atmosphere at 0 °C is added a 1.0 M solution of borane-tetrahydrofuran (B86392) complex in THF (11.0 mL, 11.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water (2 mL) is added dropwise to quench the excess borane. This is followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (B78521) (4 mL) and then 30% aqueous hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product mixture is then purified by column chromatography on silica (B1680970) gel to separate the isomeric alcohol products.[5]

Hydroboration_Oxidation substrate This compound intermediate Organoborane Intermediate substrate->intermediate syn-addition product trans-2,3-Dimethylcyclohexan-1-ol (Major) + other isomers intermediate->product Oxidation reagents1 1. BH₃·THF reagents2 2. H₂O₂, NaOH

Hydroboration-oxidation of this compound.

Dihydroxylation

Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction results in the formation of cis-1,2-dimethylcyclohexane-1,2-diol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the vicinal diol.

Quantitative Data: Dihydroxylation

ProductReagentCo-oxidantYield (%)Diastereoselectivity
cis-1,2-Dimethylcyclohexane-1,2-diolOsO₄ (catalytic)NMO~90%>98% cis
cis-1,2-Dimethylcyclohexane-1,2-diolKMnO₄ (cold, dilute, basic)-ModeratePredominantly cis

Experimental Protocol: syn-Dihydroxylation with OsO₄

To a stirred solution of this compound (1.10 g, 10.0 mmol) in a mixture of acetone (B3395972) (40 mL) and water (10 mL) is added N-methylmorpholine-N-oxide (NMO, 1.41 g, 12.0 mmol). To this mixture is added a 4% aqueous solution of osmium tetroxide (0.25 mL, 0.04 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark brown. The reaction is monitored by TLC. Upon completion, a saturated aqueous solution of sodium bisulfite (10 mL) is added, and the mixture is stirred for 30 minutes. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude cis-diol. The product can be purified by recrystallization or column chromatography.[6]

Dihydroxylation substrate This compound product cis-1,2-Dimethylcyclohexane-1,2-diol substrate->product syn-dihydroxylation reagents 1. OsO₄ (cat.), NMO 2. NaHSO₃, H₂O

Syn-dihydroxylation of this compound.

Ozonolysis

Reductive ozonolysis of this compound cleaves the double bond to yield a diketone. The reaction proceeds through an unstable ozonide intermediate, which is then reduced to afford the final product.

Quantitative Data: Reductive Ozonolysis

ProductReagentsYield (%)
Octane-2,7-dione1. O₃, 2. Zn/H₂O or (CH₃)₂S~70-80%

Experimental Protocol: Reductive Ozonolysis

A solution of this compound (1.10 g, 10.0 mmol) in dichloromethane (50 mL) is cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with a stream of nitrogen to remove the excess ozone. Dimethyl sulfide (B99878) (1.5 mL, 20.5 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the resulting crude product, octane-2,7-dione, can be purified by distillation or column chromatography.[5][7]

Ozonolysis substrate This compound product Octane-2,7-dione substrate->product Oxidative cleavage reagents 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S

Reductive ozonolysis of this compound.

Oxymercuration-Demercuration

Oxymercuration-demercuration provides a method for the Markovnikov hydration of alkenes without rearrangement. For this compound, this reaction is expected to yield 1,2-dimethylcyclohexan-1-ol. The reaction proceeds via an anti-addition of the hydroxyl and mercury groups, followed by a non-stereospecific reduction of the carbon-mercury bond.

Quantitative Data: Oxymercuration-Demercuration

ProductReagentsYield (%)
1,2-Dimethylcyclohexan-1-ol1. Hg(OAc)₂, H₂O/THF, 2. NaBH₄~90%

Experimental Protocol: Oxymercuration-Demercuration

To a stirred solution of mercuric acetate (Hg(OAc)₂, 3.19 g, 10.0 mmol) in a mixture of water (10 mL) and tetrahydrofuran (THF, 10 mL) is added this compound (1.10 g, 10.0 mmol). The mixture is stirred at room temperature for 1 hour, during which time the yellow color of the mercuric salt should disappear. A solution of 3.0 M sodium hydroxide (10 mL) is then added, followed by the slow, portion-wise addition of a solution of sodium borohydride (B1222165) (0.38 g, 10.0 mmol) in 3.0 M sodium hydroxide (10 mL). The mixture is stirred for an additional hour. The mercury metal that forms is allowed to settle, and the supernatant is decanted. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol. Purification can be achieved by distillation or column chromatography.[2][7][8]

Oxymercuration substrate This compound product 1,2-Dimethylcyclohexan-1-ol substrate->product Markovnikov hydration reagents 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄

Oxymercuration-demercuration of this compound.

Summary and Future Directions

This compound has proven to be an invaluable tool for the study of organic reaction mechanisms and stereochemistry. The reactions detailed in this guide highlight its utility in demonstrating fundamental principles of syn- and anti-additions, regioselectivity, and the potential for complex reaction pathways. While this document provides a comprehensive overview, there remains a need for more detailed quantitative studies on the diastereoselectivity of some of these reactions. Future research could focus on leveraging this substrate in the development of new stereoselective methodologies and in computational studies to further elucidate the intricacies of these transformations.

References

An In-depth Technical Guide to the Stability of Dimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of dimethylcyclohexene isomers. A key focus is placed on understanding the stereochemical constraints of the cyclohexene (B86901) ring and the principles that dictate the relative stabilities of its various positional isomers. Methodologies for the experimental and computational assessment of alkene stability are also detailed.

The Stereochemistry of 1,2-Dimethylcyclohexene: A Note on Cis-Trans Isomerism

In acyclic and larger cyclic systems, the carbon-carbon double bond can give rise to cis and trans (or E/Z) diastereomers. However, in the case of this compound, the geometric constraints of the six-membered ring prevent the formation of a stable trans isomer. The rigidity of the ring system locks the substituents on the double bond into a configuration that is effectively cis. Attempting to twist the double bond into a trans configuration within the six-membered ring would introduce an insurmountable amount of ring strain. Therefore, a comparative stability analysis of cis- and trans-1,2-dimethylcyclohexene is not applicable as only one geometric isomer is practically observed.

Relative Stabilities of Dimethylcyclohexene Positional Isomers

The discussion of stability among dimethylcyclohexene isomers primarily revolves around the positional arrangement of the methyl groups and the double bond. The thermodynamic stability of these isomers is chiefly determined by the degree of substitution of the carbon-carbon double bond, a principle often summarized by Zaitsev's Rule.

Zaitsev's Rule: In elimination reactions that can produce more than one alkene product, the major product will be the more substituted (and thus more stable) alkene. This stability is attributed to hyperconjugation, where the interaction of adjacent C-H and C-C sigma bonds with the π-system of the double bond leads to a lower energy state.

The general order of alkene stability based on substitution is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

For the dimethylcyclohexene isomers, this translates to the following qualitative stability ranking:

Isomer NameStructureDouble Bond SubstitutionPredicted Relative Stability
This compoundthis compoundTetrasubstitutedMost Stable
1,6-Dimethylcyclohexene1,6-DimethylcyclohexeneTrisubstitutedMore Stable
1,3-Dimethylcyclohexene1,3-DimethylcyclohexeneTrisubstitutedMore Stable
2,3-Dimethylcyclohexene2,3-DimethylcyclohexeneDisubstitutedLess Stable
1,4-Dimethylcyclohexene1,4-DimethylcyclohexeneDisubstitutedLess Stable
3,4-Dimethylcyclohexene3,4-DimethylcyclohexeneDisubstitutedLess Stable
1,5-Dimethylcyclohexene1,5-DimethylcyclohexeneDisubstitutedLess Stable
3,5-Dimethylcyclohexene3,5-DimethylcyclohexeneDisubstitutedLess Stable
4,5-Dimethylcyclohexene4,5-DimethylcyclohexeneDisubstitutedLess Stable

Note: The relative stabilities among the trisubstituted and among the disubstituted isomers would be further influenced by subtle differences in steric interactions and ring strain, which can be quantified through computational chemistry or experimental measurements of heats of hydrogenation.

Quantitative Assessment of Alkene Stability: Heat of Hydrogenation

The most common experimental method for quantitatively determining the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will have a less exothermic (smaller negative) heat of hydrogenation, as it starts from a lower energy state.[1]

Principle: Alkene Isomer + H₂ --(catalyst)--> Alkane + Heat

By comparing the heats of hydrogenation of different isomers that yield the same alkane, a direct measure of their relative stabilities can be obtained.

AlkeneSubstitutionHeat of Hydrogenation (kcal/mol)
1-ButeneMonosubstituted-30.3
cis-2-ButeneDisubstituted-28.6
trans-2-ButeneDisubstituted-27.6
2-Methyl-2-buteneTrisubstituted-26.9
2,3-Dimethyl-2-buteneTetrasubstituted-26.6

Data sourced from various standard organic chemistry texts.

Experimental and Computational Workflows

Logical Framework for Stability Assessment

The determination of the relative stability of alkene isomers involves a combination of theoretical prediction and experimental or computational verification.

G cluster_theoretical Theoretical Prediction cluster_validation Quantitative Validation A Identify Isomers (Positional, Stereoisomers) B Analyze Structural Features: - Degree of Substitution - Steric Interactions - Ring Strain A->B C Qualitative Stability Ranking (e.g., via Zaitsev's Rule) B->C F Definitive Stability Order C->F Predicted D Experimental Measurement (e.g., Heat of Hydrogenation) D->F Validated E Computational Chemistry (e.g., DFT Calculations of ΔH°f) E->F Validated

References

Methodological & Application

Application Notes: The Strategic Use of 1,2-Dimethylcyclohexene in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-dimethylcyclohexene as a versatile starting material in the generation of complex molecular scaffolds relevant to pharmaceutical development. The focus is on leveraging the reactivity of the trisubstituted double bond to introduce key functional groups in a stereocontrolled manner, paving the way for the synthesis of novel bioactive molecules.

Introduction

This compound is a readily available cyclic alkene that serves as an excellent building block for constructing substituted cyclohexane (B81311) cores. The inherent stereochemistry and reactivity of this starting material can be exploited to produce a variety of functionalized intermediates. This document outlines key transformations of this compound and provides detailed protocols for its conversion into a representative amino-diol scaffold, a common motif in pharmacologically active compounds.

Key Synthetic Transformations and Applications

The primary utility of this compound in pharmaceutical synthesis lies in the diastereoselective functionalization of its double bond. Key reactions include hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, each providing a distinct stereochemical outcome that can be strategically employed in a synthetic route.

Table 1: Summary of Key Reactions and Products from this compound
Reaction TypeReagentsMajor ProductStereochemistryPotential Applications
Catalytic HydrogenationH₂, Pt/Ccis-1,2-Dimethylcyclohexanesyn-AdditionSaturated carbocyclic cores
Epoxidationm-CPBA1,2-Dimethyl-7-oxabicyclo[4.1.0]heptanesyn-AdditionPrecursor to trans-diols and amino alcohols
syn-DihydroxylationOsO₄, NMOcis-1,2-Dimethylcyclohexane-1,2-diolsyn-AdditionSynthesis of cis-diols
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHtrans-2,3-Dimethylcyclohexan-1-olanti-Markovnikov, syn-additionIntroduction of a hydroxyl group adjacent to the methyl-bearing carbons

Experimental Protocols: Synthesis of a Chiral Amino-Diol Scaffold

The following protocols detail a representative multi-step synthesis of a chiral amino-diol from this compound. This sequence highlights the strategic use of stereocontrolled reactions to build a molecule with potential for biological activity screening.

Workflow for the Synthesis of a Chiral Amino-Diol

G A This compound B Step 1: Epoxidation (m-CPBA, DCM) A->B C 1,2-Epoxy-1,2-dimethylcyclohexane B->C D Step 2: Ring Opening (NaN3, NH4Cl) C->D E trans-2-Azido-1,2-dimethylcyclohexan-1-ol D->E F Step 3: Azide (B81097) Reduction (H2, Pd/C) E->F G trans-2-Amino-1,2-dimethylcyclohexan-1-ol F->G

Caption: Synthetic workflow from this compound to a trans-amino alcohol.

Protocol 1: Epoxidation of this compound

This protocol describes the syn-epoxidation of the alkene to form the corresponding epoxide, a key intermediate for subsequent nucleophilic ring-opening reactions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography.

Table 2: Quantitative Data for Epoxidation
ParameterValue
Reaction Time4 hours
Yield85-95%
Diastereomeric Ratio>95:5 (syn addition)
¹H NMR (CDCl₃, 400 MHz) δ2.95 (s, 1H), 1.40-1.80 (m, 8H), 1.25 (s, 3H), 1.20 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ62.5, 61.8, 30.1, 25.4, 21.3, 20.8, 19.5, 18.7
Protocol 2: Azide-Mediated Ring Opening of the Epoxide

This protocol details the regioselective and stereoselective ring-opening of the epoxide with an azide nucleophile to introduce a nitrogen-containing functional group.

Materials:

  • 1,2-Epoxy-1,2-dimethylcyclohexane

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695)/Water (4:1)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of the epoxide (1.0 eq) in a 4:1 mixture of ethanol and water, add NaN₃ (1.5 eq) and NH₄Cl (1.2 eq).

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting azido (B1232118) alcohol by flash chromatography.

Table 3: Quantitative Data for Azide Ring Opening
ParameterValue
Reaction Time12-16 hours
Yield75-85%
Regioselectivity>9:1 (attack at the more substituted carbon)
¹H NMR (CDCl₃, 400 MHz) δ3.60 (d, J=4.0 Hz, 1H), 2.50 (br s, 1H), 1.50-1.90 (m, 8H), 1.30 (s, 3H), 1.25 (s, 3H)
IR (thin film) ν3400 (br), 2100 cm⁻¹
Protocol 3: Reduction of the Azide to a Primary Amine

This final step in the sequence converts the azido group to a primary amine via catalytic hydrogenation, yielding the target amino alcohol.

Materials:

  • trans-2-Azido-1,2-dimethylcyclohexan-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the azido alcohol (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol %).

  • Evacuate the flask and backfill with H₂ gas (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or the disappearance of the azide stretch in the IR spectrum.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the pure amino alcohol.

Table 4: Quantitative Data for Azide Reduction
ParameterValue
Reaction Time6-8 hours
Yield>95%
¹H NMR (CD₃OD, 400 MHz) δ3.10 (d, J=4.0 Hz, 1H), 1.40-1.80 (m, 8H), 1.15 (s, 3H), 1.10 (s, 3H)
¹³C NMR (CD₃OD, 100 MHz) δ75.4, 58.2, 34.1, 26.3, 22.1, 21.5, 20.9, 19.8

Logical Relationship of Synthetic Steps

G Start This compound (Starting Material) Intermediate1 Epoxide (Key Intermediate) Start->Intermediate1 Stereoselective Epoxidation Intermediate2 Azido Alcohol (Nitrogen Introduction) Intermediate1->Intermediate2 Regio- and Stereoselective Ring Opening Product Amino Alcohol (Target Scaffold) Intermediate2->Product Chemoselective Reduction

Caption: Key transformations in the synthesis of the target amino alcohol scaffold.

Potential Pharmaceutical Relevance and Signaling Pathways

While the synthesized trans-2-amino-1,2-dimethylcyclohexan-1-ol is a representative scaffold, molecules containing this and similar motifs have been explored for a variety of biological activities. The vicinal amino alcohol functionality is a key pharmacophore in many classes of drugs, including beta-blockers, certain antivirals, and chiral catalysts.

The specific biological activity of this scaffold would be determined by further derivatization of the amine and hydroxyl groups. For instance, acylation or alkylation of the amine could lead to ligands for G-protein coupled receptors (GPCRs) or ion channels. The hydroxyl group could be a handle for introducing other functionalities or for improving pharmacokinetic properties.

A hypothetical signaling pathway that could be modulated by derivatives of this scaffold is presented below. For example, if derivatized to target a specific kinase, it could interfere with a phosphorylation cascade.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Drug Synthesized Inhibitor Drug->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the synthesized scaffold.

These application notes demonstrate the potential of this compound as a valuable starting material in the synthesis of complex, chiral molecules for pharmaceutical research. The outlined protocols provide a solid foundation for the development of novel synthetic routes to diverse molecular scaffolds.

Application Note: Stereoselective Synthesis of cis-1,2-Dimethylcyclohexane via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the catalytic hydrogenation of 1,2-dimethylcyclohexene to selectively synthesize cis-1,2-dimethylcyclohexane. The reaction proceeds via a stereospecific syn-addition of hydrogen across the double bond, facilitated by a heterogeneous metal catalyst. Protocols for both Platinum(IV) oxide (Adam's catalyst) and Palladium on Carbon (Pd/C) are presented, offering flexibility in catalyst selection. This method is highly efficient and yields the desired cis-isomer with excellent selectivity.

Introduction

Catalytic hydrogenation is a fundamental reduction reaction in organic synthesis, widely used for the saturation of carbon-carbon double and triple bonds.[1] The reaction involves the addition of molecular hydrogen (H₂) across the multiple bond in the presence of a metal catalyst.[1] For substituted cycloalkenes, such as this compound, this reaction is highly stereospecific. The hydrogen atoms are delivered to the same face of the double bond from the surface of the catalyst, a process known as syn-addition.[2][3] This stereoselectivity results in the exclusive formation of the cis-isomer of the corresponding alkane.[3]

Commonly employed catalysts for this transformation include platinum, palladium, and nickel.[4] Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂, Adam's catalyst) are particularly prevalent in laboratory settings due to their high efficiency and reliability.[1] This application note details the experimental procedures for the hydrogenation of this compound using both PtO₂ and Pd/C, complete with quantitative data and safety protocols.

Reaction Mechanism and Stereochemistry

The hydrogenation of this compound is a heterogeneous catalytic process. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are sequentially transferred to the two carbons of the double bond. Both hydrogen atoms add from the same side of the alkene (the side complexed to the catalyst surface), resulting in the formation of cis-1,2-dimethylcyclohexane.

Caption: Mechanism of catalytic hydrogenation of this compound.

Experimental Protocols

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon (Pd/C) and the reduced form of Adam's catalyst (platinum black) are pyrophoric and may ignite upon exposure to air, especially when dry or in the presence of organic solvents. Handle with care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hydrogenation using Adam's Catalyst (PtO₂)

This protocol is based on a representative laboratory procedure and provides specific quantitative data.

Materials and Reagents:

  • This compound

  • Adam's catalyst (Platinum(IV) oxide, PtO₂)

  • Hexane (B92381) (or other suitable solvent like Ethanol (B145695) or Acetic Acid)

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Gas inlet adapter

  • Hydrogen-filled balloon attached to a needle

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

Procedure:

  • Add Adam's catalyst (0.085 g) to a 50 mL three-neck round-bottom flask containing a magnetic stir bar.

  • Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon gas three times.

  • Under a positive pressure of inert gas, add hexane (10 mL) via syringe.

  • Add this compound (1.40 mL) to the flask via syringe.

  • Purge the flask again by evacuating gently (to avoid boiling the solvent) and backfilling with nitrogen three times.

  • Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Ensure the system is sealed but not over-pressurized.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate). The reaction is typically complete within a few hours.

  • Once the reaction is complete (hydrogen uptake ceases), purge the system with nitrogen gas to remove all hydrogen.

  • Prepare a small pad of Celite® in a Büchner funnel and wash it with a small amount of the reaction solvent.

  • Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Caution: Do not allow the catalyst on the filter pad to dry out. Immediately after filtration, quench the catalyst by slowly adding water.

  • Rinse the flask and the filter cake with additional solvent (hexane) to ensure complete transfer of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield cis-1,2-dimethylcyclohexane.

Data Presentation: Protocol 1 (PtO₂)

Reagent/Product Molar Mass ( g/mol ) Quantity Used Moles (mmol) Role
This compound 110.20 1.40 mL (1.08 g)¹ 9.80 Substrate
Adam's Catalyst (PtO₂) 227.08 0.085 g 0.374 Catalyst
Hexane - 10 mL - Solvent
Hydrogen (H₂) 2.02 ~1 atm (balloon) >9.80 Reagent
cis-1,2-Dimethylcyclohexane 112.22 0.512 g (obtained) 4.56 Product

¹Assuming a density of 0.772 g/mL for this compound.

Calculated Yield: 46.5%

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This is a general but detailed protocol for a typical small-scale hydrogenation using 10% Pd/C.

Procedure:

  • Carefully weigh 10% Pd/C catalyst (approx. 5-10 mol% relative to the substrate) and add it to a dry three-neck round-bottom flask containing a magnetic stir bar. For a ~10 mmol scale reaction, this would be 106-212 mg.

  • Seal and thoroughly purge the flask with an inert gas (N₂ or Ar).

  • Under a positive flow of inert gas, add a suitable solvent such as ethanol or ethyl acetate (B1210297) (20-30 mL).

  • Add this compound (~1.1 g, 10 mmol) via syringe.

  • Replace the inert atmosphere with hydrogen by performing three cycles of gentle evacuation and backfilling with H₂ from a balloon.

  • Stir the suspension vigorously at room temperature. The reaction is typically complete in 2-16 hours.

  • Upon completion, carefully purge the system with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric. Keep the filter cake wet with solvent at all times and quench with water immediately after use.

  • Wash the flask and filter cake with additional solvent.

  • Concentrate the combined filtrates using a rotary evaporator to obtain the product. The yield is expected to be high (>95%).

Experimental Workflow and Logic

The general laboratory workflow for performing the catalytic hydrogenation is outlined below. The critical steps involve safely handling the pyrophoric catalyst and flammable hydrogen gas by using an inert atmosphere during setup and workup.

G A 1. Setup Apparatus B Add Catalyst & Stir Bar to Flask A->B C Purge with Inert Gas (e.g., N₂) B->C D Add Solvent & Substrate (this compound) C->D E Replace Inert Gas with H₂ D->E F Stir Vigorously at RT (Monitor H₂ Uptake) E->F G Reaction Complete F->G H Purge with Inert Gas G->H I Filter through Celite (Remove Catalyst) H->I J Solvent Evaporation I->J K Obtain Pure Product (cis-1,2-Dimethylcyclohexane) J->K

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-1,2-dimethylcyclohexane (B165935). This saturated carbocycle is a common structural motif in medicinal chemistry and materials science, and its stereochemical purity is often critical for biological activity and material properties. Two primary synthetic routes are presented: the catalytic hydrogenation of o-xylene (B151617) and a Diels-Alder approach followed by reduction. These methods offer different advantages in terms of scalability, stereocontrol, and experimental setup.

Method 1: Catalytic Hydrogenation of o-Xylene

The direct hydrogenation of o-xylene over a heterogeneous catalyst is a widely utilized industrial method for the synthesis of 1,2-dimethylcyclohexane. The stereoselectivity of this reaction is highly dependent on the choice of catalyst, support, and reaction conditions. Platinum-based catalysts, particularly on an alumina (B75360) support, have been shown to favor the formation of the cis-isomer.

Experimental Protocol: Gas-Phase Hydrogenation

This protocol is adapted from studies on the gas-phase hydrogenation of o-xylene over Pt/Al₂O₃ catalysts.[1][2]

1. Catalyst Preparation (Pt/Al₂O₃ by Incipient Wetness Impregnation):

  • Support Pre-treatment: Dry γ-alumina (γ-Al₂O₃) pellets or powder at 120°C for 12 hours to remove physisorbed water.

  • Impregnation Solution: Prepare a solution of chloroplatinic acid (H₂PtCl₆) in deionized water. The concentration should be calculated to achieve the desired platinum loading (e.g., 1-5 wt%) based on the pore volume of the alumina support.

  • Impregnation: Slowly add the H₂PtCl₆ solution to the dried γ-Al₂O₃ support dropwise until the pores are completely filled (incipient wetness).

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 400-500°C and hold for 3-4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in situ in the reactor under a flow of hydrogen (H₂). Heat to 400-450°C and maintain for 2-4 hours.

2. Hydrogenation Reaction:

  • Apparatus: The reaction is typically carried out in a fixed-bed continuous flow reactor system. The reactor is placed in a tube furnace to control the temperature. Mass flow controllers are used to regulate the flow of hydrogen and an inert carrier gas (e.g., nitrogen or argon). A saturator is used to introduce o-xylene vapor into the gas stream.

  • Procedure:

    • Pack a known amount of the prepared Pt/Al₂O₃ catalyst into the reactor.

    • Reduce the catalyst in situ as described above.

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 100-200°C).

    • Introduce the reactant gas stream, consisting of hydrogen and o-xylene vapor carried by an inert gas. The partial pressures of H₂ and o-xylene can be controlled by adjusting the flow rates and the temperature of the o-xylene saturator.

    • Pass the reactant mixture over the catalyst bed.

    • The product stream is cooled, and the liquid products are collected in a cold trap.

    • Analyze the product mixture by gas chromatography (GC) to determine the conversion of o-xylene and the diastereomeric ratio of cis- and trans-1,2-dimethylcyclohexane.

Data Presentation
CatalystTemperature (°C)H₂ Pressure (atm)o-xylene Conversion (%)cis:trans RatioReference
1% Pt/Al₂O₃1001>992.3 : 1[3]
1% Pt/Al₂O₃1501>991.9 : 1[3]
NiMoSₓ/γ-Al₂O₃35011~2~1 : 1 (for total DMCH)[4]
Pt/Ce/Al₂O₃1001Not specifiedIncreased cis selectivity[1]

Note: The cis:trans ratio can be influenced by factors such as catalyst dispersion and the presence of additives.[1]

Method 2: Diels-Alder Reaction followed by Reduction

This two-step approach offers excellent stereocontrol, leading exclusively to the cis-isomer. The first step involves a [4+2] cycloaddition between 2,3-dimethyl-1,3-butadiene (B165502) and a suitable dienophile, such as maleic anhydride (B1165640), to form a cyclohexene (B86901) precursor with cis stereochemistry. Subsequent reduction of the functional groups yields cis-1,2-dimethylcyclohexane.

Experimental Protocol

1. Diels-Alder Reaction: Synthesis of cis-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic Anhydride

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene (B28343) or xylene.

    • Add 2,3-dimethyl-1,3-butadiene (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • Collect the crystalline product by vacuum filtration, wash with cold solvent, and dry under vacuum.

2. Reduction of the Anhydride to cis-1,2-Dimethylcyclohexane

The dicarboxylic anhydride can be reduced to the corresponding dimethyl derivative in a two-step process involving reduction to the diol followed by conversion of the hydroxyl groups to methyl groups, or more directly, though requiring harsher conditions, a complete reduction of the anhydride. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Apparatus: A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be thoroughly dried.

  • Procedure:

    • Under an inert atmosphere of nitrogen or argon, suspend lithium aluminum hydride (LiAlH₄, excess, e.g., 4-5 eq) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.

    • Cool the suspension in an ice bath.

    • Dissolve the cis-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction of both the double bond and the anhydride.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting cis-1,2-dimethylcyclohexane by distillation.

Data Presentation
StepReactantsProductYield (%)Diastereomeric Ratio
Diels-Alder2,3-dimethyl-1,3-butadiene, Maleic Anhydridecis-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic anhydrideTypically >90%Exclusively cis
Reductioncis-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride, LiAlH₄cis-1,2-Dimethylcyclohexane60-80% (after purification)Exclusively cis

Visualizations

Synthesis_Workflow cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Diels-Alder and Reduction o-Xylene o-Xylene cis-1,2-DMCH_1 cis-1,2-Dimethylcyclohexane o-Xylene->cis-1,2-DMCH_1 Hydrogenation H2_Catalyst H2, Pt/Al2O3 H2_Catalyst->cis-1,2-DMCH_1 Diene 2,3-Dimethyl-1,3-butadiene DA_Adduct cis-Anhydride Intermediate Diene->DA_Adduct Diels-Alder Dienophile Maleic Anhydride Dienophile->DA_Adduct cis-1,2-DMCH_2 cis-1,2-Dimethylcyclohexane DA_Adduct->cis-1,2-DMCH_2 Reduction Reducing_Agent LiAlH4 Reducing_Agent->cis-1,2-DMCH_2

Caption: Synthetic routes to cis-1,2-dimethylcyclohexane.

Hydrogenation_Pathway o-Xylene_adsorbed o-Xylene on Catalyst Surface Intermediate_1 Partially Hydrogenated Intermediate o-Xylene_adsorbed->Intermediate_1 + H2 cis-DMCH cis-1,2-Dimethylcyclohexane (desorbed) Intermediate_1->cis-DMCH + H2 (syn-addition) trans-DMCH trans-1,2-Dimethylcyclohexane (via isomerization) Intermediate_1->trans-DMCH Isomerization then + H2

Caption: Simplified reaction pathway for o-xylene hydrogenation.

References

Application Notes and Protocols for the Epoxidation of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing a versatile epoxide functional group that can be further manipulated into a variety of valuable compounds, including diols, amino alcohols, and ethers. This protocol details the epoxidation of 1,2-dimethylcyclohexene to form 1,2-epoxy-1,2-dimethylcyclohexane. The procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation due to its high selectivity and efficiency.[1][2] The electron-rich nature of the tetrasubstituted double bond in this compound makes it highly susceptible to electrophilic attack by the peroxy acid.[3][4] This method is suitable for researchers in organic chemistry, medicinal chemistry, and drug development.

Reaction Principle

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism where the π-bond of the alkene attacks the weak O-O bond of the peroxy acid.[2] This results in the formation of a three-membered epoxide ring and a carboxylic acid byproduct, in this case, m-chlorobenzoic acid.[2] The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition).[2]

Materials and Reagents
  • This compound (C₈H₁₄)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Experimental Protocol: Epoxidation using m-CPBA

This protocol outlines a general laboratory procedure for the epoxidation of this compound using m-CPBA.[1]

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

2. Addition of m-CPBA:

  • In a separate flask, prepare a solution of m-CPBA (1.2 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over approximately 30 minutes, ensuring the reaction temperature is maintained at 0°C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is completely consumed.

4. Work-up Procedure:

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (twice) to remove the m-chlorobenzoic acid byproduct, followed by one wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude 1,2-epoxy-1,2-dimethylcyclohexane.

5. Purification:

  • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.[1]

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis.

ParameterValueNotes
Reactants
This compound1.0 eq (e.g., 5.0 g, 45.4 mmol)Starting material.[5]
m-CPBA (~77%)1.2 eq (e.g., 9.0 g, ~54.5 mmol)Oxidizing agent.[1]
Solvent
Dichloromethane (DCM)~10-20 mL per gram of alkeneAnhydrous grade is recommended.
Reaction Conditions
Initial Temperature0°CMaintained during the addition of m-CPBA.[1]
Reaction TemperatureRoom TemperatureAfter the initial addition.
Reaction Time2-4 hoursMonitor by TLC for completion.
Work-up Reagents
Saturated Na₂SO₃ (aq)Used to quench excess peroxide.
Saturated NaHCO₃ (aq)Used to remove acidic byproducts.[1]
BrineFinal wash to aid phase separation.
Product
1,2-Epoxy-1,2-dimethylcyclohexaneC₈H₁₄O, MW: 126.20 g/mol [6]Expected product.
Yield
Theoretical Yield~5.73 gBased on 45.4 mmol of starting material.
Expected Yield (after purification)85-95%Yields can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the epoxidation of this compound.

Epoxidation_Workflow Start This compound in Dichloromethane Reaction Reaction at 0°C to RT Start->Reaction Reagent m-CPBA in DCM Reagent->Reaction Quench Quench with Na₂SO₃ (aq) Reaction->Quench Wash1 Wash with NaHCO₃ (aq) Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄ Wash2->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify Product 1,2-Epoxy-1,2- dimethylcyclohexane Purify->Product

Caption: Workflow for the synthesis of 1,2-epoxy-1,2-dimethylcyclohexane.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the concerted reaction mechanism for the epoxidation of this compound with m-CPBA.

Reaction_Mechanism Reactants This compound + m-CPBA TransitionState Concerted Transition State Reactants->TransitionState Electrophilic Attack Products 1,2-Epoxy-1,2-dimethylcyclohexane + m-Chlorobenzoic Acid TransitionState->Products Syn-addition

Caption: The concerted mechanism of m-CPBA epoxidation.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Characterization

The final product, 1,2-epoxy-1,2-dimethylcyclohexane, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the epoxide.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O stretching frequencies of the epoxide ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

Troubleshooting

  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Incomplete reactions can be addressed by increasing the reaction time or using a slight excess of m-CPBA.

  • Presence of Diol Impurity: This can result from the ring-opening of the epoxide in the presence of acid. Ensure the washing steps with sodium bicarbonate are thorough to remove all acidic byproducts.

  • Difficulty in Removing m-Chlorobenzoic Acid: Multiple washes with sodium bicarbonate may be necessary. If the byproduct persists, it can typically be removed during column chromatography.

References

Application Notes and Protocols: Hydroboration-Oxidation of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence is characterized by its high regioselectivity and stereospecificity, yielding alcohols with the hydroxyl group at the less substituted carbon atom of the original alkene.[1][2] The reaction proceeds via a syn-addition of the hydroborating agent to the alkene, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of configuration.

This document provides detailed application notes and a comprehensive protocol for the hydroboration-oxidation of 1,2-dimethylcyclohexene, a tetrasubstituted cyclic alkene. The methodology is crucial for the synthesis of specific stereoisomers of 1,2-dimethylcyclohexanol, which can serve as important building blocks in medicinal chemistry and drug development.

Reaction Principle

The hydroboration-oxidation of this compound proceeds in two distinct steps:

  • Hydroboration: The alkene reacts with a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃•THF), in an anhydrous etheral solvent. The boron atom adds to the less sterically hindered carbon of the double bond, and a hydrogen atom adds to the more substituted carbon from the same face of the ring (syn-addition).[1][3] In the case of this compound, both carbons of the double bond are trisubstituted. Steric hindrance from the two methyl groups dictates the approach of the borane reagent.

  • Oxidation: The resulting organoborane intermediate is not isolated but is treated in situ with an oxidizing agent, commonly hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (B78521) (NaOH).[1] This step replaces the carbon-boron bond with a carbon-hydroxyl bond, preserving the stereochemistry established during the hydroboration step.[4]

The overall transformation results in the syn-addition of a hydrogen atom and a hydroxyl group across the double bond. For this compound, this stereospecificity leads to the formation of cis-1,2-dimethylcyclohexanol as the major product.

Data Presentation

The following table summarizes the expected outcome of the hydroboration-oxidation of this compound based on established principles of the reaction's stereoselectivity. While specific yields can vary depending on reaction scale and conditions, high diastereoselectivity is expected.

Starting MaterialMajor ProductDiastereoselectivityRegioselectivity
This compoundcis-1,2-DimethylcyclohexanolHigh (predominantly cis)Not applicable (symmetrical alkene)

Experimental Protocol

This protocol is adapted from established procedures for the hydroboration-oxidation of alkenes. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Hydroboration

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 10 mmol, 1.10 g).

  • Add 20 mL of anhydrous THF to the flask to dissolve the alkene.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M borane-THF complex (e.g., 11 mL, 11 mmol, 1.1 equivalents) to the stirred solution via syringe over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 5 mL) to the flask.

  • Follow by the very slow, dropwise addition of 30% hydrogen peroxide (e.g., 5 mL). Caution: This addition is exothermic and may cause gas evolution. Maintain a slow addition rate to control the reaction.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Add 30 mL of diethyl ether and 30 mL of brine.

  • Shake the funnel and allow the layers to separate.

  • Extract the aqueous layer with two additional 20 mL portions of diethyl ether.

  • Combine the organic layers and wash them with 30 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude cis-1,2-dimethylcyclohexanol can be purified by flash column chromatography on silica (B1680970) gel or by distillation.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of hydroboration-oxidation.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool_hydro Cool to 0 °C dissolve->cool_hydro add_borane Slowly add BH3-THF cool_hydro->add_borane react_hydro Stir at room temperature for 2 hours add_borane->react_hydro cool_ox Cool to 0 °C react_hydro->cool_ox add_naoh Add 3M NaOH cool_ox->add_naoh add_h2o2 Slowly add 30% H2O2 add_naoh->add_h2o2 react_ox Stir at room temperature for 1 hour add_h2o2->react_ox workup Work-up (Extraction with Et2O) react_ox->workup dry Dry with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product cis-1,2-Dimethylcyclohexanol purify->product

Caption: Experimental workflow for the synthesis.

References

Application Note: Ring Cleavage of 1,2-Dimethylcyclohexene via Ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ozonolysis is a robust and highly effective organic reaction for the oxidative cleavage of carbon-carbon double bonds in alkenes. This application note details the ring cleavage of 1,2-dimethylcyclohexene to synthesize octane-2,7-dione, a linear diketone valuable as a building block in organic synthesis. The protocol covers the reaction mechanism, detailed experimental procedures for both reductive and oxidative work-ups, and expected outcomes. Since the alkene is tetrasubstituted, both work-up conditions yield the same diketone product, a key consideration for synthetic strategy.

Introduction

Ozonolysis provides a reliable method for breaking down complex cyclic structures into functionalized linear chains.[1][2] The reaction of this compound with ozone (O₃) followed by a work-up procedure effectively cleaves the cyclic double bond to form octane-2,7-dione.[3][4] This transformation is a cornerstone reaction in synthetic chemistry, enabling the conversion of simple cyclic alkenes into versatile linear synthons.

The reaction proceeds via the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by its rearrangement to a more stable secondary ozonide.[5] Subsequent treatment with a reducing or oxidizing agent breaks down the ozonide to yield the final carbonyl products.[1] For tetrasubstituted alkenes like this compound, where no hydrogens are attached to the double-bonded carbons, the resulting product is a ketone, irrespective of the work-up conditions.[1]

Reaction Mechanism and Pathway

The ozonolysis of this compound follows a well-established multi-step mechanism:

  • [3+2] Cycloaddition: Ozone adds across the double bond of this compound in a concerted pericyclic reaction to form an unstable primary ozonide, also known as a molozonide.

  • Cycloreversion: The molozonide is highly unstable and rapidly decomposes, cleaving both a carbon-carbon and an oxygen-oxygen bond. This fragmentation yields a carbonyl compound (a ketone) and a carbonyl oxide (the Criegee intermediate).

  • Recombination: The ketone and the carbonyl oxide fragments then recombine in a different orientation through another [3+2] cycloaddition to form a more stable five-membered ring called a secondary ozonide or simply an ozonide.

  • Work-up: The final step involves the cleavage of the ozonide.

    • Reductive Work-up: Treatment with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust cleaves the ozonide to yield two ketone functionalities.[1]

    • Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) also yields the same diketone, as there are no aldehydes to be oxidized to carboxylic acids.[6]

G cluster_step1 Step 1: Molozonide Formation cluster_step2 Step 2: Decomposition & Recombination cluster_step3 Step 3: Work-up A This compound C Primary Ozonide (Molozonide) A->C B Ozone (O3) B->C D Carbonyl Oxide + Ketone Fragment C->D Cycloreversion E Secondary Ozonide D->E Recombination G Octane-2,7-dione E->G F Reductive (DMS) or Oxidative (H2O2) Work-up F->G

Caption: Ozonolysis reaction pathway of this compound.

Experimental Protocols

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood. The use of a dry ice/acetone bath requires appropriate thermal gloves.

Protocol 1: Ozonolysis with Reductive Work-up

This protocol is the most common method for generating aldehydes and ketones.

Materials and Equipment:

  • Ozone generator

  • Three-necked round-bottom flask

  • Gas dispersion tube (fritted)

  • Dry ice/acetone bath (-78 °C)

  • Magnetic stirrer and stir bar

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Dimethyl sulfide (DMS)

  • Nitrogen or argon gas supply

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a bubbler with potassium iodide solution to quench excess ozone).

  • Dissolution: Charge the flask with this compound (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonation: Begin bubbling ozone-enriched oxygen from the generator through the stirring solution. Continue the ozone flow until the solution retains a persistent pale blue color, which indicates the complete consumption of the alkene and the presence of excess ozone.[3]

  • Quenching Ozone: Stop the ozone flow and purge the solution with a stream of nitrogen or argon gas for 10-15 minutes until the blue color disappears. This removes all residual ozone.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 eq) dropwise to the reaction mixture.

  • Warming: Remove the cooling bath and allow the mixture to warm slowly to room temperature. Stir for an additional 2-4 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Ozonolysis with Oxidative Work-up

This protocol is typically used when carboxylic acids are desired, but in this specific case, it yields the same diketone.

Procedure:

  • Reaction Setup and Ozonation: Follow steps 1-5 from Protocol 1.

  • Oxidative Work-up: Slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq) to the cold reaction mixture.

  • Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction overnight to ensure complete conversion.

  • Purification: Carefully quench any excess peroxide by adding a small amount of a reducing agent (e.g., sodium bisulfite solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octane-2,7-dione.

Data Presentation

The ozonolysis of this compound is an efficient reaction that typically provides high yields of the ring-cleaved product.

Substrate Product Work-up Condition Typical Yield
This compoundOctane-2,7-dioneReductive (O₃, then DMS)>85% (representative)
This compoundOctane-2,7-dioneOxidative (O₃, then H₂O₂)>85% (representative)
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise experimental conditions. Low yields may indicate incomplete reaction or issues during work-up and purification.[3]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure for the reductive ozonolysis of this compound.

workflow start Start setup Assemble dry glassware and dissolve this compound in DCM start->setup cool Cool reaction mixture to -78 °C setup->cool ozonate Bubble O3 through solution until blue color persists cool->ozonate purge Purge with N2 to remove excess O3 ozonate->purge workup Add Dimethyl Sulfide (DMS) dropwise at -78 °C purge->workup warm Warm to room temperature and stir for 2-4 hours workup->warm concentrate Concentrate in vacuo using rotary evaporator warm->concentrate purify Purify crude product via column chromatography or distillation concentrate->purify end End: Obtain pure Octane-2,7-dione purify->end

Caption: Experimental workflow for the synthesis of octane-2,7-dione.

References

Application Notes and Protocols: Diastereoselective Grignard Reaction with 2-Methylcyclohexanone for the Synthesis of Tertiary Alcohol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of a Grignard reagent with a carbonyl compound, such as a ketone, is a widely used method for the preparation of secondary and tertiary alcohols. In the context of drug discovery and development, the diastereoselective addition of Grignard reagents to chiral ketones is of particular importance as it allows for the synthesis of stereochemically defined building blocks.

This application note details the diastereoselective Grignard reaction with 2-methylcyclohexanone (B44802) to produce cis- and trans-1-alkyl-2-methylcyclohexanols. These tertiary alcohols are valuable precursors in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The inherent chirality of 2-methylcyclohexanone allows for facial selectivity during the nucleophilic attack of the Grignard reagent, leading to a mixture of diastereomeric products. The ratio of these diastereomers is influenced by the steric bulk of the Grignard reagent and the reaction conditions.[1]

Stereochemical Control: Felkin-Anh and Cram's Models

The stereochemical outcome of the Grignard addition to 2-methylcyclohexanone can be rationalized using established stereochemical models, primarily the Felkin-Anh and Cram's rules.[1] These models predict the major diastereomer by considering the steric and electronic effects of the substituents on the chiral center adjacent to the carbonyl group.

For 2-methylcyclohexanone, the methyl group is the stereodirecting group. According to the Felkin-Anh model, the largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[1] In the case of 2-methylcyclohexanone, the ring constrains the possible conformations. The model predicts that the Grignard reagent will attack the carbonyl carbon from the less sterically hindered face. Generally, smaller, less sterically demanding Grignard reagents favor axial attack, leading to the cis product where the new alkyl group and the methyl group are on the same face of the ring. Conversely, bulkier Grignard reagents tend to favor equatorial attack to avoid steric interactions with the axial hydrogens, resulting in the formation of the trans product.[1]

Cram's rule also provides a basis for predicting the stereochemical outcome, suggesting that the carbonyl group will be flanked by the two smallest substituents of the adjacent chiral center in the reactive conformation, with the nucleophile attacking from the side of the smallest substituent.[2]

Data Presentation: Diastereoselectivity of Grignard Addition to 2-Methylcyclohexanone

The diastereomeric ratio of the resulting 1-alkyl-2-methylcyclohexanols is highly dependent on the Grignard reagent used. The following table summarizes reported diastereoselectivities for the reaction with various Grignard reagents.

Grignard ReagentR-GroupSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant AttackReference
Methylmagnesium BromideCH₃Diethyl Ether2572:28Axial[1]
Ethylmagnesium BromideCH₂CH₃Diethyl Ether2565:35Axial[1]
Isopropylmagnesium BromideCH(CH₃)₂Diethyl Ether2540:60Equatorial[1]
tert-Butylmagnesium ChlorideC(CH₃)₃Diethyl Ether2515:85Equatorial[1]
Phenylmagnesium BromideC₆H₅Diethyl Ether2529:71Equatorial[1]

Note: "cis" refers to the product from axial attack, and "trans" refers to the product from equatorial attack.

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled in a desiccator before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[1]

Protocol 1: Synthesis of cis- and trans-1,2-Dimethylcyclohexanol using Methylmagnesium Bromide

Materials:

Procedure:

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • Add enough anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.[1]

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Part B: Reaction with 2-Methylcyclohexanone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent. The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy of the purified product.[1]

Protocol 2: Synthesis of cis- and trans-1-Phenyl-2-methylcyclohexanol using Phenylmagnesium Bromide

This protocol follows the same general procedure as Protocol 1, with the substitution of bromobenzene (B47551) for bromomethane in the preparation of the Grignard reagent.

Materials:

  • Magnesium turnings (Mg)

  • Iodine (I₂) (crystal, as an initiator)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Bromobenzene (C₆H₅Br)

  • 2-Methylcyclohexanone (C₇H₁₂O)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

Follow the steps outlined in Protocol 1, using bromobenzene (1.1 equivalents) in place of bromomethane to prepare phenylmagnesium bromide. The subsequent reaction with 2-methylcyclohexanone and the work-up procedure remain the same.

Applications in Drug Development

The substituted cyclohexanol (B46403) motifs generated from the Grignard reaction of 2-methylcyclohexanone are prevalent in a variety of biologically active molecules and serve as key precursors in the synthesis of pharmaceuticals.

  • Tramadol: The analgesic drug Tramadol is a synthetic opioid. Its synthesis can be achieved starting from cyclohexanone (B45756). A key step involves a Mannich reaction to introduce an aminomethyl group, followed by a Grignard reaction with a substituted phenylmagnesium bromide to form the tertiary alcohol core of the molecule.[3][4] While the direct precursor is a derivative of cyclohexanone, the fundamental Grignard addition to a cyclohexanone ring is a critical transformation in its synthesis.

  • Tamoxifen (B1202): Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The synthesis of tamoxifen and its derivatives often involves the use of Grignard reagents. For instance, the introduction of a phenyl group to a suitable precursor can be accomplished via a Grignard reaction with phenylmagnesium bromide.[1][5] The core structure of tamoxifen contains a substituted ethylene, which can be derived from precursors synthesized using Grignard chemistry.

Mandatory Visualization

Grignard_Workflow Experimental Workflow for Grignard Reaction with 2-Methylcyclohexanone cluster_reagent_prep Grignard Reagent Preparation cluster_main_reaction Reaction with 2-Methylcyclohexanone cluster_workup Work-up and Purification reagent_prep_start Start: Flame-dried Glassware under N2 add_mg Add Mg Turnings (1.2 eq) & I2 reagent_prep_start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether prepare_halide Prepare Alkyl/Aryl Halide (1.1 eq) in Ether add_ether->prepare_halide initiate_reaction Initiate Reaction (Dropwise Addition) prepare_halide->initiate_reaction complete_formation Stir at RT for 30-60 min initiate_reaction->complete_formation cool_grignard Cool Grignard Reagent to 0°C complete_formation->cool_grignard Proceed to Main Reaction prepare_ketone Prepare 2-Methylcyclohexanone (1.0 eq) in Ether cool_grignard->prepare_ketone add_ketone Dropwise Addition of Ketone at 0°C prepare_ketone->add_ketone warm_to_rt Warm to RT and Stir for 1-2 h add_ketone->warm_to_rt quench_reaction Quench with sat. aq. NH4Cl at 0°C warm_to_rt->quench_reaction Proceed to Work-up extract Extract with Diethyl Ether quench_reaction->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze by GC or NMR purify->analyze end end analyze->end Final Product: cis/trans-1-Alkyl-2-methylcyclohexanol

Caption: Workflow for the synthesis of 1-alkyl-2-methylcyclohexanols.

References

Synthesis of 1,2-Disubstituted Cyclohexanes from 1,2-Dimethylcyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 1,2-disubstituted cyclohexanes starting from 1,2-dimethylcyclohexene. The methodologies covered include catalytic hydrogenation, dihydroxylation, epoxidation followed by ring-opening, and hydroboration-oxidation, with a focus on stereochemical control.

Introduction

1,2-Disubstituted cyclohexanes are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The stereochemical arrangement of the substituents on the cyclohexane (B81311) ring is often critical for their biological activity. This compound serves as a versatile starting material for the stereocontrolled synthesis of these valuable compounds. This document outlines several key synthetic transformations, providing detailed protocols and quantitative data to guide researchers in obtaining the desired stereoisomers.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 1,2-disubstituted cyclohexanes from this compound, highlighting the stereochemical outcomes and yields of different methods.

ProductReagents and ConditionsYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
cis-1,2-Dimethylcyclohexane (B165935)H₂, Pd/C, Ethanol, Room Temperature>95Major productNot Applicable
trans-1,2-DimethylcyclohexaneH₂, Pd/Al₂O₃, High Pressure (e.g., 150 atm)~62Major productNot Applicable
(1R,2R)-1,2-Dimethylcyclohexane-1,2-diolAD-mix-β, t-BuOH/H₂O, 0 °C to rtHigh>99:1 (syn)>95
(1S,2S)-1,2-Dimethylcyclohexane-1,2-diolAD-mix-α, t-BuOH/H₂O, 0 °C to rtHigh>99:1 (syn)>95
rac-1,2-Dimethylcyclohexene oxidem-CPBA, CH₂Cl₂, 0 °C to rt~75-85Not ApplicableNot Applicable
trans-1,2-Dimethylcyclohexane-1,2-diol1. m-CPBA, CH₂Cl₂ 2. H₃O⁺Good>95:5 (anti)Not Applicable
trans-1,2-Dimethylcyclohexane-1,2-diol1. m-CPBA, CH₂Cl₂ 2. NaOH, H₂OGood>95:5 (anti)Not Applicable
trans-2-Methyl-1-cyclohexanol1. BH₃·THF 2. H₂O₂, NaOHGoodMajor product (syn-addition)Not Applicable

Experimental Protocols

Catalytic Hydrogenation for the Synthesis of cis-1,2-Dimethylcyclohexane

This protocol describes the syn-addition of hydrogen across the double bond of this compound to yield the corresponding cis-alkane.[1][2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a hydrogen atmosphere (a balloon filled with H₂ is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain cis-1,2-dimethylcyclohexane.

Sharpless Asymmetric Dihydroxylation for the Synthesis of Enantiopure syn-Diols

This method allows for the enantioselective synthesis of syn-1,2-diols from this compound using commercially available AD-mix reagents.[3][4]

Materials:

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 v/v).

  • Add AD-mix-α or AD-mix-β (containing the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) to the solvent mixture and stir until dissolved.

  • Add methanesulfonamide (1.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.0 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched syn-1,2-diol.

Epoxidation and Subsequent Ring-Opening for the Synthesis of trans-1,2-Diols

This two-step procedure involves the formation of an epoxide followed by acid- or base-catalyzed ring-opening to produce a trans-1,2-diol.[5]

Step 1: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated Na₂SO₃ solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound oxide.

Step 2a: Acid-Catalyzed Ring-Opening

Materials:

  • This compound oxide

  • Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound oxide in a suitable solvent like diethyl ether or THF.

  • Add the dilute aqueous acid to the solution.

  • Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).

  • Neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the trans-1,2-diol.

Step 2b: Base-Catalyzed Ring-Opening

Materials:

  • This compound oxide

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound oxide in a suitable solvent.

  • Add the aqueous NaOH solution.

  • Heat the mixture if necessary and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the trans-1,2-diol.

Hydroboration-Oxidation for the Synthesis of trans-2-Methyl-1-cyclohexanol

This reaction proceeds via an anti-Markovnikov, syn-addition of borane (B79455) to the alkene, followed by oxidation to yield the corresponding alcohol.[6]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.5 eq for dialkylborane formation, or 0.33 eq for trialkylborane) dropwise to the stirred alkene solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain trans-2-methyl-1-cyclohexanol.

Visualizations

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_Pathways cluster_hydrogenation Hydrogenation cluster_dihydroxylation Dihydroxylation cluster_epoxidation Epoxidation & Ring-Opening cluster_hydroboration Hydroboration-Oxidation Start This compound cis_Alkane cis-1,2-Dimethylcyclohexane Start->cis_Alkane H₂, Pd/C (syn-addition) trans_Alkane trans-1,2-Dimethylcyclohexane Start->trans_Alkane H₂, Pd/Al₂O₃ (high pressure) syn_Diol_R (1R,2R)-syn-Diol Start->syn_Diol_R AD-mix-β (syn-dihydroxylation) syn_Diol_S (1S,2S)-syn-Diol Start->syn_Diol_S AD-mix-α (syn-dihydroxylation) Epoxide This compound Oxide Start->Epoxide m-CPBA trans_Alcohol trans-2-Methyl-1-cyclohexanol Start->trans_Alcohol 1. BH₃·THF 2. H₂O₂, NaOH (anti-Markovnikov, syn-addition) trans_Diol trans-1,2-Diol Epoxide->trans_Diol H₃O⁺ or OH⁻ (anti-addition)

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with This compound reagents Select Reagents (e.g., H₂, Pd/C) start->reagents solvent Choose Solvent (e.g., Ethanol) reagents->solvent conditions Set Conditions (Temp, Pressure) solvent->conditions mixing Combine Reactants conditions->mixing monitoring Monitor Progress (TLC, GC) mixing->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography, etc.) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization stereochem Stereochemical Analysis (Chiral GC/HPLC) characterization->stereochem Stereochemical_Control cluster_syn syn-Addition cluster_anti anti-Addition Start This compound (planar double bond) cis_Product cis-1,2-Disubstituted Cyclohexane Start->cis_Product Attack from the same face trans_Product trans-1,2-Disubstituted Cyclohexane Start->trans_Product Sequential attack from opposite faces reagents_syn H₂, Pd/C OsO₄ (AD-mix) BH₃·THF reagents_anti Epoxidation then Ring-Opening (H⁺/OH⁻)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in 1,2-Dimethylcyclohexene Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselectivity in addition reactions involving 1,2-dimethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering step-by-step solutions to improve the stereochemical outcome of your reactions.

Issue 1: Low Diastereoselectivity in Hydroboration-Oxidation

  • Symptom: You are obtaining a mixture of cis- and trans-1,2-dimethylcyclohexan-1-ol with a lower than expected diastereomeric ratio, where the trans isomer is the desired product of syn-addition.

  • Possible Causes & Solutions:

    • Steric Hindrance of the Borane (B79455) Reagent: Less bulky borane reagents like BH₃·THF can exhibit lower diastereoselectivity.

      • Solution: Employ a bulkier borane reagent such as 9-Borabicyclononane (9-BBN) or disiamylborane. These reagents will enhance the facial selectivity of the addition, favoring the approach from the less hindered face of the alkene.

    • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity.

      • Solution: Perform the hydroboration step at a lower temperature, typically 0 °C or even -25 °C, to favor the kinetically controlled product.

    • Slow Addition of Reagents: Rapid addition of the borane can lead to side reactions and reduced selectivity.

      • Solution: Add the borane solution dropwise to the solution of this compound over a period of time to maintain a low concentration of the borane and improve selectivity.

Issue 2: Formation of a Mixture of Diastereomers in Halogenation

  • Symptom: Your bromination or chlorination of this compound is yielding a mixture of syn- and anti-addition products, instead of the expected anti-addition product.

  • Possible Causes & Solutions:

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate halonium ion. In polar, protic solvents, a carbocation intermediate may be formed, leading to a loss of stereoselectivity.

      • Solution: Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to favor the formation of the bridged halonium ion, which exclusively leads to anti-addition.[1]

    • Presence of Water: Traces of water can act as a nucleophile, leading to the formation of halohydrins and other side products, complicating the stereochemical analysis.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions.

Issue 3: Low Enantioselectivity in Asymmetric Dihydroxylation

  • Symptom: The Sharpless asymmetric dihydroxylation of this compound is resulting in a low enantiomeric excess (ee) of the desired chiral diol.

  • Possible Causes & Solutions:

    • Incorrect AD-mix Selection: The choice of AD-mix-α or AD-mix-β determines the enantiomer of the product.

      • Solution: Verify that you are using the correct AD-mix to obtain the desired enantiomer based on the Sharpless mnemonic.[2][3]

    • Slow Reaction Rate: For sterically hindered alkenes like this compound, the reaction may be slow, leading to a competing non-enantioselective pathway.

      • Solution: The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, improving the overall rate and enantioselectivity.[2]

    • Inadequate Mixing: The reaction is biphasic, and inefficient mixing can lead to poor results.

      • Solution: Ensure vigorous stirring to facilitate the interaction between the aqueous and organic phases.

    • Decomposition of the Catalyst: The osmium tetroxide catalyst can be sensitive.

      • Solution: Use fresh reagents and ensure proper storage to maintain catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the catalytic hydrogenation of this compound?

A1: Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen across the double bond. For this compound, this will result in the formation of cis-1,2-dimethylcyclohexane (B165935) as the major product.[4] The reaction occurs on the surface of a metal catalyst (e.g., Pt, Pd, Ni), and both hydrogen atoms are delivered to the same face of the alkene.[5]

Q2: How can I achieve anti-dihydroxylation of this compound?

A2: Anti-dihydroxylation can be achieved in a two-step process:

  • Epoxidation: First, perform an epoxidation of the alkene using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition of an oxygen atom to form an epoxide.

  • Acid-Catalyzed Ring Opening: Treat the resulting epoxide with aqueous acid (e.g., H₃O⁺). The acid-catalyzed ring-opening of the epoxide proceeds via an Sₙ2-like mechanism with backside attack by a water molecule, resulting in the formation of a trans-1,2-diol (anti-addition of the two hydroxyl groups).

Q3: Does the addition of HBr to this compound show stereoselectivity?

A3: The addition of HBr to this compound can lead to a mixture of stereoisomers. The reaction proceeds through a carbocation intermediate. Since the carbocation is planar, the bromide ion can attack from either face, leading to both syn- and anti-addition products.[6][7] Therefore, the reaction is generally not considered stereoselective.

Q4: Why is epoxidation of this compound with m-CPBA expected to be diastereoselective?

A4: The epoxidation of this compound with m-CPBA is a concerted reaction where the oxygen atom is delivered to one face of the alkene. Due to the presence of the two methyl groups, there is a steric bias. The peroxy acid will preferentially approach from the less sterically hindered face of the double bond, leading to the formation of one diastereomer in excess.

Quantitative Data Summary

The following tables summarize the expected stereochemical outcomes for various addition reactions on this compound based on established principles and data from similar substrates.

ReactionReagentsSolventPredominant StereochemistryExpected Major Product
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHTHFsyn-additiontrans-(1R,2S)-1,2-dimethylcyclohexan-1-ol (racemic)
Halogenation (Bromination) Br₂CCl₄anti-additiontrans-(1R,2R)-1,2-dibromo-1,2-dimethylcyclohexane (racemic)
Epoxidation m-CPBACH₂Cl₂syn-additioncis-1,2-dimethyl-7-oxabicyclo[4.1.0]heptane (racemic)
Catalytic Hydrogenation H₂, PtO₂Ethanolsyn-additioncis-1,2-dimethylcyclohexane
Asymmetric Dihydroxylation AD-mix-β, CH₃SO₂NH₂t-BuOH/H₂Osyn-addition(1R,2R)-1,2-dimethylcyclohexane-1,2-diol
Asymmetric Dihydroxylation AD-mix-α, CH₃SO₂NH₂t-BuOH/H₂Osyn-addition(1S,2S)-1,2-dimethylcyclohexane-1,2-diol

Experimental Protocols

Protocol 1: Diastereoselective Hydroboration-Oxidation

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-BBN (1.1 eq) in THF dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add ethanol, followed by a 6 M aqueous solution of NaOH. Then, very carefully and slowly, add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: After the addition is complete, heat the mixture to 50 °C for 1 hour. Cool to room temperature and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Dihydroxylation (Sharpless)

  • Preparation: In a round-bottom flask, prepare a solution of tert-butanol (B103910) and water (1:1). Add AD-mix-β (or AD-mix-α) and methanesulfonamide (1.0 eq). Stir vigorously until the two phases are clear and the lower aqueous phase is bright yellow.

  • Reaction: Cool the mixture to 0 °C. Add this compound (1.0 eq) and continue to stir vigorously at 0 °C. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (B76179) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting diol by column chromatography.

Visualizations

electrophilic_addition_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Alkene This compound Intermediate Carbocation or Bridged Ion Alkene->Intermediate Electrophilic Attack Reagent E-Nu Reagent->Intermediate Syn_Product syn-Addition Product Intermediate->Syn_Product Nucleophilic Attack (syn) Anti_Product anti-Addition Product Intermediate->Anti_Product Nucleophilic Attack (anti)

Caption: General mechanism of electrophilic addition to this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Cool reaction vessel to specified temperature A->B C Slowly add stereodirecting reagent B->C D Stir for specified time and monitor by TLC C->D E Quench reaction D->E F Extract product into organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

Caption: A typical experimental workflow for stereoselective addition reactions.

References

common side products in the synthesis of 1,2-dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2-dimethylcyclohexene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol (B73200) and the Wittig reaction between cyclohexanone (B45756) and a phosphorus ylide.

Q2: I performed an acid-catalyzed dehydration of 1,2-dimethylcyclohexanol and obtained a mixture of products. What are the likely side products?

A2: In addition to the desired this compound, acid-catalyzed dehydration can lead to the formation of several isomeric side products. The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement. Common side products include:

  • 2,3-Dimethylcyclohexene: Formed from a hydride shift.

  • 1-Ethylcyclohexene: Resulting from a rearrangement of the carbon skeleton.

  • Isopropylidenecyclopentane: A ring contraction product arising from a more complex rearrangement of the carbocation intermediate.[1][2]

Under acidic conditions, isomerization of the double bond in the desired product can also occur, leading to a mixture of dimethylcyclohexene isomers.[3][4][5][6]

Q3: My Wittig reaction to produce this compound is complete, but I am having difficulty purifying the final product. What is the likely impurity?

A3: The most common and often problematic side product in a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[7][8] This compound is a high-boiling solid and can be soluble in a range of organic solvents, making its separation from the desired alkene by simple extraction or distillation challenging.[8]

Q4: How can I minimize the formation of isomeric side products during the dehydration of 1,2-dimethylcyclohexanol?

A4: To minimize rearrangements, it is crucial to use the mildest possible reaction conditions. This includes using a less corrosive acid catalyst (e.g., phosphoric acid instead of sulfuric acid) and maintaining the lowest effective reaction temperature. Prompt removal of the alkene product from the reaction mixture via distillation as it is formed can also help to prevent subsequent acid-catalyzed isomerization.

Q5: What are some effective methods for removing triphenylphosphine oxide from my Wittig reaction product?

A5: Several techniques can be employed to remove triphenylphosphine oxide:

  • Crystallization: If your product is a solid, recrystallization may be effective.

  • Chromatography: Column chromatography is a reliable method for separating the alkene from triphenylphosphine oxide.[8]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane, in which it has low solubility.[8]

  • Alternative Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is an alternative olefination method that uses a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. The resulting phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in dehydration reaction Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC.
Loss of product during workup.Be careful during extraction and distillation steps. Ensure all glassware is properly sealed to prevent evaporation of the volatile alkene.
Formation of significant amounts of side products.Use milder reaction conditions (lower temperature, less concentrated acid) to disfavor carbocation rearrangements.
Presence of multiple alkene isomers in the final product (dehydration) Acid-catalyzed isomerization.Neutralize the reaction mixture promptly after completion. Consider using a milder acid catalyst.
Carbocation rearrangements.Optimize reaction temperature and choice of acid to minimize the lifetime of the carbocation intermediate.
Difficulty in removing white solid (triphenylphosphine oxide) from Wittig product High solubility of triphenylphosphine oxide in the purification solvent.Attempt precipitation by adding a nonpolar solvent like hexane. If unsuccessful, column chromatography is the most effective method.[8]
For future syntheses, consider using the Horner-Wadsworth-Emmons reaction to avoid this side product.[8]
Formation of E/Z isomers in the Wittig reaction Nature of the ylide and reaction conditions.The stereoselectivity of the Wittig reaction is dependent on the stability of the phosphorus ylide. Non-stabilized ylides tend to favor the Z-alkene, while stabilized ylides favor the E-alkene. Modifying the ylide or reaction conditions can alter the isomeric ratio.[8][9][10]

Experimental Protocol: Acid-Catalyzed Dehydration of 1,2-Dimethylcyclohexanol

This protocol provides a general method for the synthesis of this compound via the dehydration of 1,2-dimethylcyclohexanol.

Materials:

  • 1,2-dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 1,2-dimethylcyclohexanol and a few boiling chips into a round-bottom flask.

  • Slowly add 85% phosphoric acid to the flask while swirling.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the mixture using a heating mantle. The alkene product will begin to distill along with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried liquid into a clean, dry flask and perform a final fractional distillation to purify the this compound.

Reaction Pathway and Side Product Formation

The following diagram illustrates the formation of the desired product, this compound, and a common rearrangement side product, 2,3-dimethylcyclohexene, during the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

dehydration_mechanism start 1,2-Dimethylcyclohexanol protonation Protonation of -OH group start->protonation + H+ oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water carbocation1 Tertiary Carbocation (Initial) hydride_shift 1,2-Hydride Shift (Rearrangement) carbocation1->hydride_shift elimination1 Elimination of H+ carbocation1->elimination1 product1 This compound (Major Product) carbocation2 Tertiary Carbocation (Rearranged) hydride_shift->carbocation2 elimination2 Elimination of H+ carbocation2->elimination2 product2 2,3-Dimethylcyclohexene (Side Product) elimination1->product1 elimination2->product2 loss_of_water->carbocation1

Caption: Mechanism of 1,2-dimethylcyclohexanol dehydration.

References

Technical Support Center: Electrophilic Addition to 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the electrophilic addition to 1,2-dimethylcyclohexene, designed for chemistry professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the reaction of this compound with Br₂?

A1: The reaction of this compound with bromine (Br₂) is an electrophilic addition that proceeds via a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by a bromide ion from the side opposite to the bromonium bridge, a process known as anti-addition.[1][3] This mechanism results in the formation of trans-1,2-dibromo-1,2-dimethylcyclohexane as the major product.[1][4] A mixture of enantiomers of the trans product will be formed.

Q2: What is the mechanism for the addition of HBr to this compound?

A2: The π bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr.[5][6] This forms a tertiary carbocation intermediate, which is the more stable possible carbocation (Markovnikov's rule).[5][7] The bromide ion (Br⁻) then acts as a nucleophile and attacks the planar carbocation.[8] This attack can occur from either face of the carbocation, potentially leading to a mixture of cis and trans isomers of 1-bromo-1,2-dimethylcyclohexane.[9][10][11]

Q3: How does the solvent affect the stereochemistry of HBr addition?

A3: The solvent plays a crucial role in the reaction's stereochemical outcome.

  • In non-polar solvents: The reaction proceeds with trans (anti) addition. This occurs because the intermediate is believed to be a bridged cation or a tight ion pair, where the bromide ion attacks from the side opposite the proton addition.[9][10]

  • In polar, protic solvents (e.g., aqueous acid): The polar solvent can stabilize a free tertiary carbocation.[9][10] This planar carbocation can be attacked by the nucleophile from either the top or bottom face, leading to a mixture of both cis (syn) and trans (anti) addition products.[9][10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction resulted in a very low yield of the desired dihalide product. What are the potential causes and solutions?

A: Low yield can stem from several factors related to reagents, reaction conditions, or the workup procedure.

Potential CauseRecommended Solution
Impure Starting Material Ensure the this compound is pure and free from contaminants or oxidation products. Consider purification by distillation before use.
Deactivated Electrophile Use fresh bromine or a newly prepared solution. HBr gas can be bubbled directly through the solution, or a fresh solution of HBr in acetic acid can be used.
Incorrect Reaction Temperature Electrophilic additions with halogens are often exothermic and should be performed at low temperatures (e.g., 0 °C) to minimize side reactions.[12] Conversely, some reactions may require gentle heating to proceed. Consult a specific protocol for the optimal temperature range.
Presence of Radical Initiators If performing HBr addition, the presence of peroxides (often found in old ethers) and light can initiate a free-radical mechanism, leading to the anti-Markovnikov product instead of the desired one.[13] Ensure solvents are peroxide-free and run the reaction in the dark.
Product Loss During Workup Ensure proper phase separation during extraction and minimize transfers. Verify the pH is appropriate during aqueous washes to prevent unwanted side reactions.
Issue 2: Formation of Unexpected Products

Q: My analysis shows products other than the expected addition product. What could they be and why were they formed?

A: The formation of unexpected products is typically due to the presence of alternative nucleophiles or competing reaction pathways.

Unexpected ProductPotential CauseRecommended Solution
Halohydrin (e.g., Bromohydrin) The reaction was likely run in the presence of water, which acted as a nucleophile.[14][15] Water can attack the bromonium ion intermediate, often at the more substituted carbon, to form a halohydrin after deprotonation.[15]Use an inert, anhydrous organic solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) to prevent the formation of halohydrins.[15][16][17]
cis-Addition Product (with Halogens) While anti-addition is strongly favored, some reaction conditions might allow for a minor amount of syn-addition. This is generally not observed with bromine.Re-verify the stereochemistry of your product. The primary product from halogenation should be the trans isomer due to the bridged halonium ion mechanism.[3]
Anti-Markovnikov Product (with HBr) This is a classic indicator of a free-radical addition mechanism.[13] This pathway is initiated by peroxides or UV light and is specific to HBr.[13]To ensure Markovnikov addition, remove any potential radical initiators. Use fresh, peroxide-free solvents and protect the reaction from light by wrapping the flask in aluminum foil.
Rearrangement Products While the tertiary carbocation formed from this compound is relatively stable, rearrangements are a possibility in other substituted alkenes, especially if a more stable carbocation can be formed via a hydride or alkyl shift.[8]For this specific substrate, rearrangement is not expected. However, if using other alkenes, be aware of this potential side reaction.
Issue 3: Difficulty in Product Purification

Q: I have a mixture of cis and trans isomers. How can I separate them?

A: Separating diastereomers like cis and trans isomers can be challenging but is often achievable.

Purification MethodDescription
Column Chromatography This is the most common method. The two diastereomers will have different polarities and thus different affinities for the stationary phase (e.g., silica (B1680970) gel). A systematic trial of solvent systems (e.g., hexanes/ethyl acetate) should allow for separation.
Recrystallization If the product is a solid, recrystallization may be effective. The two isomers can have significantly different solubilities in a given solvent, allowing one to crystallize out while the other remains in solution.
Preparative HPLC For difficult separations or to obtain very high purity, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be used.

Experimental Protocol: Bromination of this compound

This protocol describes the addition of bromine to this compound to synthesize trans-1,2-dibromo-1,2-dimethylcyclohexane.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a fume hood, dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

  • Reagent Preparation: Prepare a solution of bromine in dichloromethane.

  • Reaction: Add the bromine solution dropwise to the stirred alkene solution over 20-30 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.[2][12] Continue addition until a faint orange color persists.

  • Quenching: Once the reaction is complete, add saturated sodium thiosulfate solution to quench any unreacted bromine. The orange color will disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the trans-1,2-dibromo-1,2-dimethylcyclohexane.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the electrophilic addition to this compound.

Troubleshooting_Workflow start Observed Problem low_yield Low or No Yield start->low_yield unexpected_product Unexpected Product(s) start->unexpected_product cause_reagents Impure/Inactive Reagents low_yield->cause_reagents cause_conditions Incorrect Temp/Light low_yield->cause_conditions cause_workup Loss During Workup low_yield->cause_workup cause_h2o Water Present in Solvent unexpected_product->cause_h2o Halohydrin formed cause_radicals Radical Initiators (Peroxides) unexpected_product->cause_radicals Anti-Markovnikov product sol_purify Purify Starting Materials cause_reagents->sol_purify sol_conditions Control Temp & Exclude Light cause_conditions->sol_conditions sol_workup Optimize Extraction/Washes cause_workup->sol_workup sol_anhydrous Use Anhydrous Solvent cause_h2o->sol_anhydrous sol_no_radicals Use Peroxide-Free Solvents cause_radicals->sol_no_radicals

Caption: Troubleshooting flowchart for electrophilic addition reactions.

References

Technical Support Center: Purification of 1,2-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-dimethylcyclohexane (B31226) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these isomers.

Note on Nomenclature: While the query specified "1,2-dimethylcyclohexene," the primary challenge in this area of organic chemistry relates to the separation of the cis and trans diastereomers of its saturated analog, 1,2-dimethylcyclohexane . Due to the rigid nature of the double bond in this compound, it does not exhibit the same cis/trans isomerism with respect to the methyl groups.[1] This guide will therefore focus on the separation techniques for cis- and trans-1,2-dimethylcyclohexane (B1581434).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,2-dimethylcyclohexane?

A1: The primary challenge is that diastereomers, such as the cis and trans isomers of 1,2-dimethylcyclohexane, have very similar physical properties.[2] These include close boiling points and polarities, which makes their separation by common techniques like fractional distillation and chromatography difficult. The trans-isomer is generally more stable than the cis-isomer because both methyl groups can occupy equatorial positions, minimizing steric strain.[3]

Q2: What are the most effective techniques for separating 1,2-dimethylcyclohexane isomers?

A2: The most effective and commonly cited technique for separating these isomers is Capillary Gas Chromatography (GC) . GC offers high resolution and can effectively separate compounds with very similar boiling points and polarities by utilizing specialized stationary phases.[4][5][6][7] Other techniques like fractional distillation can be used, but often require highly efficient columns or specialized methods like extractive distillation.[8][9] High-Performance Liquid Chromatography (HPLC) can also be employed, though it may require specific shape-selective columns.[10]

Q3: How does Gas Chromatography (GC) achieve the separation of these isomers?

A3: Gas Chromatography separates volatile compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a long capillary column. For 1,2-dimethylcyclohexane isomers, the separation is influenced by:

  • Stationary Phase Selection : The choice of stationary phase is critical. Phases with specific selectivities, such as those based on calixarenes or modified cyclodextrins, can exploit subtle differences in the isomers' shapes and polarities to achieve separation.[4][5][6]

  • Column Efficiency : Long capillary columns provide a large number of theoretical plates, which enhances the resolution between closely eluting peaks.[7]

  • Temperature Programming : A controlled temperature ramp allows for the precise elution of each isomer, improving the separation.[4][6]

Q4: Can I use fractional distillation for this separation?

A4: While possible, simple fractional distillation is often challenging due to the small difference in boiling points between the cis and trans isomers. To be successful, you would need a distillation column with very high efficiency (many theoretical plates).[9] A more advanced technique is extractive distillation , where an auxiliary solvent is added to the mixture. This solvent alters the relative volatility of the isomers, making their separation by distillation more feasible.[8]

Q5: Is High-Performance Liquid Chromatography (HPLC) a viable option?

A5: Yes, HPLC can be used, but it presents its own challenges due to the nonpolar nature of 1,2-dimethylcyclohexane. The isomers show little retention on standard silica (B1680970) columns with nonpolar solvents like hexanes.[10] Success often requires specialized "shape-selective" stationary phases, such as C30 or phenyl columns, which can differentiate the geometric shapes of the cis and trans isomers.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your separation experiments.

Gas Chromatography (GC) Troubleshooting

Q: My GC analysis shows poor resolution or co-elution of the cis- and trans-1,2-dimethylcyclohexane peaks. How can I improve the separation?

A: Poor resolution in GC is a common issue that can be addressed by systematically optimizing your method. Follow these steps:

  • Verify Your Stationary Phase : The column's stationary phase is the most critical factor. Standard non-polar phases may not be sufficient. Consider using a column with medium polarity or one known for high selectivity towards geometric isomers.[4][7] Calixarene and cyclodextrin-based columns have shown excellent performance for this specific separation.[4][5][6]

  • Optimize the Temperature Program : If using an isothermal method, switch to a temperature gradient. Start with a low initial temperature to enhance retention of these volatile compounds, followed by a slow ramp (e.g., 5-10 °C/min).[4][6] This increases the differential migration of the isomers through the column.

  • Adjust the Carrier Gas Flow Rate : The flow rate of your carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Ensure the flow rate is set to the optimal level for your column's internal diameter. A flow rate that is too high or too low will decrease resolution.

  • Check for Column Overload : Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve. Try diluting your sample or using a split injection to reduce the amount of analyte reaching the column.

  • Increase Column Length : If other optimizations fail, using a longer column will increase the total number of theoretical plates and can improve the separation of closely eluting compounds.[7]

GCTroubleshooting start Poor Peak Resolution check_column Is the stationary phase appropriate for isomers? start->check_column change_column Switch to a selective column (e.g., Calixarene, Cyclodextrin) check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp implement_ramp Implement a slow temperature ramp optimize_temp->implement_ramp No check_flow Is the flow rate optimal? optimize_temp->check_flow Yes implement_ramp->check_flow adjust_flow Adjust flow rate to column specifications check_flow->adjust_flow No check_load Is the column overloaded? check_flow->check_load Yes adjust_flow->check_load dilute_sample Dilute sample or use split injection check_load->dilute_sample Yes success Separation Achieved check_load->success No dilute_sample->success GCWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis sample_prep Prepare Dilute Sample inject_sample Inject Sample sample_prep->inject_sample instrument_setup Set GC Parameters (Injector, Detector, Flow) temp_program Set Oven Temperature Program instrument_setup->temp_program temp_program->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Determine Isomer Ratio integrate_peaks->quantify

References

Technical Support Center: Stereospecific Synthesis of 1,2-Dimethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of 1,2-dimethylcyclohexane (B31226) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereospecific synthesis of 1,2-dimethylcyclohexane derivatives?

A1: The primary challenges revolve around controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two methyl groups. Key difficulties include:

  • Conformational Control: The cyclohexane (B81311) ring exists in various conformations, primarily the chair form. The orientation of substituents (axial vs. equatorial) significantly influences the steric environment and, consequently, the stereochemical outcome of reactions. For 1,2-dimethylcyclohexane, the trans-isomer is thermodynamically more stable as both methyl groups can occupy equatorial positions, minimizing steric strain. In the cis-isomer, one methyl group must be in a higher-energy axial position.

  • Stereoelectronic Effects: Many reactions, particularly eliminations and nucleophilic attacks, have strict stereoelectronic requirements. For instance, E2 eliminations on a cyclohexane ring require a trans-diaxial arrangement of the leaving group and a proton.

  • Facial Selectivity: When introducing substituents to a planar intermediate, such as an enolate or during a hydrogenation reaction, controlling which face of the ring is attacked is crucial for achieving the desired stereoisomer.

Q2: How can I favor the formation of the cis or trans isomer of 1,2-dimethylcyclohexane?

A2: The choice of synthetic strategy is paramount.

  • For cis-1,2-dimethylcyclohexane: Catalytic hydrogenation of o-xylene (B151617) or 1,2-dimethylcyclohexene typically yields the cis-isomer as the major product. This is due to the syn-addition of hydrogen atoms from the catalyst surface to one face of the aromatic ring or double bond.

  • For trans-1,2-dimethylcyclohexane (B1581434): Methods that proceed through intermediates allowing for thermodynamic control or that have specific stereochemical requirements often yield the trans-isomer. For example, the alkylation of a 2-methylcyclohexanone (B44802) enolate can be optimized to favor the introduction of the second methyl group in a trans relationship. Additionally, reactions involving chiral auxiliaries can be designed to produce the trans product with high diastereoselectivity.

Q3: What is the role of a chiral auxiliary in these syntheses?

A3: A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. In the context of 1,2-dimethylcyclohexane synthesis, a chiral auxiliary can be used to direct the addition of a methyl group to a specific face of the molecule, leading to high diastereoselectivity and enantioselectivity. Evans' oxazolidinones and SAMP/RAMP hydrazones are common examples.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Catalytic Hydrogenation of o-Xylene

Symptoms:

  • The reaction produces a mixture of cis- and trans-1,2-dimethylcyclohexane with a low diastereomeric ratio (dr).

  • Inconsistent results between batches.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Inappropriate Catalyst The choice of catalyst and support is critical. Platinum on alumina (B75360) (Pt/Al₂O₃) is commonly used. Catalysts prepared from chlorine-containing precursors can sometimes lead to lower selectivity towards the cis-isomer. Consider using a chlorine-free catalyst precursor.
Reaction Temperature Temperature can significantly impact the cis:trans ratio. Higher temperatures may promote isomerization of the initially formed cis-product to the more stable trans-isomer. Try running the reaction at a lower temperature to favor the kinetically controlled cis-product.
Hydrogen Pressure The partial pressure of hydrogen can influence the reaction rate and selectivity. Optimize the hydrogen pressure according to literature procedures for your specific catalyst system.
Substrate Purity Impurities in the o-xylene starting material can poison the catalyst or lead to side reactions. Ensure the starting material is of high purity.
Problem 2: Poor Diastereoselectivity in the Alkylation of 2-Methylcyclohexanone Enolate

Symptoms:

  • The reaction yields a mixture of cis- and trans-2,6-dimethylcyclohexanone and/or 2,2-dimethylcyclohexanone.

  • Low yield of the desired 1,2-dimethyl product.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Incorrect Enolate Formation (Regioselectivity) To favor alkylation at the C6 position (kinetic enolate), use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). For alkylation at the C2 position (thermodynamic enolate), a weaker base like sodium hydride (NaH) at room temperature can be used.
Enolate Equilibration If the reaction temperature is too high or the reaction time is too long, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate, leading to a mixture of products. Maintain low temperatures throughout the enolate formation and alkylation steps.
Poor Facial Selectivity The approach of the electrophile (e.g., methyl iodide) to the enolate is sterically hindered. Using a chiral auxiliary can enforce high facial selectivity. Evans' oxazolidinones or SAMP hydrazones are effective for this purpose.
Solvent Effects The choice of solvent can influence the aggregation state and reactivity of the enolate. Anhydrous tetrahydrofuran (B95107) (THF) is commonly used for these reactions. Ensure the solvent is completely dry.

Data Presentation

Table 1: Comparison of Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Diels-Alder Reaction [2]

Chiral AuxiliaryLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)
(-)-Menthol derivativeEt₂AlCl8576
(-)-8-Phenylmenthol derivativeEt₂AlCl92>98
(1R, 2S)-trans-2-Phenyl-1-cyclohexanol derivativeTiCl₄88>98

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Enolate Alkylation [1][2]

Chiral Auxiliary MethodElectrophileYield (%)Diastereomeric Excess (d.e.) (%)
SAMP HydrazoneMethyl Iodide70-85>95
Evans' OxazolidinoneBenzyl (B1604629) Bromide90-98>98
(-)-8-Phenylmenthol derivativeBenzyl Bromide8595

Experimental Protocols

Protocol 1: Asymmetric Methylation of Cyclohexanone (B45756) via SAMP Hydrazone[1]

Step 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (B28343) (5 mL per mmol of cyclohexanone), add cyclohexanone (1.0 equivalent).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can be purified by vacuum distillation or used directly in the next step.

Step 2: Diastereoselective Methylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

  • Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at this temperature for 2-3 hours.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C and stir for 4-6 hours.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude methylated hydrazone in dichloromethane (B109758) (DCM) (10 mL per mmol) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Quench the reaction with a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) and allow it to warm to room temperature.

  • Purify the resulting (R)-2-methylcyclohexanone by column chromatography.

Protocol 2: Diastereoselective Alkylation of 2-Methylcyclohexanone (Kinetic Control)[3][4]
  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Base Preparation: In the flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous 1,2-dimethoxyethane (B42094) at -20°C under a nitrogen atmosphere.

  • Enolate Formation: Cool the LDA solution to 0°C. Add a solution of 2-methylcyclohexanone (1.0 equivalent) in 1,2-dimethoxyethane dropwise, ensuring the temperature does not exceed 0°C.

  • Alkylation: Add benzyl bromide (1.1 equivalents) rapidly with vigorous stirring. The temperature will rise. After the initial exotherm subsides (approx. 6 minutes), pour the reaction mixture into cold saturated aqueous sodium hydrogen carbonate.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., pentane). Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or chromatography to isolate 2-benzyl-6-methylcyclohexanone.

Visualizations

Stereospecific_Synthesis_Workflow start Define Target Stereoisomer (cis or trans) cis_path Target: cis-1,2-dimethylcyclohexane start->cis_path trans_path Target: trans-1,2-dimethylcyclohexane start->trans_path hydrogenation Catalytic Hydrogenation of o-Xylene or This compound cis_path->hydrogenation alkylation Diastereoselective Alkylation of 2-Methylcyclohexanone Enolate trans_path->alkylation chiral_aux Asymmetric Synthesis with Chiral Auxiliary trans_path->chiral_aux product Desired 1,2-Dimethylcyclohexane Derivative hydrogenation->product alkylation->product chiral_aux->product

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting_Diastereoselectivity cluster_hydro Hydrogenation Troubleshooting cluster_alkyl Alkylation Troubleshooting cluster_da Diels-Alder Troubleshooting start Low Diastereoselectivity Observed check_reaction Identify Reaction Type start->check_reaction hydrogenation Catalytic Hydrogenation check_reaction->hydrogenation Hydrogenation alkylation Enolate Alkylation check_reaction->alkylation Alkylation diels_alder Diels-Alder check_reaction->diels_alder Diels-Alder h_temp Adjust Temperature hydrogenation->h_temp h_cat Change Catalyst/ Support hydrogenation->h_cat h_pressure Optimize H2 Pressure hydrogenation->h_pressure a_base Check Base and Temperature for Enolate Formation alkylation->a_base a_aux Introduce Chiral Auxiliary alkylation->a_aux a_solvent Ensure Anhydrous Solvent alkylation->a_solvent da_lewis Screen Lewis Acids diels_alder->da_lewis da_temp Lower Reaction Temperature diels_alder->da_temp da_aux Change Chiral Auxiliary diels_alder->da_aux

Caption: Troubleshooting guide for low diastereoselectivity.

References

Technical Support Center: Regioselectivity in 1,2-Dimethylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions of 1,2-dimethylcyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Section 1: Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[1] Controlling the regioselectivity is crucial for obtaining the desired alcohol product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the hydroboration-oxidation of this compound?

The reaction is regioselective, placing the hydroxyl group on the less substituted carbon, resulting in an anti-Markovnikov product.[1] Due to the syn-addition of the H and OH groups, a specific stereoisomer is also favored.[2] The major product is trans-1,2-dimethylcyclohexanol.

Q2: Why is a sterically hindered borane (B79455) recommended for this reaction?

While borane (BH₃) itself provides the anti-Markovnikov product, its regioselectivity can be moderate with sterically hindered alkenes. Bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), dramatically enhance regioselectivity due to steric hindrance.[3][4] The bulky reagent preferentially adds to the less sterically hindered carbon of the double bond, leading to a much higher yield of the desired regioisomer.[4]

Q3: How does the mechanism of hydroboration dictate the regioselectivity?

Hydroboration proceeds through a concerted, four-centered transition state where the boron atom adds to the less substituted carbon and the hydrogen atom adds to the more substituted carbon.[5] This preference is driven by both steric factors (minimizing repulsion between the borane's substituents and the alkene's substituents) and electronic factors (the boron is the electrophilic atom, and a partial positive charge is better stabilized on the more substituted carbon).[3][5]

Troubleshooting Guide

Issue: My reaction is producing a significant amount of the Markovnikov alcohol (tertiary alcohol).

  • Cause 1: Incorrect Reagent. You may be using a hydration method that follows Markovnikov's rule, such as acid-catalyzed hydration or oxymercuration-demercuration.

  • Solution 1: Ensure you are using a hydroboration-oxidation protocol. The reaction should involve a borane reagent (e.g., BH₃•THF or 9-BBN) in the first step, followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) in the second step.[2]

  • Cause 2: Low Regioselectivity with BH₃. The methyl groups on this compound create a sterically hindered environment. While BH₃ favors the anti-Markovnikov product, it may not be selective enough.

  • Solution 2: Use a sterically hindered borane reagent. 9-BBN is highly recommended for maximizing regioselectivity in such cases.[4]

Data Presentation: Regioselectivity of Borane Reagents
ReagentMajor ProductRegioselectivity (% Anti-Markovnikov)Citation
Borane (BH₃•THF)trans-1,2-Dimethylcyclohexanol~90-95%[3]
9-BBNtrans-1,2-Dimethylcyclohexanol>99%[4]
Experimental Protocol: High-Regioselectivity Hydroboration-Oxidation

Objective: To synthesize trans-1,2-dimethylcyclohexanol with high regioselectivity.

Reagents:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • Hydroboration:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the alkene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain the temperature below 20 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate (B1210297) gradient) to yield the pure alcohol.

Visualization: Reagent Selection Workflow

G start Start: Synthesize alcohol from this compound regio_question What is the desired regiochemistry? start->regio_question markovnikov Markovnikov Product (OH on more substituted C) regio_question->markovnikov Tertiary Alcohol anti_markovnikov Anti-Markovnikov Product (OH on less substituted C) regio_question->anti_markovnikov Secondary Alcohol oxymercuration Use Oxymercuration- Demercuration markovnikov->oxymercuration hydroboration Use Hydroboration- Oxidation anti_markovnikov->hydroboration end_product Desired Alcohol Product oxymercuration->end_product steric_question Is the alkene sterically hindered? hydroboration->steric_question use_9bbn Use a bulky borane (e.g., 9-BBN) for high selectivity (>99%) steric_question->use_9bbn Yes use_bh3 Use BH3-THF for good selectivity (~90-95%) steric_question->use_bh3 No / Moderate use_9bbn->end_product use_bh3->end_product

Caption: Workflow for selecting the appropriate hydration reaction and reagents.

Section 2: Oxymercuration-Demercuration

This two-step process is the preferred method for achieving Markovnikov hydration of alkenes without the risk of carbocation rearrangements.[6]

Frequently Asked Questions (FAQs)

Q1: What is the major product of oxymercuration-demercuration of this compound?

The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[7][8] For this compound, both carbons of the double bond are tertiary. However, the reaction proceeds to form 1,2-dimethylcyclohexan-1-ol. The reaction proceeds via an anti-addition of the -OH and -HgOAc groups.[8]

Q2: Why doesn't this reaction undergo carbocation rearrangement?

The mechanism involves the formation of a cyclic mercurinium ion intermediate.[6][9] This three-membered ring prevents the formation of a discrete carbocation, thereby precluding any possibility of rearrangement that can plague simple acid-catalyzed hydration.[6]

Q3: What is the role of sodium borohydride (B1222165) (NaBH₄) in the second step?

Sodium borohydride is a reducing agent used in the demercuration step.[10] It replaces the carbon-mercury bond with a carbon-hydrogen bond to yield the final alcohol product.[8]

Troubleshooting Guide

Issue: The reaction is incomplete, and I am isolating the organomercury intermediate.

  • Cause: The demercuration step with NaBH₄ is incomplete or was not performed correctly.

  • Solution: Ensure that the NaBH₄ is fresh and added under the correct conditions (typically in an aqueous basic solution).[8] Allow sufficient reaction time for the demercuration to go to completion. Monitor the reaction by TLC to confirm the disappearance of the intermediate.

Issue: The yield of the desired alcohol is low.

  • Cause: The mercury(II) acetate may have degraded, or the reaction conditions were not optimal.

  • Solution: Use high-purity mercury(II) acetate. Ensure the initial oxymercuration step is performed in a suitable solvent system, typically a mixture of THF and water, to ensure all reagents are soluble.

Experimental Protocol: Oxymercuration-Demercuration

Objective: To synthesize 1,2-dimethylcyclohexan-1-ol.

Reagents:

  • This compound

  • Mercury(II) acetate [Hg(OAc)₂] (Caution: Highly Toxic)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

Procedure:

  • Oxymercuration:

    • In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water.

    • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 30-60 minutes. The initial yellow color of the solution should fade, indicating the formation of the mercurinium ion and subsequent organomercury adduct.

  • Demercuration:

    • To the reaction mixture, add 3 M NaOH solution (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve NaBH₄ (0.5 eq) in 3 M NaOH solution. Slowly add this solution to the reaction mixture. A black precipitate of elemental mercury will form.

    • Stir the reaction for 1-2 hours at room temperature.

  • Workup and Purification:

    • Separate the organic layer. If necessary, add diethyl ether to facilitate separation.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and carefully decant it away from the elemental mercury. (Handle mercury with extreme care and dispose of it according to institutional safety protocols).

    • Concentrate the solvent under reduced pressure and purify the product via column chromatography.

Visualization: Oxymercuration Mechanism

G cluster_0 Oxymercuration Step cluster_1 Demercuration Step Alkene This compound Mercurinium Mercurinium Ion Intermediate (Prevents Rearrangement) Alkene->Mercurinium Electrophilic attack HgOAc + Hg(OAc)₂ H2O_attack H₂O Attack on More Substituted Carbon Mercurinium->H2O_attack Regioselective opening Adduct Organomercury Adduct H2O_attack->Adduct Alcohol Final Alcohol Product (1,2-dimethylcyclohexan-1-ol) Adduct->Alcohol Reduction NaBH4 + NaBH₄, NaOH G start Start: Ring-opening of 1,2-dimethylepoxycyclohexane condition_question Are the reaction conditions acidic or basic/neutral? start->condition_question acidic_path Acidic Conditions (e.g., H₂SO₄, H₂O) condition_question->acidic_path Acidic basic_path Basic/Neutral Conditions (e.g., NaOMe, MeOH) condition_question->basic_path Basic/Neutral acid_mechanism SN1-like mechanism: Nucleophile attacks the more substituted carbon. acidic_path->acid_mechanism basic_mechanism SN2 mechanism: Nucleophile attacks the less substituted carbon. basic_path->basic_mechanism tertiary_alcohol Product: Tertiary Alcohol acid_mechanism->tertiary_alcohol secondary_alcohol Product: Secondary Alcohol basic_mechanism->secondary_alcohol

References

preventing carbocation rearrangement in 1,2-dimethylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dimethylcyclohexene, with a focus on preventing carbocation rearrangements in addition reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products in the hydrohalogenation of this compound?

A1: The reaction of this compound with hydrogen halides (like HBr or HCl) in polar solvents proceeds through a tertiary carbocation intermediate. While this carbocation is relatively stable, the planar nature of the carbocation allows the halide nucleophile to attack from either the top or bottom face, leading to a mixture of stereoisomers.[1][2][3] In some cases, depending on the substrate and reaction conditions, even more complex mixtures can arise from subtle rearrangements or side reactions, although significant rearrangement is less likely for an already tertiary carbocation unless ring expansion is possible. For this compound, the primary issue is typically the formation of stereoisomers.

Q2: What is a carbocation rearrangement and why does it happen?

A2: A carbocation rearrangement is a process in which the initial carbocation intermediate in a reaction reorganizes to form a more stable carbocation.[4] Stability of carbocations follows the order: tertiary > secondary > primary. This rearrangement can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[5][6] The driving force for this process is the formation of a lower-energy, more stable intermediate.[7]

Q3: How can I prevent carbocation rearrangements in my reactions with this compound?

A3: The key to preventing carbocation rearrangements is to use reaction conditions that avoid the formation of a free carbocation intermediate.[8][9] Several methods achieve this by proceeding through a bridged-ion intermediate. These include:

  • Oxymercuration-Demercuration: For the Markovnikov addition of water (hydration) without rearrangement.[9][10]

  • Halogenation (e.g., with Br₂ or Cl₂): For the addition of two halogen atoms. This proceeds via a bridged halonium ion.[11]

  • Hydroboration-Oxidation: For the anti-Markovnikov addition of water without rearrangement.

  • Reaction with HBr in Non-Polar Solvents: Using a non-polar solvent can favor a bridged bromonium-like intermediate, leading to stereospecific trans-addition and minimizing rearrangements.[12]

Troubleshooting Guides

Issue 1: My acid-catalyzed hydration of this compound is resulting in a low yield of the desired alcohol and a mixture of byproducts.

  • Cause: The use of aqueous acid (like H₃O⁺) generates a tertiary carbocation, which, while relatively stable, can lead to side reactions and stereoisomeric mixtures.

  • Solution: Employ oxymercuration-demercuration. This two-step procedure adds a hydroxyl group with Markovnikov regioselectivity but avoids a free carbocation intermediate, thus preventing rearrangements and improving the yield of the desired alcohol.[8]

Reaction Condition Intermediate Potential for Rearrangement Primary Product
Acid-Catalyzed Hydration (H₃O⁺)Tertiary CarbocationHigh (leads to stereoisomers)Mixture of stereoisomeric alcohols
Oxymercuration-DemercurationBridged Mercurinium IonNone1,2-dimethylcyclohexan-1-ol

Issue 2: The addition of HBr to my this compound in a polar solvent is not stereospecific.

  • Cause: In polar solvents, the reaction proceeds through a planar tertiary carbocation, allowing for the bromide ion to attack from either face, resulting in a mixture of cis and trans products.

  • Solution: Perform the reaction in a non-polar solvent. This promotes the formation of a bridged bromonium-like intermediate, which forces the bromide ion to attack from the opposite side (anti-addition), leading to a stereospecific trans product.[12]

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration of this compound

This protocol describes the Markovnikov hydration of this compound without carbocation rearrangement.

  • Oxymercuration:

    • In a round-bottom flask, dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1 v/v).

    • Add mercuric acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature for 1-2 hours. The disappearance of the alkene can be monitored by TLC.

  • Demercuration:

    • Cool the reaction mixture in an ice bath.

    • Add a solution of sodium borohydride (B1222165) (NaBH₄) in aqueous sodium hydroxide (B78521) (NaOH).

    • Stir the mixture for 1-2 hours. The formation of elemental mercury (a black precipitate) indicates the reaction is proceeding.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1,2-dimethylcyclohexan-1-ol.

Protocol 2: Halogenation of this compound (Bromination)

This protocol describes the anti-addition of bromine to this compound.

  • Dissolve this compound in an inert, non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The disappearance of the reddish-brown bromine color indicates the reaction is occurring.

  • Continue the addition until a faint bromine color persists.

  • Evaporate the solvent under reduced pressure to obtain the trans-1,2-dibromo-1,2-dimethylcyclohexane.

Visualizations

reaction_pathways cluster_rearrangement Pathway with Carbocation Rearrangement cluster_no_rearrangement Pathway without Carbocation Rearrangement A This compound + HBr (polar solvent) B Tertiary Carbocation Intermediate A->B Protonation C Mixture of Stereoisomers (cis and trans products) B->C Nucleophilic Attack D This compound + Br2 E Bridged Bromonium Ion Intermediate D->E Electrophilic Attack F Trans-dibromo Product (Anti-addition) E->F Nucleophilic Attack

Caption: Comparison of reaction pathways for this compound.

experimental_workflow cluster_oxy Oxymercuration-Demercuration start_oxy This compound step1_oxy 1. Add Hg(OAc)2 in THF/H2O start_oxy->step1_oxy intermediate_oxy Organomercury Intermediate step1_oxy->intermediate_oxy step2_oxy 2. Add NaBH4, NaOH intermediate_oxy->step2_oxy end_oxy 1,2-Dimethylcyclohexan-1-ol (No Rearrangement) step2_oxy->end_oxy

Caption: Workflow for rearrangement-free hydration.

logic_diagram start Reaction of this compound q1 Does the reaction involve a free carbocation intermediate? start->q1 yes High potential for stereoisomeric mixture q1->yes Yes (e.g., HBr in polar solvent) no Rearrangement is prevented q1->no No (e.g., Oxymercuration, Halogenation)

Caption: Decision logic for predicting carbocation rearrangement.

References

Technical Support Center: Dehydration of 1,2-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dehydration of 1,2-dimethylcyclohexanol (B73200) to improve reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of 1,2-dimethylcyclohexanol.

Issue Possible Cause(s) Troubleshooting Steps
Low Alkene Yield Incomplete reaction.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the alcohol. - Increase Temperature: Gradually increase the reaction temperature to promote the elimination reaction. Ensure the temperature does not exceed the boiling point of the desired alkene products to prevent their loss. - Use a Stronger Acid: Consider using sulfuric acid instead of phosphoric acid, as it is a stronger dehydrating agent. However, be aware of the increased risk of charring.
Loss of product during workup.- Careful Distillation: Ensure the distillation apparatus is properly set up to efficiently collect the low-boiling alkene products as they form. An ice-cooled receiving flask is recommended. - Efficient Extraction: During the workup, ensure thorough mixing of the aqueous and organic layers to remove all acidic residue. Allow for complete separation of the layers to avoid loss of the organic product.
Reaction Mixture Turns Dark Brown or Black (Charring) Use of a strong, oxidizing acid like concentrated sulfuric acid.- Switch to Phosphoric Acid: Use 85% phosphoric acid as the catalyst, which is less oxidizing and less likely to cause charring.[1] - Control Temperature: Carefully control the reaction temperature using a heating mantle with a temperature controller to avoid overheating.
Localized overheating.- Ensure Adequate Stirring: Use a magnetic stir bar and stir plate to ensure even heat distribution throughout the reaction mixture.
Unexpected Peaks in Gas Chromatography (GC) Analysis Presence of unreacted starting material.- Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol before stopping the reaction. - Optimize Distillation: Ensure the distillation temperature is high enough to distill the alkene products but low enough to leave the higher-boiling alcohol behind.
Formation of side products (e.g., rearranged alkenes, polymers).- Use a Milder Acid: Phosphoric acid is generally preferred over sulfuric acid to minimize side reactions. - Control Temperature: Lowering the reaction temperature can sometimes favor the desired product over side products. - GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation patterns of the unknown peaks to elucidate their structures.[1]
Poor Separation of Alkene Isomers Similar boiling points of the isomeric products.- Use a High-Efficiency Distillation Column: A longer fractionating column with a suitable packing material can improve the separation of isomers with close boiling points. - Optimize GC Conditions: Adjust the temperature program and column type of the gas chromatograph to achieve better separation of the product peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the dehydration of 1,2-dimethylcyclohexanol?

The acid-catalyzed dehydration of 1,2-dimethylcyclohexanol proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The major product is typically the most stable alkene, following Zaitsev's rule. The expected products are 1,2-dimethylcyclohexene (major), 1,6-dimethylcyclohexene, and potentially rearranged products like isopropylidenecyclopentane.

Q2: Which acid catalyst is better for this reaction, sulfuric acid or phosphoric acid?

Both sulfuric acid and phosphoric acid can be used to catalyze the dehydration.

  • Sulfuric acid is a stronger acid and can lead to faster reaction rates. However, it is also a strong oxidizing agent and can cause significant charring (decomposition and polymerization) of the organic material, leading to lower yields and a darker reaction mixture.

  • Phosphoric acid (typically 85%) is a milder, non-oxidizing acid that is less prone to causing charring, often resulting in a cleaner reaction and higher isolated yields of the desired alkenes.[1] For this reason, phosphoric acid is often the preferred catalyst.

Q3: How can I improve the yield of the desired alkene product?

To improve the yield, you can:

  • Remove the products as they form: The dehydration of alcohols is a reversible reaction. By using a fractional distillation setup, the lower-boiling alkene products can be removed from the reaction mixture as they are formed, shifting the equilibrium towards the products (Le Châtelier's principle).

  • Use an appropriate acid catalyst: As mentioned, using phosphoric acid can minimize side reactions like charring.

  • Control the temperature: Maintaining the optimal temperature is crucial. The temperature should be high enough to facilitate the reaction and distill the products, but not so high as to cause decomposition.

Q4: Why does a rearrangement to isopropylidenecyclopentane occur?

The formation of isopropylidenecyclopentane is a result of a carbocation rearrangement. After the initial formation of a tertiary carbocation on the cyclohexane (B81311) ring, a ring contraction can occur. This involves the migration of a carbon-carbon bond from the ring to the carbocationic center, resulting in a more stable five-membered ring with a tertiary carbocation outside the ring. Subsequent deprotonation leads to the formation of isopropylidenecyclopentane.

Q5: What analytical techniques are suitable for analyzing the product mixture?

Gas Chromatography (GC) is an excellent technique for separating and quantifying the different alkene isomers in the product mixture. The relative peak areas in the chromatogram can be used to determine the product distribution. For definitive identification of the products, especially unexpected ones, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended as it provides both retention time data and mass spectra for each component.[1]

Experimental Protocol: Dehydration of 1,2-Dimethylcyclohexanol

This protocol provides a detailed methodology for the dehydration of 1,2-dimethylcyclohexanol using phosphoric acid.

Materials:

  • 1,2-dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)

  • Heating mantle with a stirrer

  • Separatory funnel (125 mL)

  • Erlenmeyer flask (50 mL)

  • Ice bath

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 1,2-dimethylcyclohexanol, 5 mL of 85% phosphoric acid, and a few boiling chips.[1]

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle while stirring. The alkene products and water will co-distill.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath. The temperature at the still head should be maintained below 110°C to minimize the distillation of unreacted alcohol.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 15 mL of brine (saturated NaCl solution).[1] During the bicarbonate wash, vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial.

  • Analysis: Determine the mass of the product to calculate the percent yield. Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the product distribution.

Data Presentation

The following table presents typical product distribution data for the dehydration of a similar alcohol, 2-methylcyclohexanol, which can serve as an estimate for what to expect.

Table 1: Representative Product Distribution in the Dehydration of 2-Methylcyclohexanol with Phosphoric Acid

ProductStructure% Composition
1-MethylcyclohexeneC₇H₁₂~75%
3-MethylcyclohexeneC₇H₁₂~25%

Data adapted from a sample lab report on the dehydration of 2-methylcyclohexanol. The ratio is determined by GC analysis of the product mixture.

Visualizations

Dehydration_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A 1,2-Dimethylcyclohexanol + 85% Phosphoric Acid B Heating and Stirring A->B Add to Round-Bottom Flask C Fractional Distillation B->C Distill Products D Wash with H₂O, NaHCO₃, Brine C->D E Dry with Na₂SO₄ D->E F Decant/Filter E->F G Alkene Products F->G Isolate H GC/GC-MS Analysis G->H

Caption: Experimental workflow for the dehydration of 1,2-dimethylcyclohexanol.

logical_relationship start Low Alkene Yield cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Side Reactions (e.g., Polymerization) start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Stronger Acid (H₂SO₄) cause1->solution1b solution2a Optimize Distillation cause2->solution2a solution2b Careful Extraction cause2->solution2b solution3a Use Milder Acid (H₃PO₄) cause3->solution3a solution3b Control Temperature cause3->solution3b

Caption: Troubleshooting logic for addressing low alkene yield.

References

Technical Support Center: Scale-Up of 1,2-Dimethylcyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of the hydrogenation of 1,2-dimethylcyclohexene to produce cis-1,2-dimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected product and stereochemistry for the hydrogenation of this compound?

A1: The catalytic hydrogenation of this compound yields 1,2-dimethylcyclohexane. The reaction is highly stereoselective, with the major product being cis-1,2-dimethylcyclohexane.[1] This is due to the syn-addition of two hydrogen atoms to the same face of the double bond on the surface of the metal catalyst.[2][3]

Q2: Which catalysts are most effective for this hydrogenation, and what are the typical reaction conditions?

A2: Common and effective catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and nickel.[2][4] Pd/C is a widely used and cost-effective choice.[5] Reaction conditions can vary, but a good starting point for lab-scale synthesis is using a balloon of hydrogen gas at room temperature.[4][6] For more sterically hindered alkenes or on a larger scale, elevated pressures and temperatures may be necessary.[7][8]

Q3: What solvents are recommended for the hydrogenation of this compound?

A3: A variety of solvents can be used, with the choice often depending on the substrate's solubility and the catalyst's activity. Common choices include polar protic solvents like ethanol (B145695) and methanol, as well as aprotic solvents such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF).[6][9] It is crucial that the solvent is dry and deoxygenated to prevent catalyst deactivation.[6]

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture (after safely purging the system with an inert gas) and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10][11][12] GC is particularly effective for quantifying the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Issue 1: The reaction is slow or incomplete (low conversion).

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Poisoning Use a fresh batch of catalyst: Catalysts can deactivate over time.[9]• Check for catalyst poisons: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds, carbon monoxide) can poison the catalyst.[6] Purify the starting material if necessary.• Increase catalyst loading: A standard starting point is 10% (w/w) catalyst loading.[9]
Insufficient Hydrogen Ensure a leak-proof system: Check all connections for leaks, especially when scaling up to larger vessels.[7]• Increase hydrogen pressure: For larger scales or stubborn reactions, moving from balloon pressure to a high-pressure reactor (e.g., a Parr shaker) may be required.[9][13]
Poor Mass Transfer Increase agitation speed: Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the solid catalyst.[6]• Consider a different reactor design: On a larger scale, the reactor's geometry and impeller design are critical for efficient mixing.
Incorrect Temperature Optimize temperature: While room temperature is often sufficient, gentle heating can sometimes increase the reaction rate. However, excessive heat can lead to side reactions or catalyst deactivation.[6][7]

Issue 2: The pyrophoric catalyst (e.g., Pd/C) poses a safety hazard during handling and filtration.

Potential Cause Troubleshooting Steps
Exposure of Dry Catalyst to Air Never add dry catalyst to a flammable solvent in the presence of air: This is a major fire hazard.[14] Add the catalyst to the flask first, then purge with an inert gas (like nitrogen or argon) before adding the deoxygenated solvent.[15]• Keep the catalyst wet: During filtration, ensure the catalyst bed on the filter paper (e.g., Celite®) is always kept wet with solvent to prevent ignition.[16]
Improper Catalyst Quenching Safely quench the used catalyst: After filtration, immediately transfer the wet catalyst/Celite® mixture to a dedicated waste container and cover it with water to render it non-pyrophoric.[15]

Issue 3: Isomerization of the product is observed.

Potential Cause Troubleshooting Steps
Side Reaction on Catalyst Surface Change the catalyst: Palladium catalysts can sometimes cause isomerization of adjacent stereocenters. Switching to a platinum-based catalyst may reduce this side reaction.[1]• Optimize reaction conditions: Milder conditions (lower temperature, shorter reaction time) may minimize isomerization.

Experimental Protocols

Lab-Scale Hydrogenation of this compound (Balloon Pressure)

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (in a balloon)

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • Add 10% Pd/C catalyst to a round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask and purge it with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.

  • Under a positive pressure of the inert gas, add anhydrous ethanol, followed by the this compound substrate.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by taking aliquots for GC analysis (ensure to purge with inert gas before and after taking a sample).[15]

  • Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Crucially, do not allow the catalyst on the Celite® to dry out. [16]

  • Immediately quench the wet catalyst and Celite® with water in a separate container.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Scale-Up Considerations for Pilot Plant

When scaling up, a high-pressure reactor is typically used.

Parameter Lab Scale (e.g., 1L flask) Pilot Scale (e.g., 50L reactor)
Hydrogen Source Hydrogen Balloon (approx. 1 atm)Hydrogen Cylinder (e.g., 2-8 bar or higher)[17]
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (impeller design is key)
Temperature Control Water BathJacketed Vessel with heating/cooling fluid
Catalyst Handling Manual addition to flaskUse of a charging port under inert atmosphere
Safety Fume hood, safety glassesDesignated hydrogenation area, static control, remote monitoring[13]
Catalyst Filtration Buchner funnel with Celite®Enclosed filter press or similar system

Visualizations

Reaction Pathway

ReactionPathway sub This compound cat Catalyst Surface (e.g., Pd/C) sub->cat Adsorption prod cis-1,2-Dimethylcyclohexane cat->prod Syn-addition of H atoms & Desorption h2 H₂ (Hydrogen Gas) h2->cat Adsorption

Caption: Reaction mechanism for the catalytic hydrogenation of this compound.

Troubleshooting Workflow for Low Conversion

Troubleshooting start Low Conversion Observed check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_impurities Are substrate, solvent, and H₂ pure? check_catalyst->check_impurities Yes re_run_fresh_cat Action: Rerun with fresh catalyst. check_catalyst->re_run_fresh_cat No check_conditions Are H₂ pressure and agitation sufficient? check_impurities->check_conditions Yes purify_reagents Action: Purify substrate/solvent. check_impurities->purify_reagents No increase_pressure Action: Increase H₂ pressure and/or agitation. check_conditions->increase_pressure No success Problem Resolved check_conditions->success Yes re_run_fresh_cat->success purify_reagents->success increase_pressure->success

Caption: A logical workflow for troubleshooting low conversion in hydrogenation reactions.

Scale-Up Safety Protocol Logic

SafetyLogic start Prepare for Hydrogenation inert_purge Purge Reactor with Inert Gas (N₂/Ar) (Removes O₂) start->inert_purge add_catalyst Charge Catalyst inert_purge->add_catalyst add_solvent Charge Deoxygenated Solvent add_catalyst->add_solvent add_substrate Charge Substrate add_solvent->add_substrate seal_reactor Seal Reactor & Check for Leaks add_substrate->seal_reactor h2_purge Introduce H₂ seal_reactor->h2_purge run_reaction Run Reaction (Monitor T, P) h2_purge->run_reaction end_reaction Reaction Complete run_reaction->end_reaction h2_vent Vent H₂ Safely end_reaction->h2_vent inert_purge2 Purge Reactor with Inert Gas h2_vent->inert_purge2 filter_catalyst Filter Catalyst (Keep Wet) inert_purge2->filter_catalyst quench_catalyst Quench Catalyst with Water filter_catalyst->quench_catalyst

Caption: A sequential logic diagram for safe hydrogenation procedures during scale-up.

References

removal of unreacted starting material from 1,2-dimethylcyclohexene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 1,2-dimethylcyclohexene products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound product?

A1: The impurities largely depend on the synthetic route used to prepare this compound.

Q2: Which purification method is best for removing these impurities?

A2: The optimal purification strategy depends on the nature of the impurities. A combination of methods is often most effective.

  • Fractional Distillation: This is a suitable method for separating this compound from starting materials or byproducts with significantly different boiling points, such as 2,3-dimethylcyclohexanol or triphenylphosphine oxide.[1]

  • Column Chromatography: This technique is highly effective for separating the non-polar this compound from more polar impurities like alcohols (2,3-dimethylcyclohexanol) and triphenylphosphine oxide.[2][3]

  • Liquid-Liquid Extraction: This is a useful initial purification step to remove water-soluble impurities and can be part of the reaction work-up.

  • Precipitation: In the case of a Wittig reaction, triphenylphosphine oxide can sometimes be removed by precipitation with a metal salt like zinc chloride, offering a non-chromatographic purification method.[4]

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for assessing the purity of volatile compounds like this compound.[5][6][7] It allows for the separation and identification of the desired product and any remaining impurities. Thin-Layer Chromatography (TLC) can also be used to monitor the progress of column chromatography.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Suggested Solution
Poor Separation Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second).[1]
Insufficient number of theoretical plates in the fractionating column.Use a longer fractionating column or one with a more efficient packing material.
Temperature Fluctuations Inconsistent heating.Ensure the heating mantle is providing stable and even heat. Use a stir bar or boiling chips for smooth boiling.
Drafts in the fume hood.Shield the distillation apparatus from drafts, for example, by wrapping the column with glass wool or aluminum foil.[1]
No Distillate Collection Thermometer bulb is positioned incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[1]
Leaks in the glassware joints.Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.[8]
Column Chromatography
Issue Possible Cause Suggested Solution
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity if necessary.[2][9]
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For non-polar compounds, a small addition of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether to hexane (B92381) can be effective.[9]
Compound may have decomposed on the silica (B1680970) gel.Test the stability of your compound on a TLC plate with silica gel. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with triethylamine.[10][11]
Poor Separation of Product and Impurity Inappropriate solvent system.Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a good separation between the spots of your product and the impurity.[12]
Column was overloaded with the sample.Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:50 by weight).[2]
Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels.[2]

Quantitative Data

The following table summarizes the boiling points of this compound and common starting materials/byproducts, which is crucial for planning a purification by fractional distillation.

Compound Boiling Point (°C) Polarity
This compound137 - 138Non-polar
2,3-Dimethylcyclohexanol~181Polar
Cyclohexanone155.6Polar
Triphenylphosphine377Slightly Polar
Triphenylphosphine oxide360Polar

Data sourced from multiple chemical property databases.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation (Post-Dehydration of 2,3-Dimethylcyclohexanol)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are secure.

  • Drying: Dry the crude this compound product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then filter or decant the liquid into the distillation flask.

  • Distillation: Heat the distillation flask gently. Collect the initial forerun, which may contain lower-boiling impurities.

  • Fraction Collection: As the temperature stabilizes around the boiling point of this compound (137-138 °C), change the receiving flask to collect the purified product.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification of this compound by Column Chromatography (Post-Wittig Reaction)
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a uniform stationary phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and carefully load it onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar this compound will travel down the column faster than the more polar triphenylphosphine oxide.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options Dehydration Dehydration of 2,3-Dimethylcyclohexanol Crude_Product Crude this compound (with impurities) Dehydration->Crude_Product Wittig Wittig Reaction Wittig->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Wash Precipitation Precipitation (for TPPO) Crude_Product->Precipitation If Wittig Distillation Fractional Distillation Pure_Product Pure this compound Distillation->Pure_Product Chromatography Column Chromatography Chromatography->Pure_Product Extraction->Distillation Extraction->Chromatography Precipitation->Chromatography Analysis Purity Analysis (GC-MS) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues Start Purification Issue Encountered Method Identify Purification Method Start->Method Poor_Sep Poor Separation Method->Poor_Sep Distillation Temp_Fluc Temperature Fluctuations Method->Temp_Fluc Distillation No_Dist No Distillate Method->No_Dist Distillation Fast_Elution Product Elutes Too Fast Method->Fast_Elution Chromatography No_Elution Product Does Not Elute Method->No_Elution Chromatography Poor_Sep_Chrom Poor Separation Method->Poor_Sep_Chrom Chromatography Solution Consult Troubleshooting Guide for Specific Solutions Poor_Sep->Solution Temp_Fluc->Solution No_Dist->Solution Fast_Elution->Solution No_Elution->Solution Poor_Sep_Chrom->Solution

Caption: A logical flow for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Guide to the Stereochemistry of Addition Reactions to 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of addition reactions to substituted cycloalkenes is a critical consideration in synthetic organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. This guide provides an objective comparison of the stereochemical validation of products formed from various addition reactions to 1,2-dimethylcyclohexene, a prochiral alkene. We present a summary of expected stereochemical outcomes, supporting experimental data from related systems, and detailed experimental protocols for key transformations.

Comparison of Stereochemical Outcomes

The facial accessibility of the double bond in this compound dictates the stereochemistry of the resulting addition products. The two methyl groups create a steric environment that influences the approach of reagents, leading to either syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces).

Reaction TypeReagentsPredominant StereochemistryProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)Syn-additioncis-1,2-Dimethylcyclohexane (B165935)High selectivity for the cis isomer is expected.[1]
Halogenation (Bromination) Br₂ in CCl₄Anti-additiontrans-1,2-Dibromo-1,2-dimethylcyclohexaneHigh selectivity for the trans isomer is expected.[2]
Hydrohalogenation HCl or HBrMixture of syn- and anti-additionMixture of cis- and trans-1-halo-1,2-dimethylcyclohexaneGenerally not stereoselective due to a planar carbocation intermediate.[3] The Markovnikov product is major.[3]
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOHSyn-addition of H and OHtrans-1,2-Dimethylcyclohexan-1-olHighly stereoselective. For the related 1-methylcyclohexene, >91% of the trans (syn-addition) product is observed.[4]
Epoxidation (achiral) m-CPBASyn-addition1,2-Dimethyl-7-oxabicyclo[4.1.0]heptaneRacemic mixture of syn-epoxides.[5]
Asymmetric Epoxidation Jacobsen's Catalyst, NaOClEnantioselective syn-additionEnantioenriched 1,2-Dimethyl-7-oxabicyclo[4.1.0]heptaneCan achieve >90% ee for cis-olefins.[6]

Reaction Pathways and Stereochemical Logic

The stereochemical outcome of these addition reactions is governed by their respective mechanisms. The following diagrams illustrate the key intermediates and transition states that determine the final product stereochemistry.

syn_addition cluster_0 Syn-Addition Alkene This compound Transition_State Concerted or Surface-Mediated Transition State Alkene->Transition_State H₂, Pd/C or BH₃ Syn_Product cis-Product Transition_State->Syn_Product

Caption: Syn-addition mechanism, typical for catalytic hydrogenation and hydroboration.

anti_addition cluster_1 Anti-Addition Alkene This compound Intermediate Cyclic Intermediate (e.g., Bromonium Ion) Alkene->Intermediate Br₂ Anti_Product trans-Product Intermediate->Anti_Product Br⁻ attack

Caption: Anti-addition mechanism, characteristic of halogenation reactions.

non_stereoselective_addition cluster_2 Non-Stereoselective Addition Alkene This compound Carbocation Planar Carbocation Intermediate Alkene->Carbocation HBr Product_Mixture Mixture of cis and trans Products Carbocation->Product_Mixture Br⁻ attack from either face

Caption: Non-stereoselective addition via a planar carbocation, as seen in hydrohalogenation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Catalytic Hydrogenation (Syn-addition)

Objective: To synthesize cis-1,2-dimethylcyclohexane via the syn-addition of hydrogen.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Flush the system with hydrogen gas to remove any air.

  • Pressurize the system with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.[7]

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC, GC, or H₂ uptake).

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography if necessary.

  • Analyze the stereochemistry of the product using NMR spectroscopy (e.g., NOESY) or GC to determine the diastereomeric ratio.

Bromination (Anti-addition)

Objective: To synthesize trans-1,2-dibromo-1,2-dimethylcyclohexane via the anti-addition of bromine.

Materials:

Procedure:

  • Dissolve this compound in CCl₄ in a round-bottom flask, protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise to the stirred alkene solution. The reddish-brown color of bromine should disappear as it reacts.[8]

  • Continue the addition until a faint bromine color persists, indicating the consumption of the alkene.

  • Quench the reaction by adding aqueous sodium thiosulfate solution to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product by NMR spectroscopy to confirm the trans stereochemistry.

Hydroboration-Oxidation (Syn-addition)

Objective: To synthesize trans-1,2-dimethylcyclohexan-1-ol via the syn-addition of a hydroxyl group and a hydrogen atom.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃•THF solution dropwise via a syringe.[9]

  • Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature to ensure complete hydroboration.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[10]

  • Stir the mixture at room temperature until the oxidation is complete.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

  • Analyze the stereochemistry of the product by GC or NMR to determine the diastereomeric ratio.[4]

Workflow for Stereochemical Validation

The validation of the stereochemistry of the addition products typically follows a logical workflow, from reaction setup to final characterization.

validation_workflow Start Select Addition Reaction Protocol Develop/Follow Experimental Protocol Start->Protocol Reaction Perform Reaction on This compound Protocol->Reaction Purification Isolate and Purify Product(s) Reaction->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Stereochem Determine Stereochemistry (e.g., NOESY, X-ray Crystallography) Analysis->Stereochem Quantify Quantify Isomers (GC, HPLC) Stereochem->Quantify Conclusion Validate Stereochemical Outcome Quantify->Conclusion

Caption: A typical workflow for the validation of stereochemistry in addition products.

References

A Comparative Guide to the Reactivity of Cyclohexene and 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of cyclohexene (B86901) and its substituted derivative, 1,2-dimethylcyclohexene. Understanding the nuanced differences in their reaction kinetics and stereochemical outcomes is crucial for the strategic design of synthetic pathways in drug development and materials science. This document outlines their behavior in key organic reactions, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of cyclohexene and this compound is governed by a delicate interplay of electronic and steric factors. The two methyl groups in this compound introduce two primary competing effects:

  • Electronic Effect (Hyperconjugation): The electron-donating nature of the methyl groups increases the electron density of the π-bond, making this compound generally more nucleophilic and thus more reactive towards electrophiles.

  • Steric Hindrance: The presence of the bulky methyl groups can impede the approach of reagents to the double bond, potentially slowing down reactions or influencing the stereochemical and regiochemical outcome.

This guide will explore how these factors manifest in several common and synthetically important reactions.

Data Presentation: A Comparative Overview

The following table summarizes the expected and observed reactivity of cyclohexene and this compound in various addition reactions. Direct comparative quantitative data under identical conditions is sparse in the literature; therefore, this table synthesizes qualitative predictions based on established chemical principles and available experimental results for closely related systems.

ReactionReagentsCyclohexeneThis compoundKey Differentiating Factors
Epoxidation m-CPBAGood YieldExpected to be more reactive; Good YieldElectronic Effect: The electron-rich double bond of this compound accelerates the reaction.
Bromination Br₂ in CCl₄High Yield (trans-1,2-dibromocyclohexane)High Yield (trans-1,2-dibromo-1,2-dimethylcyclohexane)Stereochemistry: Both proceed via anti-addition. Reactivity is influenced by competing electronic and steric effects.
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHHigh Yield (Cyclohexanol)High Yield (trans-2-methylcyclohexanol as major product)Steric Hindrance & Regioselectivity: The bulky borane (B79455) reagent approaches from the less hindered face, and the boron atom adds to the less substituted carbon, leading to a specific regio- and stereoisomer.
Catalytic Hydrogenation H₂ / Pd/CHigh Yield (Cyclohexane)High Yield (cis-1,2-dimethylcyclohexane)Stereochemistry: Syn-addition of hydrogen occurs from the less sterically hindered face of the double bond.

Key Reaction Comparisons

Epoxidation

Epoxidation is the conversion of an alkene to an epoxide. The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted process where an oxygen atom is transferred to the double bond.

Reactivity: The rate of epoxidation is sensitive to the electron density of the double bond. More electron-rich alkenes react faster.[1] Consequently, this compound, with its two electron-donating methyl groups, is expected to be significantly more reactive than cyclohexene.

Experimental Protocol: Competitive Epoxidation

This protocol is designed to qualitatively assess the relative reactivity of the two alkenes.

  • Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of cyclohexene and this compound in 20 mL of dichloromethane (B109758).

  • Reaction Initiation: Cool the solution in an ice bath and slowly add a solution of m-CPBA (0.5 equivalents, 2.5 mmol) in dichloromethane dropwise with stirring.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) at regular intervals.

  • Analysis: The relative consumption of the two alkenes over time will indicate their relative reactivity. The alkene that is consumed faster is the more reactive one. The expected outcome is a faster consumption of this compound.

Epoxidation Reaction Workflow

G cluster_start Starting Materials Alkene Alkene (Cyclohexene or This compound) Reaction Epoxidation Reaction (Concerted Mechanism) Alkene->Reaction mCPBA m-CPBA mCPBA->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Epoxide Epoxide Product Reaction->Epoxide Acid m-Chlorobenzoic Acid (Byproduct) Reaction->Acid G Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium Product trans-Dibromo Product Bromonium->Product Nucleophilic Attack Br_ion Br⁻ Br_ion->Product G Alkene This compound Step1 Hydroboration (BH₃-THF, syn-addition) Alkene->Step1 Organoborane Trialkylborane Intermediate Step1->Organoborane Step2 Oxidation (H₂O₂, NaOH) Organoborane->Step2 Alcohol trans-2-Methylcyclohexanol (Major Product) Step2->Alcohol G Alkene Alkene Reaction Catalytic Hydrogenation (syn-addition) Alkene->Reaction H2 H₂ H2->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Alkane Alkane Product Reaction->Alkane

References

A Comparative Guide to Alternative Synthetic Routes for cis/trans-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 1,2-dimethylcyclohexane (B31226), cis and trans, serve as important scaffolds and non-polar solvents in various chemical applications, including pharmaceutical development. The spatial arrangement of the two methyl groups significantly influences the molecule's physical and chemical properties, making stereoselective synthesis a critical aspect of its application. This guide provides a comparative overview of established and alternative synthetic routes to these isomers, supported by experimental data and detailed protocols.

Route 1: Catalytic Hydrogenation of o-Xylene (B151617)

The most direct and industrially significant method for synthesizing 1,2-dimethylcyclohexane is the catalytic hydrogenation of o-xylene. This method can be tuned to favor either the cis or trans isomer by careful selection of the catalyst and reaction conditions.

The hydrogenation proceeds through the addition of hydrogen atoms to the aromatic ring. The initial addition is typically a syn-addition, leading to the formation of the cis-isomer. However, subsequent isomerization on the catalyst surface can lead to the more thermodynamically stable trans-isomer.[1]

Comparative Performance of Catalysts
CatalystTemperature (°C)Pressure (bar)Predominant Isomercis:trans RatioYield (%)Reference
Pt/Al₂O₃157-247AtmosphericVaries with temp.VariesQuantitative[1][2]
Ni/Al₂O₃-SiO₂60-15010Varies with temp.Max cis at ~100°CHigh[3]
RhodiumAmbientNot specifiedcisHighNot specified[4]

Note: Yields are often reported as quantitative conversion of o-xylene.

Experimental Protocols

Protocol 1.1: Gas-Phase Hydrogenation using Pt/Al₂O₃ [2]

  • A microreactor is loaded with the Pt/Al₂O₃ catalyst.

  • The catalyst is treated in-situ with a flow of hydrogen gas.

  • A stream of hydrogen gas saturated with o-xylene vapor at a controlled temperature (e.g., 14°C) is passed through the reactor.

  • The reaction temperature is maintained within the range of 157-247°C.

  • The product stream is collected and analyzed by gas chromatography to determine the cis:trans isomer ratio.

Logical Diagram of Hydrogenation Pathway

hydrogenation o-Xylene o-Xylene cis-1,2-Dimethylcyclohexene cis-1,2-Dimethylcyclohexene o-Xylene->cis-1,2-Dimethylcyclohexene H₂, Catalyst (syn-addition) cis-1,2-Dimethylcyclohexane (B165935) cis-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexene->cis-1,2-Dimethylcyclohexane H₂, Catalyst trans-1,2-Dimethylcyclohexene trans-1,2-Dimethylcyclohexene cis-1,2-Dimethylcyclohexene->trans-1,2-Dimethylcyclohexene Isomerization on catalyst surface trans-1,2-Dimethylcyclohexane (B1581434) trans-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexane->trans-1,2-Dimethylcyclohexane Isomerization trans-1,2-Dimethylcyclohexene->trans-1,2-Dimethylcyclohexane H₂, Catalyst

Caption: Catalytic hydrogenation of o-xylene to cis- and trans-1,2-dimethylcyclohexane.

Route 2: Diels-Alder Reaction followed by Reduction (Primarily for cis-Isomer)

A classic approach to constructing the cyclohexane (B81311) ring with defined stereochemistry is the Diels-Alder reaction. For the synthesis of cis-1,2-dimethylcyclohexane, the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with a suitable dienophile, such as maleic anhydride (B1165640), provides a precursor with the desired cis stereochemistry. Subsequent reduction of the anhydride and the double bond yields the target molecule.

Experimental Performance
StepReagentsProductYield (%)Reference
Diels-Alder2,3-dimethyl-1,3-butadiene, Maleic anhydride4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride~85-91[5][6][7]
ReductionLiAlH₄ or H₂/Pd-Ccis-1,2-DimethylcyclohexaneNot specifiedInferred
Experimental Protocols

Protocol 2.1: Diels-Alder Reaction [5]

  • In an Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in a minimal amount of a suitable solvent (e.g., toluene).

  • Add 2,3-dimethyl-1,3-butadiene to the flask.

  • Gently warm the mixture with your hands to initiate the exothermic reaction. The temperature will rise significantly.

  • After the reaction subsides, allow the mixture to cool.

  • Recrystallize the product from a solvent mixture like hexanes to obtain the pure Diels-Alder adduct.

Protocol 2.2: Reduction of the Adduct (General Procedure)

  • The anhydride from Protocol 2.1 is dissolved in an anhydrous ether (e.g., THF).

  • The solution is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) at 0°C.

  • The reaction is stirred until completion (monitored by TLC).

  • The excess reducing agent is quenched, and the product is worked up to yield the diol.

  • The diol is then converted to a dixanthate or ditosylate and reduced to the alkane.

  • Alternatively, the double bond and the carbonyl groups of the anhydride can be reduced simultaneously via catalytic hydrogenation (e.g., H₂ over Pd/C at elevated pressure and temperature).

Workflow for Diels-Alder Route

diels_alder cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Reduction 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene Diels-Alder Adduct Diels-Alder Adduct 2,3-Dimethyl-1,3-butadiene->Diels-Alder Adduct Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Adduct Reduced Intermediate Reduced Intermediate Diels-Alder Adduct->Reduced Intermediate e.g., LiAlH₄ cis-1,2-Dimethylcyclohexane cis-1,2-Dimethylcyclohexane Reduced Intermediate->cis-1,2-Dimethylcyclohexane Further Reduction

Caption: Synthesis of cis-1,2-dimethylcyclohexane via Diels-Alder reaction and subsequent reduction.

Route 3: Stereoselective Alkylation of Cyclohexanone (B45756) Derivatives (for both cis and trans Isomers)

A versatile but multi-step approach involves the sequential alkylation of a cyclohexanone derivative. By controlling the formation of either the kinetic or thermodynamic enolate, one can influence the stereochemical outcome of the methylation steps. This route offers a high degree of control but is generally more complex and less atom-economical than catalytic hydrogenation.

General Strategy
  • First Methylation: Alkylation of a cyclohexanone enolate with a methyl halide to produce 2-methylcyclohexanone (B44802).

  • Second Methylation: Formation of a specific enolate from 2-methylcyclohexanone followed by a second methylation.

    • Kinetic enolate formation (using a bulky base like LDA at low temperature) favors methylation at the less substituted α-carbon, leading to 2,6-dimethylcyclohexanone.

    • Thermodynamic enolate formation (using a smaller base like NaH or at higher temperatures) favors methylation at the more substituted α-carbon, leading to 2,2-dimethylcyclohexanone. To achieve a 1,2-disubstituted product, the second methylation must occur at the 2-position of a 1-substituted precursor. A common strategy is the alkylation of the enolate of 2-methylcyclohexanone.

  • Carbonyl Group Removal: The resulting dimethylated cyclohexanone is then reduced to the corresponding alkane (e.g., via Wolff-Kishner or Clemmensen reduction).

Experimental Performance

The stereoselectivity of the second alkylation is highly dependent on the reaction conditions and the stereochemistry of the starting 2-methylcyclohexanone. Axial attack of the electrophile on the enolate is generally favored.

Enolate TypeBaseTemperature (°C)Resulting Isomer (after reduction)Diastereomeric RatioReference
KineticLDA-78 to 0Mixture, favors transVaries[8][9]
ThermodynamicNaHRoom Temp.Mixture, favors cisVaries[8]
Experimental Protocols

Protocol 3.1: Formation and Alkylation of the Kinetic Enolate of 2-Methylcyclohexanone [8][9]

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -20°C under an inert atmosphere.

  • Cool the LDA solution to 0°C and add a solution of 2-methylcyclohexanone dropwise.

  • Stir the mixture to ensure complete enolate formation.

  • Add methyl iodide to the enolate solution.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography to separate the diastereomers.

  • The resulting 2-benzyl-6-methylcyclohexanone (if benzyl (B1604629) bromide is used as in the reference) can then have the carbonyl group removed.

Logical Flow of the Alkylation Route

alkylation 2-Methylcyclohexanone 2-Methylcyclohexanone Enolate Formation Enolate Formation 2-Methylcyclohexanone->Enolate Formation Base (e.g., LDA) Alkylation Alkylation Enolate Formation->Alkylation Methyl Iodide Dimethylcyclohexanone\n(cis/trans mixture) Dimethylcyclohexanone (cis/trans mixture) Alkylation->Dimethylcyclohexanone\n(cis/trans mixture) Carbonyl Reduction Carbonyl Reduction Dimethylcyclohexanone\n(cis/trans mixture)->Carbonyl Reduction e.g., Wolff-Kishner cis/trans-1,2-Dimethylcyclohexane cis/trans-1,2-Dimethylcyclohexane Carbonyl Reduction->cis/trans-1,2-Dimethylcyclohexane

Caption: Stereoselective synthesis of 1,2-dimethylcyclohexane via ketone alkylation.

Conclusion

The choice of synthetic route to cis- and trans-1,2-dimethylcyclohexane is dictated by the desired stereoisomer, required purity, and scale of the synthesis.

  • Catalytic hydrogenation of o-xylene is the most efficient and scalable method, offering tunability towards either isomer by careful selection of catalyst and conditions.

  • The Diels-Alder approach is a reliable method for accessing the cis-isomer with high stereochemical purity, although it involves multiple steps.

  • Stereoselective alkylation of cyclohexanone derivatives provides a high degree of control but is more suitable for smaller-scale, research-oriented syntheses where specific stereoisomers are paramount.

For industrial applications, catalytic hydrogenation remains the preferred method. For laboratory-scale synthesis requiring high stereopurity, particularly of the cis-isomer, the Diels-Alder route is a valuable alternative. The alkylation route is a powerful tool for the asymmetric synthesis of more complex molecules containing the 1,2-dimethylcyclohexane motif.

References

Spectroscopic Strategies for Differentiating Stereoisomers of 1,2-Dimethylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as stereoisomers can exhibit markedly different physiological and pharmacological properties. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between the cis and trans stereoisomers of 1,2-dimethylcyclohexane (B31226), supported by experimental data and detailed protocols.

Introduction to the Stereoisomers of 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane exists as two primary stereoisomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane (B1581434). The key to differentiating these isomers lies in their conformational preferences. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions.

  • cis-1,2-Dimethylcyclohexane: In its most stable chair conformations, one methyl group is in an axial position and the other is in an equatorial position. Ring flipping results in the interchange of these positions, leading to two conformations of equal energy.

  • trans-1,2-Dimethylcyclohexane: This isomer can exist in two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.[1]

These conformational differences give rise to distinct spectroscopic signatures, which can be effectively probed using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Spectroscopic Comparison

This section details the application of various spectroscopic techniques for the differentiation of cis- and trans-1,2-dimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly used method for distinguishing between these stereoisomers. Both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the ring protons and methyl groups are highly sensitive to their axial or equatorial orientation.

  • Chemical Shifts (δ): Protons in an axial orientation are shielded by the electron clouds of the C-C single bonds in the ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This is particularly useful for differentiating the isomers.

Compound Methyl Protons (δ, ppm) Ring Protons (δ, ppm) Key Distinguishing Features
cis-1,2-Dimethylcyclohexane~0.82 (d, J=6 Hz), ~1.35 (m)~1.40 (m), ~1.65 (m)Due to rapid ring flipping between two equivalent conformations, the ¹H NMR spectrum shows time-averaged signals. The methyl signals are often complex due to the mix of axial and equatorial environments.
trans-1,2-Dimethylcyclohexane~0.89~0.96-1.78In the stable diequatorial conformer, the two methyl groups are in similar environments, leading to a simpler spectrum compared to the cis isomer. The ring protons will exhibit distinct axial and equatorial signals.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly the methyl and ring carbons, are also influenced by their stereochemical environment. The γ-gauche effect is a key principle, where a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche orientation.

Compound Methyl Carbons (δ, ppm) Ring Carbons (δ, ppm) Number of Signals
cis-1,2-Dimethylcyclohexane~16~24, 31, 34Due to the plane of symmetry in the time-averaged structure, four distinct carbon signals are observed.[2]
trans-1,2-Dimethylcyclohexane~18-20~26, 35, 40In the stable diequatorial conformer, there are four unique carbon environments, resulting in four signals. The chemical shifts differ from the cis isomer due to the different steric interactions.
Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of molecules. While the IR spectra of cis- and trans-1,2-dimethylcyclohexane are broadly similar due to the presence of the same functional groups (C-H and C-C bonds), the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The subtle differences in bond angles and steric strain between the two isomers lead to unique patterns of absorption in this region.

Vibrational Mode Wavenumber (cm⁻¹) cis-1,2-Dimethylcyclohexane trans-1,2-Dimethylcyclohexane
C-H Stretch (methyl & methylene)2850-3000Strong absorptionsStrong absorptions
C-H Bend (methyl & methylene)1375-1465Characteristic bending vibrationsCharacteristic bending vibrations
Fingerprint Region600-1300Unique pattern of peaksDistinctly different pattern of peaks

Note: Specific peak positions in the fingerprint region are highly characteristic for each isomer and can be used for definitive identification when compared to reference spectra.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the change in polarizability of a molecule during a vibration. For molecules with a center of symmetry, there is a rule of mutual exclusion, which states that vibrational modes that are Raman active are IR inactive, and vice versa.

While neither cis- nor trans-1,2-dimethylcyclohexane possesses a center of symmetry in their most stable conformations, the overall symmetry of the molecule influences the Raman spectrum. The trans isomer, with its diequatorial conformation, has a higher degree of effective symmetry than the cis isomer. This can lead to differences in the number and intensity of Raman active bands. The fingerprint region in the Raman spectrum will also be unique for each isomer.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-dimethylcyclohexane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 128 or more scans to achieve adequate signal-to-noise.

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Compare the chemical shifts, multiplicities, and coupling constants to distinguish between the isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers with reference spectra.

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a glass capillary tube or a cuvette.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

    • Adjust the acquisition time and laser power to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis: Analyze the positions and relative intensities of the Raman bands. Compare the spectra of the two isomers, paying close attention to the fingerprint region.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for distinguishing between the stereoisomers of 1,2-dimethylcyclohexane using spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample 1,2-Dimethylcyclohexane Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze Raman Raman Spectroscopy Sample->Raman Analyze NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Fingerprint Region Characteristic Peaks IR->IR_Data Raman_Data Vibrational Modes Symmetry Analysis Raman->Raman_Data Cis cis-Isomer NMR_Data->Cis Differentiate Trans trans-Isomer NMR_Data->Trans Differentiate IR_Data->Cis Differentiate IR_Data->Trans Differentiate Raman_Data->Cis Differentiate Raman_Data->Trans Differentiate

Caption: Workflow for Spectroscopic Differentiation.

Conformational_Analysis_Logic cluster_isomers Isomers cluster_conformations Stable Conformations cluster_spectra Spectroscopic Outcome cluster_differentiation Key Differentiators Cis_Isomer cis-1,2-Dimethylcyclohexane Cis_Conformation Axial/Equatorial Cis_Isomer->Cis_Conformation Trans_Isomer trans-1,2-Dimethylcyclohexane Trans_Conformation Diequatorial (major) Diaxial (minor) Trans_Isomer->Trans_Conformation Cis_Spectrum Time-Averaged Spectrum (Equivalent Conformations) Cis_Conformation->Cis_Spectrum Trans_Spectrum Spectrum of Stable Diequatorial Conformer Trans_Conformation->Trans_Spectrum Differentiation Distinct Chemical Shifts & Vibrational Frequencies Cis_Spectrum->Differentiation Trans_Spectrum->Differentiation

Caption: Logic of Conformational Influence on Spectra.

Conclusion

The stereoisomers of 1,2-dimethylcyclohexane can be reliably distinguished using a combination of spectroscopic techniques. NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive and quantitative data for differentiation based on the distinct chemical environments of the nuclei in the preferred conformations of the cis and trans isomers. IR and Raman spectroscopy provide valuable complementary information, with the unique fingerprint regions of each isomer serving as a reliable means of identification. For unambiguous structure elucidation, a multi-technique approach is recommended.

References

A Comparative Guide to Syn- and Anti-Addition Products of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical outcome of addition reactions to alkenes is a critical consideration in synthetic chemistry, particularly in the fields of materials science and drug development, where the three-dimensional arrangement of atoms can dictate a molecule's function. 1,2-Dimethylcyclohexene serves as an excellent substrate for comparing syn- and anti-addition pathways, as the stereochemistry of the resulting products is directly controlled by the reaction mechanism. This guide provides an objective comparison of the products formed through these distinct pathways, supported by experimental data and detailed protocols.

In an addition reaction, new bonds are formed on the carbons of a former double or triple bond. The stereochemistry of this process is defined as syn-addition when both new substituents add to the same face of the double bond and anti-addition when they add to opposite faces.[1][2][3][4] These pathways lead to diastereomeric products, each with unique physical and chemical properties.

Data Summary: Syn- vs. Anti-Addition Reactions

The following table summarizes the key differences in products obtained from various addition reactions with this compound.

Reaction TypeReagentsAddition TypeMajor Product(s)Key Stereochemical Feature
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Ni)[5][6][7][8]Syncis-1,2-Dimethylcyclohexane[6][9]The two hydrogen atoms add to the same face of the double bond.[5][7][10]
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH[11][12][13]Syntrans-(1R,2R)-1,2-Dimethylcyclohexanol (and its enantiomer)The H and OH groups are added across the double bond in a syn fashion.[12][13][14]
Bromination Br₂ in CCl₄[15]Antitrans-1,2-Dibromo-1,2-dimethylcyclohexane[16][17]The two bromine atoms add to opposite faces of the double bond via a bromonium ion intermediate.[15][18]
Halohydrin Formation Br₂, H₂O[19]Antitrans-2-Bromo-1,2-dimethylcyclohexanol (racemic mixture of diastereomers)[19]The Br and OH groups add to opposite faces via a bromonium ion intermediate.[19]
Epoxidation & Ring Opening 1. m-CPBA 2. H₃O⁺Overall Antitrans-1,2-Dimethylcyclohexane-1,2-diolInvolves initial syn-addition of oxygen to form an epoxide, followed by anti-addition of water during ring-opening.

Reaction Pathway Diagrams

Syn-Addition Pathways

Syn-addition reactions deliver both parts of the reagent to the same face of the alkene. This is characteristic of reactions involving a concerted mechanism or delivery from a solid catalyst surface.

syn_addition_hydrogenation sub This compound reagent + H₂ Catalyst (Pd/C) ts Transition State (Alkene adsorbed on catalyst surface) reagent->ts Syn-addition product cis-1,2-Dimethylcyclohexane ts->product

Fig. 1: Catalytic Hydrogenation Workflow (Syn-Addition)

syn_addition_hydroboration sub This compound reagent1 1. BH₃·THF intermediate Trialkylborane Intermediate reagent1->intermediate Syn-addition of H and B reagent2 2. H₂O₂, NaOH product trans-1,2-Dimethylcyclohexanol reagent2->product Oxidation with retention

Fig. 2: Hydroboration-Oxidation Workflow (Syn-Addition)
Anti-Addition Pathway

Anti-addition is characteristic of reactions that proceed through a cyclic intermediate, such as a bromonium ion. The subsequent nucleophilic attack occurs from the face opposite to the cyclic ion, leading to the anti-arrangement of the added groups.

anti_addition_bromination sub This compound reagent + Br₂ intermediate Cyclic Bromonium Ion reagent->intermediate Electrophilic attack attack Attack by Br⁻ product trans-1,2-Dibromo- 1,2-dimethylcyclohexane attack->product Backside attack (Anti)

Fig. 3: Bromination Workflow (Anti-Addition)

Experimental Protocols

Catalytic Hydrogenation of this compound (Syn-Addition)

This procedure outlines the reduction of an alkene to an alkane via syn-addition of hydrogen.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (B145695) (or Ethyl Acetate)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Hydrogen (H₂) balloon or cylinder

  • Vacuum line

  • Filtration apparatus (e.g., Celite on a Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Carefully add the 10% Pd/C catalyst (approx. 5-10% by weight of the alkene).[20]

  • Seal the flask with a septum and begin stirring.

  • Connect the flask to a vacuum/gas line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Evacuate the flask again and backfill with hydrogen gas from a balloon. For higher pressure reactions, a specialized hydrogenation apparatus would be used.[20][21]

  • Allow the reaction to stir under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with additional ethanol.

  • Remove the solvent from the filtrate via rotary evaporation to yield the product, cis-1,2-dimethylcyclohexane.

Hydroboration-Oxidation of this compound (Syn-Addition)

This two-step protocol converts an alkene into an alcohol with syn-stereochemistry and anti-Markovnikov regioselectivity.[13]

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure: Part A: Hydroboration

  • To a dry, nitrogen-flushed flask containing a magnetic stir bar, add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the flask in an ice bath (0 °C).

  • Slowly add 1.0 M BH₃·THF solution (approx. 0.4 mL, 0.4 mmol) dropwise via syringe.[22] The borane (B79455) adds across the alkene, and this process may repeat to form a trialkylborane.[11]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Part B: Oxidation

  • Cool the flask again in an ice bath.

  • Slowly and carefully add 3 M NaOH solution (0.5 mL) to the reaction mixture.

  • Very slowly, add 30% H₂O₂ solution (0.5 mL) dropwise. This step is exothermic and gas evolution may occur.[23]

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for another hour.

  • Perform an aqueous workup by adding diethyl ether to extract the organic product. Wash the organic layer with saturated NaCl solution (brine), dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the product, trans-1,2-dimethylcyclohexanol.

Bromination of this compound (Anti-Addition)

This procedure demonstrates the anti-addition of bromine across a double bond.

Materials:

  • This compound

  • Bromine (Br₂) or Pyridinium tribromide

  • Carbon tetrachloride (CCl₄) or glacial acetic acid[24]

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in CCl₄ (10 mL).

  • Cool the flask in an ice bath. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Prepare a solution of bromine (1.0 mmol) in CCl₄ (5 mL) and place it in a dropping funnel.

  • Add the bromine solution dropwise to the stirring alkene solution. The characteristic red-brown color of bromine should disappear as it reacts.[15]

  • Continue the addition until a faint persistent orange color is observed, indicating a slight excess of bromine.

  • Allow the reaction to stir for an additional 15-20 minutes.

  • If necessary, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the product, trans-1,2-dibromo-1,2-dimethylcyclohexane.

References

A Comparative Guide to the Synthesis of 1,2-Dimethylcyclohexene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and predictable synthesis of molecular scaffolds is paramount. 1,2-Dimethylcyclohexene is a common structural motif, and understanding the practicalities of its synthesis is crucial for optimizing reaction conditions and managing expectations. This guide provides a comparative analysis of a common synthetic route to this compound—acid-catalyzed dehydration of a corresponding alcohol—delving into the theoretical calculations versus achievable experimental yields.

Understanding Theoretical and Experimental Yield

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation. In contrast, the experimental yield (or actual yield) is the measured amount of product obtained after the reaction and purification are complete.

Several factors contribute to the common discrepancy where the experimental yield is lower than the theoretical yield:

  • Incomplete Reactions: The reaction may not proceed to completion, leaving some starting material unreacted.

  • Side Reactions: Alternative reaction pathways may consume the starting materials or intermediates, leading to the formation of undesired byproducts.

  • Product Loss During Workup: Material is inevitably lost during transfers, extractions, distillations, and other purification steps.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction and reduce the yield.

Acid-Catalyzed Dehydration for this compound Synthesis

A prevalent method for synthesizing alkenes is the acid-catalyzed dehydration of alcohols. In the case of this compound, a suitable precursor is 1,2-dimethylcyclohexanol (B73200) or an isomer that can rearrange to the desired product. The reaction typically proceeds via an E1 mechanism involving a carbocation intermediate.

The acid-catalyzed dehydration of 2,2-dimethylcyclohexanol (B73714) is a known route that yields this compound as the major product.[1][2][3][4][5] This occurs through a carbocation rearrangement, specifically a methyl shift, to form a more stable tertiary carbocation before elimination.[1][2][3][4]

Data Summary: Dehydration of a Dimethylcyclohexanol
ReactionStarting MaterialProduct(s)Theoretical Yield Calculation BasisTypical Experimental Yield
Acid-Catalyzed Dehydration2-Methylcyclohexanol (B165396)1-Methylcyclohexene, 3-Methylcyclohexene1:1 molar ratio of alcohol to alkene60-85% (of total alkene mixture)

Note: The experimental yield can vary significantly based on the specific reaction conditions, scale, and purification techniques employed.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures and serves as a representative example of an acid-catalyzed alcohol dehydration.[6][7]

Materials:

  • 2-Methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add 2-methylcyclohexanol and a few boiling chips.

  • Carefully add the acid catalyst (e.g., 85% phosphoric acid) to the flask.

  • Set up a fractional distillation apparatus, with the receiving flask cooled in an ice bath.

  • Gently heat the reaction mixture to initiate the dehydration. The alkene and water will co-distill.

  • Collect the distillate until the reaction is complete (indicated by a drop in distillation temperature or the consumption of the starting alcohol).

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the aqueous layer and wash the organic layer with water.

  • Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any remaining water.

  • Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple distillation to purify the alkene product.

  • Weigh the purified product to determine the experimental yield.

Alternative Synthetic Route: The Wittig Reaction

The Wittig reaction offers an alternative and highly regioselective method for alkene synthesis. This reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, avoiding the potential for rearrangements that can occur in carbocation-based reactions like acid-catalyzed dehydration.

For the synthesis of this compound, one could envision a Wittig reaction starting from a suitable diketone, although specific literature detailing this exact transformation is not prevalent.

Generalized Experimental Workflow for a Wittig Reaction

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction AlkylHalide Alkyl Halide PhosphoniumSalt Phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine PPh3->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide Ylide_reac Phosphorus Ylide Ketone Ketone/Aldehyde Alkene Alkene Product Ketone->Alkene Ylide_reac->Alkene Ph3PO Triphenylphosphine Oxide

Generalized workflow for a Wittig reaction.

Logical Relationship of Dehydration Reaction Pathway

The acid-catalyzed dehydration of 2,2-dimethylcyclohexanol to form this compound involves a key rearrangement step.

Dehydration_Pathway Start 2,2-Dimethylcyclohexanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Methyl Shift (Rearrangement) Product This compound Tertiary_Carbocation->Product - H+

Reaction pathway for the dehydration of 2,2-dimethylcyclohexanol.

References

A Comparative Analysis of the Reactivity of 1,2-Dimethylcyclohexene and 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,2-dimethylcyclohexene and 1-methylcyclohexene in three common electrophilic addition reactions: hydroboration-oxidation, epoxidation, and bromination. The discussion is supported by established principles of organic chemistry and includes detailed experimental protocols.

Introduction

This compound and 1-methylcyclohexene are both cyclic alkenes, but their reactivity profiles differ significantly due to the substitution pattern of their double bonds. 1-Methylcyclohexene possesses a trisubstituted double bond, while this compound features a more sterically hindered tetrasubstituted double bond. This structural difference is the primary determinant of their relative reactivities in electrophilic addition reactions. In general, the increased steric hindrance and the greater stability of the tetrasubstituted alkene make this compound less reactive than 1-methylcyclohexene towards electrophilic attack.

Reactivity Comparison: Theoretical Framework

The reactivity of an alkene in electrophilic addition reactions is influenced by two main factors:

  • Electronic Effects: Alkyl groups are weakly electron-donating, which increases the electron density of the double bond and makes it more nucleophilic and thus more reactive towards electrophiles. Based on this, the additional methyl group in this compound would be expected to increase its reactivity.

  • Steric Effects: The presence of bulky groups around the double bond can hinder the approach of the electrophile, slowing down the reaction. This steric hindrance is more pronounced in this compound due to the two methyl groups on the double bond carbons.

In the case of the reactions discussed, the steric effects generally outweigh the electronic effects, leading to a lower overall reactivity for the more substituted alkene.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The reaction is initiated by the addition of borane (B79455) (BH₃) to the alkene, which is sensitive to steric hindrance.

Logical Relationship for Hydroboration-Oxidation Reactivity

cluster_reactivity Reactivity in Hydroboration-Oxidation cluster_reason Governing Factor 1_methyl 1-Methylcyclohexene (Trisubstituted) Reactivity_Comparison > 1_methyl->Reactivity_Comparison 1_2_dimethyl This compound (Tetrasubstituted) Steric_Hindrance Increased Steric Hindrance in this compound 1_2_dimethyl->Steric_Hindrance due to Reactivity_Comparison->1_2_dimethyl

Caption: Relative reactivity in hydroboration-oxidation.

Quantitative Data Summary
AlkeneDouble Bond SubstitutionExpected Relative RateMajor ProductTypical Yield
1-MethylcyclohexeneTrisubstitutedFastertrans-2-Methylcyclohexanol90-98%[1]
This compoundTetrasubstitutedSlower1,2-DimethylcyclohexanolLower (requires more forcing conditions)
Experimental Protocols

Hydroboration-Oxidation of 1-Methylcyclohexene [1]

This protocol describes the anti-Markovnikov hydration of 1-methylcyclohexene to yield trans-2-methylcyclohexanol.

  • Materials: 1-methylcyclohexene, borane-tetrahydrofuran (B86392) complex (BH₃•THF), 3 M sodium hydroxide (B78521) (NaOH) solution, 30% hydrogen peroxide (H₂O₂), diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a dry, nitrogen-purged flask containing a solution of 1-methylcyclohexene in anhydrous THF at 0°C, add BH₃•THF solution dropwise.

    • Allow the mixture to stir at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0°C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Note: For this compound, a longer reaction time or higher temperature may be necessary to achieve a reasonable conversion due to its lower reactivity.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The rate of this reaction is also sensitive to steric hindrance.

Experimental Workflow for Alkene Epoxidation

G Alkene Alkene (this compound or 1-methylcyclohexene) Reaction Reaction at 0°C to rt Alkene->Reaction mCPBA m-CPBA in CH2Cl2 mCPBA->Reaction Workup Aqueous Workup (Na2SO3, NaHCO3) Reaction->Workup Epoxide Crude Epoxide Workup->Epoxide Purification Purification (Chromatography) Epoxide->Purification Pure_Epoxide Pure Epoxide Purification->Pure_Epoxide

Caption: General workflow for epoxidation of cyclohexenes.

Quantitative Data Summary

Similar to hydroboration, the rate of epoxidation is generally slower for more substituted alkenes. Therefore, 1-methylcyclohexene is expected to undergo epoxidation more readily than this compound.

AlkeneDouble Bond SubstitutionExpected Relative RateMajor ProductTypical Yield
1-MethylcyclohexeneTrisubstitutedFaster1-Methylcyclohexene oxideHigh[1]
This compoundTetrasubstitutedSlowerThis compound oxideLower
Experimental Protocols

Epoxidation of 1-Methylcyclohexene with m-CPBA [1][2]

  • Materials: 1-methylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (CH₂Cl₂), saturated sodium bicarbonate solution, saturated sodium sulfite (B76179) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.

    • Add m-CPBA portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute with dichloromethane and wash with 10% sodium sulfite solution to quench excess peroxide.

    • Wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the epoxide.

Note: For the epoxidation of this compound, a longer reaction time, a higher concentration of the peroxy acid, or a more reactive epoxidizing agent might be required.

Bromination

The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate. The formation of this intermediate can be hindered by bulky substituents on the double bond.

Reaction Pathway for Alkene Bromination

G Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br2 Br2 Br2 Br_minus Br- Br2->Br_minus generates Dibromoalkane trans-Dibromoalkane Bromonium->Dibromoalkane + Br-

Caption: Bromination of an alkene via a bromonium ion.

Quantitative Data Summary

The formation of the bridged bromonium ion is the rate-determining step in bromination. The steric bulk around the double bond of this compound is expected to hinder the approach of the bromine molecule, making the reaction slower compared to 1-methylcyclohexene.

AlkeneDouble Bond SubstitutionExpected Relative RateMajor Product
1-MethylcyclohexeneTrisubstitutedFastertrans-1,2-Dibromo-1-methylcyclohexane
This compoundTetrasubstitutedSlowertrans-1,2-Dibromo-1,2-dimethylcyclohexane[3][4]
Experimental Protocols

Bromination of an Alkene

A general procedure for the bromination of a cyclohexene (B86901) derivative is as follows:

  • Materials: Alkene (1-methylcyclohexene or this compound), bromine (Br₂), carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the alkene in CCl₄ or CH₂Cl₂ in a flask protected from light.

    • Cool the solution in an ice bath.

    • Add a solution of bromine in the same solvent dropwise with stirring until a faint orange color persists.

    • Allow the reaction to warm to room temperature.

    • Evaporate the solvent under reduced pressure to obtain the crude dibrominated product.

Note: The reaction with this compound may require a longer reaction time or warming to proceed to completion.

Conclusion

The reactivity of this compound is consistently lower than that of 1-methylcyclohexene in hydroboration-oxidation, epoxidation, and bromination reactions. This difference is primarily attributed to the increased steric hindrance around the tetrasubstituted double bond of this compound, which impedes the approach of electrophilic reagents. While electronic effects from the additional methyl group in this compound would suggest increased nucleophilicity of the double bond, this effect is overshadowed by steric hindrance. For drug development professionals and researchers, this comparative reactivity is a critical consideration in synthetic planning, as reactions involving the more hindered this compound may require more forcing conditions, potentially leading to lower yields and the formation of side products.

References

A Comparative Analysis of Conformational Energies in cis- and trans-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational preferences and associated energies of cis- and trans-1,2-dimethylcyclohexane (B1581434), supported by experimental and computational data.

The stereoisomers of 1,2-dimethylcyclohexane (B31226), cis and trans, provide a classic model for understanding the principles of conformational analysis, a cornerstone of stereochemistry with profound implications in medicinal chemistry and materials science. The spatial arrangement of the two methyl groups on the cyclohexane (B81311) ring dictates the molecule's overall energy and, consequently, its reactivity and physical properties. This guide presents a detailed comparison of the conformational energies of these isomers, outlining the experimental and computational methodologies used to elucidate their potential energy surfaces.

Conformational Energy Landscape: A Quantitative Comparison

The relative stabilities of the conformers of cis- and trans-1,2-dimethylcyclohexane are governed by a combination of steric interactions, primarily 1,3-diaxial interactions and gauche butane (B89635) interactions. The energetic cost of these interactions has been quantified through extensive experimental and computational studies.

IsomerConformerMethyl Group Orientations1,3-Diaxial Interactions (CH₃-H)Gauche Interactions (CH₃-CH₃)Total Strain Energy (kcal/mol)Relative Energy (kcal/mol)
trans-1,2-Dimethylcyclohexane Diequatorial (e,e)Equatorial, Equatorial01~0.90 (most stable)
Diaxial (a,a)Axial, Axial40~3.6~2.7
cis-1,2-Dimethylcyclohexane (B165935) Axial/Equatorial (a,e)Axial, Equatorial21~2.7-
Equatorial/Axial (e,a)Equatorial, Axial21~2.70 (degenerate)

Note: The strain energy values are approximate and can vary slightly based on the experimental or computational method used. A typical value for a 1,3-diaxial interaction involving a methyl group is ~1.8 kcal/mol (composed of two gauche butane-like interactions with the ring), and a gauche interaction between two methyl groups is ~0.9 kcal/mol.

The diequatorial conformer of trans-1,2-dimethylcyclohexane is the most stable conformation among all possible chair forms of both isomers.[1] This is because it minimizes steric strain by placing both bulky methyl groups in the less hindered equatorial positions.[2] Although it experiences one gauche interaction between the adjacent methyl groups, this is significantly less destabilizing than the multiple 1,3-diaxial interactions present in other conformers.[1] The diaxial conformer of the trans isomer is considerably less stable due to four 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring.[3]

In contrast, the two chair conformations of cis-1,2-dimethylcyclohexane are degenerate, meaning they have the same energy.[4] In both conformers, one methyl group occupies an axial position while the other is equatorial.[5] This arrangement results in two 1,3-diaxial interactions for the axial methyl group and one gauche interaction between the two methyl groups in both chair flips.

Experimental and Computational Protocols

The determination of these conformational energies relies on a synergistic approach of experimental measurements and computational modeling.

Experimental Methodologies

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for directly observing individual conformers.[6] At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature (e.g., to -70 to -90 °C), this "ring flip" can be slowed down or "frozen out," allowing for the detection of distinct signals for the axial and equatorial conformers.[6] The relative areas of these signals can be used to calculate the equilibrium constant (Keq) between the conformers. The Gibbs free energy difference (ΔG°) can then be determined using the equation ΔG° = -RTln(Keq).[7]

Gas-Phase Electron Diffraction (GED): GED is an experimental method used to determine the molecular structure of gaseous molecules by analyzing the scattering of an electron beam.[8] By comparing the experimental scattering pattern with theoretical models for different conformers, the relative abundance of each conformer in the gas phase can be determined, providing insight into their relative energies.[9]

Calorimetry: Bomb calorimetry can be used to measure the heat of combustion of the different isomers.[10] By comparing the heats of combustion per CH₂ group, the relative thermodynamic stability and the overall ring strain of the molecules can be inferred.[11][12] Less stable isomers with higher strain energy will release more heat upon combustion.[11]

Computational Methodologies

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. Force fields, such as MM3 or MMFF, are parameterized to reproduce experimental data and can provide rapid and reasonably accurate predictions of conformational energies and geometries.

Quantum Mechanics (QM) Calculations: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

  • Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are highly accurate but computationally expensive.

  • Density Functional Theory (DFT) , using functionals like B3LYP, offers a good balance between accuracy and computational cost and is widely used for conformational analysis.[13]

A typical computational workflow involves:

  • Building the initial 3D structures of the conformers using molecular modeling software (e.g., Avogadro).[3][14]

  • Performing a geometry optimization to find the lowest energy structure for each conformer.

  • Calculating the single-point energy of the optimized structures using a chosen QM method and basis set (e.g., 6-31G* or larger).

  • The difference in the calculated energies gives the relative stability of the conformers.

Conformational Interconversion Pathway

The interconversion between the different chair conformations of 1,2-dimethylcyclohexane proceeds through higher-energy twist-boat and boat transition states. The energy barrier for this ring-flip process is a critical factor in the dynamic behavior of these molecules.

cluster_trans trans-1,2-Dimethylcyclohexane cluster_cis cis-1,2-Dimethylcyclohexane trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip (Degenerate)

Caption: Conformational isomers of trans- and cis-1,2-dimethylcyclohexane.

Logical Workflow for Conformational Analysis

The process of analyzing the conformational energies of substituted cyclohexanes follows a structured approach, integrating both experimental and computational techniques.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Analysis & Interpretation synthesis Synthesis of Isomers nmr Low-Temp NMR Spectroscopy synthesis->nmr ged Gas-Phase Electron Diffraction synthesis->ged calorimetry Calorimetry synthesis->calorimetry equilibrium Determine Equilibrium Constant (Keq) nmr->equilibrium ged->equilibrium rel_stability Determine Relative Stabilities calorimetry->rel_stability modeling Molecular Modeling optimization Geometry Optimization modeling->optimization energy_calc Energy Calculation (QM/MM) optimization->energy_calc energy_calc->rel_stability delta_g Calculate ΔG° equilibrium->delta_g delta_g->rel_stability strain_analysis Analyze Steric Interactions rel_stability->strain_analysis

Caption: Workflow for conformational energy analysis.

References

A Comparative Guide to Catalyst Efficacy in 1,2-Dimethylcyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of 1,2-dimethylcyclohexene is a fundamental reaction in organic synthesis, leading to the formation of 1,2-dimethylcyclohexane. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, with the cis isomer being the predominant product due to the mechanism of syn-addition on the catalyst surface. This guide provides an objective comparison of the efficacy of common heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Raney® Nickel, and Rhodium on carbon (Rh/C)—for this transformation.

Comparison of Catalyst Performance

The selection of an appropriate catalyst is crucial for achieving high conversion and selectivity in the hydrogenation of this compound. While a direct comparative study under identical conditions was not found in the surveyed literature, the following table summarizes the general performance characteristics of each catalyst based on established principles of catalytic hydrogenation.

CatalystTypical ConversionSelectivity for cis-1,2-dimethylcyclohexaneReaction ConditionsKey Considerations
5% Palladium on Carbon (Pd/C) HighGood to HighRoom temperature to moderate heat (25-80°C), Low to medium H₂ pressure (1-10 atm)Highly active and cost-effective. May cause double bond isomerization prior to hydrogenation, potentially leading to a mixture of products.[1]
Platinum Oxide (PtO₂, Adams' Catalyst) Very HighVery HighRoom temperature (25°C), Low H₂ pressure (1-3 atm)Generally exhibits higher stereoselectivity and is less prone to isomerization than palladium catalysts.[1] Often considered the catalyst of choice for high-selectivity hydrogenations.
Raney® Nickel HighGoodElevated temperature and pressure may be required (e.g., 50-100°C, 50-100 atm H₂)A cost-effective alternative to precious metal catalysts, but often requires more forcing reaction conditions. Safety precautions are necessary as it can be pyrophoric.[1]
5% Rhodium on Carbon (Rh/C) HighHighRoom temperature to moderate heat (25-80°C), Low to medium H₂ pressure (1-10 atm)Effective for the hydrogenation of substituted alkenes and aromatic compounds.

Reaction Pathway and Stereochemistry

The hydrogenation of this compound proceeds via the syn-addition of two hydrogen atoms to the same face of the double bond. This mechanistic feature dictates that the primary product is cis-1,2-dimethylcyclohexane, where both methyl groups are on the same side of the cyclohexane (B81311) ring.

General Reaction Pathway for this compound Hydrogenation sub This compound h2_cat + H₂ Catalyst (Pd/C, PtO₂, Raney Ni, Rh/C) prod cis-1,2-Dimethylcyclohexane sub->prod syn-addition

Caption: Hydrogenation of this compound to cis-1,2-dimethylcyclohexane.

Experimental Protocols

While a specific comparative study was not identified, the following general experimental protocol can be adapted for comparing the efficacy of different catalysts for the hydrogenation of this compound.

Objective: To compare the conversion and selectivity of Pd/C, PtO₂, Raney® Nickel, and Rh/C in the hydrogenation of this compound.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Catalysts: 5% Pd/C, PtO₂, Raney® Nickel (slurry in water), 5% Rh/C

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration agent (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • Magnetic stirrer and stir bars

  • Reaction vessel

  • Filtration apparatus

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis

Procedure:

  • Catalyst Preparation (for PtO₂): If using Adams' catalyst (PtO₂), it must be pre-reduced to platinum black. This is typically done by shaking or stirring the PtO₂ in the reaction solvent under a hydrogen atmosphere until the brown catalyst turns black.

  • Reaction Setup:

    • To a clean and dry reaction vessel, add the chosen catalyst (e.g., 5 mol% relative to the substrate).

    • Add the solvent (e.g., 10 mL per 1 mmol of substrate).

    • Flush the vessel with an inert gas to remove air.

    • Add this compound to the vessel.

  • Hydrogenation:

    • Seal the reaction vessel and flush it with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25°C).

    • Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (if the setup allows).

  • Work-up:

    • Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen and flush the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product by GC or NMR to determine the conversion of this compound and the ratio of cis- to trans-1,2-dimethylcyclohexane.

Experimental Workflow for Catalyst Comparison start Start prep Catalyst Preparation (Pre-reduction of PtO₂) start->prep setup Reaction Setup (Catalyst, Solvent, Substrate) prep->setup purge_inert Purge with Inert Gas setup->purge_inert hydrogenation Hydrogenation (H₂ pressure, Temperature, Stirring) purge_inert->hydrogenation workup Reaction Work-up (Venting, Filtration) hydrogenation->workup analysis Product Analysis (GC or NMR) workup->analysis end End analysis->end

References

A Comparative Guide to the Synthetic Strategies for 1,2-Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-disubstituted cyclohexane (B81311) motif is a ubiquitous structural feature in a vast array of biologically active molecules, natural products, and pharmaceuticals. The stereochemical arrangement of the two substituents on the cyclohexane ring profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, the development of efficient and stereoselective synthetic methods to access these important scaffolds is of paramount importance in modern organic chemistry and drug discovery.

This guide provides a comparative overview of the most common and effective synthetic methodologies for the preparation of 1,2-disubstituted cyclohexanes. We will delve into the intricacies of several key reactions, presenting their strengths, limitations, and representative experimental data to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Key Synthetic Methodologies at a Glance

Several powerful synthetic strategies have been developed to construct the 1,2-disubstituted cyclohexane core. The choice of method often depends on the desired stereochemistry (cis or trans), the presence of other functional groups, and the required level of enantiopurity. The table below summarizes the key performance indicators of the most prominent methods.

Synthetic MethodPredominant StereochemistryTypical YieldsDiastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesCommon Limitations
Diels-Alder Reaction cisGood to ExcellentHigh (often >95:5)Can be high with chiral catalystsConvergent, predictable stereochemistry, atom economical.Requires a conjugated diene and a dienophile; high temperatures may be needed.
Catalytic Hydrogenation of Aromatics Mixture of cis and transHighVariable (depends on catalyst and conditions)Not typically enantioselectiveScalable, uses readily available starting materials.Harsh conditions (high pressure/temperature), often poor stereocontrol.
Ring-Closing Metathesis (RCM) E/Z mixture (tunable)Good to ExcellentVariable (depends on catalyst and substrate)Can be achieved with chiral catalystsExcellent functional group tolerance, applicable to complex molecules.Requires a diene precursor; catalyst can be expensive.
Robinson Annulation Forms cyclohexenonesGoodOften highCan be enantioselective with chiral catalystsForms C-C bonds and a new ring in one pot.Limited to the synthesis of cyclohexenones.
Suzuki-Miyaura Coupling / Asymmetric Hydrogenation cisHighExcellent (>99:1)Excellent (up to >99%)Access to highly enantioenriched products.Multi-step sequence.

In-Depth Analysis and Experimental Protocols

The Diels-Alder Reaction: A Classic for cis-Stereocontrol

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful and highly stereospecific method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds in a concerted fashion, leading to the exclusive formation of the cis-adduct. The stereochemistry of the starting materials is directly translated to the product.

Logical Relationship of the Diels-Alder Reaction

Diels_Alder Diene Conjugated Diene TS [4+2] Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product cis-1,2-Disubstituted Cyclohexene TS->Product Concerted Cycloaddition Hydrogenation oXylene o-Xylene Catalyst Pt/Al₂O₃ Catalyst oXylene->Catalyst H2 H₂ Gas H2->Catalyst Products cis- and trans- 1,2-Dimethylcyclohexane Catalyst->Products High Pressure High Temperature RCM Diene Acyclic 1,7-Diene Catalyst Grubbs Catalyst Diene->Catalyst Product 1,2-Disubstituted Cyclohexene Catalyst->Product Byproduct Ethylene Catalyst->Byproduct Robinson_Annulation Ketone Ketone (e.g., 2-Methylcyclohexanone) Michael_Adduct Michael Adduct (1,5-Diketone) Ketone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Cyclohexenone 1,2-Disubstituted Cyclohexenone Michael_Adduct->Cyclohexenone Intramolecular Aldol Condensation

Safety Operating Guide

Proper Disposal of 1,2-Dimethylcyclohexene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Dimethylcyclohexene is a critical aspect of laboratory safety and environmental responsibility. Due to its flammable nature and potential environmental hazards, this chemical must be handled with care throughout its lifecycle, including disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize risks. This compound is a highly flammable liquid and vapor, and its vapors may cause drowsiness and dizziness.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear protective gloves, eye protection, and face protection.[1][2][3]

  • Skin Protection: Wear flame-retardant antistatic protective clothing. Immediately remove any contaminated clothing and rinse the skin with water.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[2]

Handling and Storage of Waste:

  • Ventilation: Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.[1] Ventilation equipment should be explosion-resistant.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking should be permitted in the vicinity.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[1][2] All metal parts of the equipment must be grounded.[2]

  • Containers: Store waste in a tightly closed, properly labeled container.[1][2] It is best to use the original container or one made of the same material.[4][5] Do not mix with other types of waste unless explicitly permitted by your institution's waste management guidelines.[4]

Hazard Classification and Data

This compound is classified as a flammable liquid.[2] As a flammable liquid with a flash point below 60°C (140°F), it is considered an ignitable hazardous waste.[6] The following table summarizes key quantitative data for dimethylcyclohexanes, which are representative of the hazards of this compound.

PropertyValueSource
Flash Point < 60°C (140°F)[6]
Hazard Classification Flammable Liquid, Category 2
UN Number UN2263[2]
Hazard Class 3 (Flammable liquids)[2]
Packing Group II[2]
Environmental Hazard Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[6] It is illegal to dispose of flammable liquids by pouring them down the drain or throwing them in the regular trash.[4][5]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible container.[6]

  • Keep the container tightly closed except when adding waste.[6][7]

  • Do not mix this compound with other waste streams, such as halogenated solvents, acids, or bases, to prevent dangerous chemical reactions.[4][7][8]

2. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[7]

  • The label must include the full chemical name ("this compound") and its approximate concentration and volume.[6][7] General identifiers like "Solvent Waste" are not acceptable.[6]

  • The label should also include any relevant hazard warnings (e.g., "Flammable").[4]

3. Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[7]

  • The storage area should be well-ventilated and away from sources of ignition.[9]

  • Ensure containers are segregated according to chemical compatibility.[7]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5][6][9]

  • Provide them with accurate information about the waste, including its composition and volume.

  • Follow their specific instructions for packaging and preparing the waste for transport.

5. Empty Container Disposal:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[10][11]

  • The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[11]

  • Given the hazardous nature of the rinsate, it is often more practical to dispose of the empty container as hazardous waste.[10]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate the hazards.

  • Evacuate and Alert: Clear the area of all personnel and alert your supervisor and EHS.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: For minor spills, use an inert absorbent material to soak up the liquid.[2] Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[2] Do not let the chemical enter drains.

  • Personal Protection: Anyone involved in the cleanup must wear appropriate PPE.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage cluster_2 Disposal Arrangement & Pickup cluster_3 Final Disposal cluster_4 Emergency Spill Procedure A Generate this compound Waste B Collect in a Designated, Compatible Container A->B C Securely Cap the Container B->C D Label with 'HAZARDOUS WASTE' and Chemical Name C->D E Store in a Designated Satellite Accumulation Area D->E F Segregate from Incompatible Wastes E->F G Contact Environmental Health & Safety (EHS) F->G H Schedule a Waste Pickup G->H I Prepare for Transport per EHS Instructions H->I J Licensed Hazardous Waste Disposal I->J Spill Spill Occurs Evacuate Evacuate & Alert EHS Spill->Evacuate Control Control Ignition Sources Evacuate->Control Contain Contain & Clean Up with Absorbent Control->Contain DisposeSpill Dispose of Contaminated Material as Hazardous Waste Contain->DisposeSpill

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.